3-Mercaptopropionic Acid Isopropyl Ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl 3-sulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2S/c1-5(2)8-6(7)3-4-9/h5,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPVDFJPXADVZEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616403 | |
| Record name | Propan-2-yl 3-sulfanylpropanoate | |
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Molecular Weight |
148.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7383-64-4 | |
| Record name | 1-Methylethyl 3-mercaptopropanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7383-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Propan-2-yl 3-sulfanylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00616403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Mercaptopropionic Acid Isopropyl Ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3-Mercaptopropionic Acid Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Mercaptopropionic Acid Isopropyl Ester, also known as isopropyl 3-sulfanylpropanoate, is a bifunctional organic molecule featuring both a thiol (-SH) group and an ester functional group. This unique structural combination imparts a versatile reactivity profile, making it a valuable intermediate and building block in various chemical syntheses. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, potential applications, and safety considerations, designed to support professionals in research and development.
Chemical and Physical Properties
This compound is a colorless to almost colorless liquid under standard conditions.[1] It is characterized by a distinct odor, typical of mercaptans. The presence of both a polar ester group and a reactive thiol group influences its physical and chemical behavior. It is noted to be sensitive to air and moisture, suggesting that handling and storage under an inert atmosphere are advisable to maintain its purity and integrity.
A summary of its key physical and chemical properties is presented in the table below:
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂O₂S | [1] |
| Molecular Weight | 148.22 g/mol | [1] |
| CAS Number | 7383-64-4 | |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Flash Point | 70 °C | |
| Specific Gravity (20/20) | 1.02 | |
| Refractive Index | 1.45 | |
| Purity (by GC) | >98.0% | |
| Storage Conditions | Room temperature, recommended in a cool, dark place (<15°C) under an inert gas | |
| Sensitivity | Air and moisture sensitive |
Synthesis of this compound
There are two primary synthetic routes for the preparation of this compound: Fischer-Speier esterification of 3-mercaptopropionic acid and the addition of hydrogen sulfide to isopropyl acrylate.
Fischer-Speier Esterification
This classical method involves the acid-catalyzed reaction of 3-mercaptopropionic acid with isopropanol.[2] The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water generated during the reaction is removed.[3]
Reaction Scheme:
HS-CH₂CH₂-COOH + (CH₃)₂CHOH ⇌ HS-CH₂CH₂-COO-CH(CH₃)₂ + H₂O (3-Mercaptopropionic Acid + Isopropanol ⇌ this compound + Water)
Experimental Protocol (General Procedure):
-
To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add 3-mercaptopropionic acid, an excess of isopropanol (which can also serve as the solvent), and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid).[2][3]
-
Heat the reaction mixture to reflux. Water will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.[3]
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the ester with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and concentrate under reduced pressure to yield the crude product.
-
Purify the crude ester by vacuum distillation to obtain the final product.
Caption: Fischer-Speier Esterification Workflow.
Addition of Hydrogen Sulfide to Isopropyl Acrylate
An alternative synthetic route involves the direct addition of hydrogen sulfide (H₂S) to the carbon-carbon double bond of isopropyl acrylate.[4] This reaction is typically catalyzed by a base.
Reaction Scheme:
CH₂=CH-COO-CH(CH₃)₂ + H₂S → HS-CH₂CH₂-COO-CH(CH₃)₂ (Isopropyl Acrylate + Hydrogen Sulfide → this compound)
Experimental Protocol (General Procedure):
-
In a suitable pressure reactor, dissolve isopropyl acrylate in an appropriate solvent.
-
Introduce a basic catalyst. A patent describes the use of solid-supported guanidine functional groups as effective catalysts for this transformation.[4]
-
Introduce hydrogen sulfide gas into the reactor.
-
The reaction is typically carried out under pressure and may require heating to proceed at a reasonable rate.
-
Monitor the reaction for the consumption of the starting material.
-
After the reaction is complete, vent the excess hydrogen sulfide safely.
-
Work up the reaction mixture, which may involve catalyst filtration and removal of the solvent.
-
Purify the resulting ester, typically by vacuum distillation.
Caption: Synthesis via H₂S Addition to Isopropyl Acrylate.
Reactivity
The chemical reactivity of this compound is governed by its two functional groups: the thiol and the ester.
Reactions of the Thiol Group
The thiol group is a versatile functional handle that can undergo a variety of transformations:
-
Oxidation: Thiols can be oxidized to form disulfides. This reaction can occur in the presence of mild oxidizing agents, including air, especially in the presence of base. Further oxidation can lead to sulfonic acids.
-
Alkylation: The thiol is nucleophilic and can be readily alkylated by reaction with alkyl halides or other electrophiles in the presence of a base to form thioethers.
-
Thiol-Ene "Click" Reaction: The thiol group can participate in radical or base-catalyzed addition reactions across carbon-carbon double bonds (alkenes) in a process known as the thiol-ene reaction. This is a highly efficient and widely used "click" chemistry reaction.
-
Michael Addition: As a soft nucleophile, the thiolate anion (formed by deprotonation of the thiol) can undergo Michael addition to α,β-unsaturated carbonyl compounds.
Reactions of the Ester Group
The isopropyl ester group can undergo reactions typical of carboxylic acid esters:
-
Hydrolysis: The ester can be hydrolyzed back to the parent carboxylic acid, 3-mercaptopropionic acid, and isopropanol. This reaction can be catalyzed by either acid or base. Basic hydrolysis (saponification) is irreversible.
-
Transesterification: In the presence of another alcohol and an acid or base catalyst, the isopropyl group can be exchanged for a different alkyl group.
-
Aminolysis/Amidation: Esters can react with amines to form amides, although this reaction is generally slower than hydrolysis and often requires heating.
-
Reduction: The ester can be reduced to the corresponding primary alcohol, 3-mercapto-1-propanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄). Note that the thiol group may also react with such strong reducing agents.
Potential Applications
While specific applications for this compound are not extensively documented in publicly available literature, its chemical structure suggests its utility in several areas, analogous to other mercaptopropionate esters:
-
Polymer Chemistry: Mercaptans are widely used as chain transfer agents in free-radical polymerizations to control the molecular weight of the resulting polymers. The isopropyl ester could potentially be used in this capacity.
-
Organic Synthesis: As a bifunctional molecule, it can serve as a versatile building block for the synthesis of more complex molecules containing both sulfur and an ester or carboxylic acid (after hydrolysis) functionality.
-
Crosslinking Agents: Esters of 3-mercaptopropionic acid with polyols are used as cross-linking agents in the polymer industry.[5]
-
Surface Modification: The thiol group has a strong affinity for the surfaces of noble metals like gold, allowing for the formation of self-assembled monolayers (SAMs).[5] The isopropyl ester derivative could be used to create functionalized surfaces.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
-
-SH (Thiol proton): A triplet in the region of 1.5-2.0 ppm, coupled to the adjacent methylene group. The chemical shift and multiplicity can be variable and may be broadened or exchangeable with D₂O.
-
-CH₂-SH (Methylene adjacent to thiol): A quartet (or more complex multiplet due to coupling with both the thiol proton and the other methylene group) around 2.6-2.8 ppm.
-
-CH₂-COO- (Methylene adjacent to carbonyl): A triplet around 2.7-2.9 ppm.
-
-CH(CH₃)₂ (Isopropyl methine proton): A septet around 4.9-5.1 ppm.
-
-CH(CH₃)₂ (Isopropyl methyl protons): A doublet around 1.2-1.3 ppm, integrating to 6 protons.
¹³C NMR Spectroscopy (Predicted)
-
C=O (Ester carbonyl): A peak in the range of 170-175 ppm.
-
-CH(CH₃)₂ (Isopropyl methine carbon): A peak around 68-70 ppm.
-
-CH₂-COO- (Methylene carbon adjacent to carbonyl): A peak around 35-40 ppm.
-
-CH₂-SH (Methylene carbon adjacent to thiol): A peak around 20-25 ppm.
-
-CH(CH₃)₂ (Isopropyl methyl carbons): A peak around 21-23 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
S-H stretch: A weak absorption band in the region of 2550-2600 cm⁻¹. The weakness of this band can sometimes make it difficult to identify.
-
C=O stretch (Ester): A strong, sharp absorption band in the range of 1730-1750 cm⁻¹.
-
C-O stretch (Ester): A strong absorption band in the range of 1100-1300 cm⁻¹.
-
C-H stretch (sp³): Absorption bands just below 3000 cm⁻¹.
Safety and Handling
This compound is classified as a skin and eye irritant.[1] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Given its sensitivity to air and moisture, it is best stored under an inert atmosphere, such as nitrogen or argon. In case of fire, irritating sulfur dioxide gas may be formed.[6]
Precautionary Statements:
-
P264: Wash skin thoroughly after handling.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
-
P332+P313: If skin irritation occurs: Get medical advice/attention.[1]
-
P337+P313: If eye irritation persists: Get medical advice/attention.[1]
Conclusion
This compound is a versatile chemical compound with significant potential in various fields of chemical research and development. Its bifunctional nature allows for a wide range of chemical transformations, making it a valuable tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective and safe utilization in the laboratory and in industrial applications. This guide provides a foundational understanding to aid researchers and professionals in harnessing the potential of this interesting molecule.
References
-
PubChem. (n.d.). 3-Mercaptopropionic acid. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
ACS Applied Polymer Materials. (n.d.). Ahead of Print. American Chemical Society. Retrieved January 26, 2026, from [Link]
-
Wikipedia. (2023, December 27). 3-Mercaptopropionic acid. Retrieved January 26, 2026, from [Link]
-
NIST. (n.d.). 3-Mercaptopropionic acid. NIST Chemistry WebBook. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). EP0261274A1 - Process for the preparation of mercaptopropionacid.
-
ResearchGate. (2025, August 7). 3-Mercaptopropionic acid (3-MPA). Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.
-
PrepChem.com. (n.d.). Synthesis of Isopropyl-alpha-mercapto-propionate. Retrieved January 26, 2026, from [Link]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Retrieved January 26, 2026, from [Link]
-
SciSpace. (n.d.). Kinetics of the fischer esterification of palm fatty acids with isopropanol and butyl-cellosolve. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). Isooctyl 3-mercaptopropionate. National Center for Biotechnology Information. Retrieved January 26, 2026, from [Link]
-
YouTube. (2024, April 3). Fischer Esterification | Mechanism + Easy TRICK!. The Organic Chemistry Tutor. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it.
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved January 26, 2026, from [Link]
-
Simple Solvents. (2023, December 5). Which Industries And How To Use Isopropyl Alcohol. Retrieved January 26, 2026, from [Link]
-
Spectroscopy. (n.d.). Infrared Spectra. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Figure S11: 1 H NMR spectra of A) 3-mercaptopropionic acid.... Retrieved January 26, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C6H12O2S). Retrieved January 26, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. youtube.com [youtube.com]
- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 4. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 5. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 6. ISOPROPYL MERCAPTAN | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
An In-depth Technical Guide to the Synthesis of 3-Mercaptopropionic Acid Isopropyl Ester
Abstract
This technical guide provides a comprehensive overview of the principal synthetic routes for 3-Mercaptopropionic Acid Isopropyl Ester, a versatile chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the intricacies of established methods such as Fischer-Speier Esterification and the direct addition of hydrogen sulfide to isopropyl acrylate. Furthermore, it explores the modern and highly efficient thiol-ene "click" reaction as a promising alternative. Each method is critically evaluated, with detailed mechanistic insights, step-by-step experimental protocols, and a comparative analysis of their respective advantages and limitations. The guide is structured to provide not only theoretical understanding but also practical, actionable knowledge for laboratory and potential scale-up applications.
Introduction: The Significance of this compound
This compound is a bifunctional molecule featuring both a thiol (-SH) and an ester (-COOR) group. This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science sectors. The thiol group offers a site for nucleophilic reactions, Michael additions, and the formation of disulfide bonds, while the ester moiety can be hydrolyzed or transesterified. Its applications range from the synthesis of more complex active pharmaceutical ingredients (APIs) to its use in the development of polymers and coatings.
This guide will explore the three primary pathways for the synthesis of this important compound, providing the necessary detail for researchers to select and implement the most suitable method for their specific needs.
Synthesis Route I: Fischer-Speier Esterification of 3-Mercaptopropionic Acid
The Fischer-Speier esterification is a classic and widely used method for the synthesis of esters from a carboxylic acid and an alcohol in the presence of an acid catalyst.[1][2][3][4][5] This equilibrium-driven reaction necessitates strategies to favor the formation of the ester product.
Mechanistic Rationale and Causality
The reaction proceeds via a six-step, reversible mechanism.[5] The acid catalyst protonates the carbonyl oxygen of the 3-mercaptopropionic acid, enhancing the electrophilicity of the carbonyl carbon. The isopropanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule lead to the formation of the protonated ester, which is then deprotonated to yield the final product and regenerate the acid catalyst.
To drive the equilibrium towards the product, two primary strategies are employed:
-
Use of Excess Reactant: Typically, the more economical and easily removable reactant, in this case, isopropanol, is used in large excess.[1][3]
-
Removal of Water: The water formed as a byproduct can be removed from the reaction mixture as it is formed, often by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene.[2]
The choice of acid catalyst is critical. While strong mineral acids like sulfuric acid are effective, they can sometimes lead to side reactions and discoloration of the final product.[6] p-Toluenesulfonic acid (p-TSA) is a common alternative, being a solid and less corrosive acid catalyst.[7]
Experimental Protocol
This protocol is based on established Fischer esterification procedures.[1][2][4][8]
dot
Caption: Workflow for Fischer-Speier Esterification.
Materials:
-
3-Mercaptopropionic acid
-
Isopropanol (anhydrous)
-
p-Toluenesulfonic acid monohydrate (p-TSA)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a reflux condenser, add 3-mercaptopropionic acid (1 equivalent), isopropanol (5-10 equivalents), and p-TSA (0.05 equivalents).
-
Add toluene to the flask (approximately 1-2 times the volume of the 3-mercaptopropionic acid).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (until effervescence ceases) and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess isopropanol.
-
Purify the crude product by vacuum distillation to obtain pure isopropyl 3-mercaptopropionate.
Quantitative Analysis
| Parameter | Value/Range | Reference/Comment |
| Yield | 80-95% | Dependent on efficient water removal.[2] |
| Purity | >98% | After vacuum distillation. |
| Reaction Time | 2-24 hours | Monitored by TLC or GC.[2][9] |
| Catalyst Loading | 1-5 mol% | [7] |
Synthesis Route II: Direct Addition of Hydrogen Sulfide to Isopropyl Acrylate
This route represents a more atom-economical approach, directly forming the target molecule by the addition of hydrogen sulfide (H₂S) to the double bond of isopropyl acrylate.[6][10] This reaction is typically catalyzed by a base.
Mechanistic Rationale and Causality
The base catalyst plays a crucial role in deprotonating H₂S to form the hydrosulfide anion (HS⁻), which is a potent nucleophile.[10][11] This nucleophile then attacks the β-carbon of the electron-deficient alkene in isopropyl acrylate (a Michael acceptor) in a conjugate addition reaction. The resulting enolate intermediate is then protonated by a proton source (such as another molecule of H₂S or the conjugate acid of the base) to yield the final product.
The choice of base is critical for the efficiency and selectivity of the reaction. Common catalysts include:
-
Anion-exchange resins: These solid-supported catalysts, often with tertiary amine or quaternary ammonium functional groups, are easily separated from the reaction mixture.[6]
-
Solid-supported guanidines: These have been shown to be highly effective and selective catalysts for this transformation.[6][12][13]
-
Inorganic bases: Magnesium oxide and other basic metal oxides can also be employed.[10]
A significant side reaction is the addition of the product thiol to another molecule of isopropyl acrylate, forming a thioether byproduct. This can be minimized by using an excess of hydrogen sulfide.
Experimental Protocol
This protocol is a generalized procedure based on patent literature for similar esters.[6]
dot
Caption: Workflow for H₂S Addition to Isopropyl Acrylate.
Materials:
-
Isopropyl acrylate
-
Hydrogen sulfide (H₂S)
-
Solid base catalyst (e.g., Amberlyst A-21 or a supported guanidine catalyst)
-
(Optional) Anhydrous solvent (e.g., decane)
Procedure:
-
A high-pressure reactor (autoclave) is charged with isopropyl acrylate, the solid base catalyst, and an optional solvent.
-
The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen sulfide to the desired pressure.
-
The reaction mixture is stirred at a controlled temperature until the consumption of isopropyl acrylate is complete (monitored by GC).
-
The reactor is cooled, and the excess hydrogen sulfide is carefully vented.
-
The reaction mixture is filtered to remove the solid catalyst.
-
The filtrate is concentrated under reduced pressure to remove any solvent.
-
The crude product is purified by vacuum distillation.
Quantitative Analysis
| Parameter | Value/Range | Reference/Comment |
| Yield | >90% | With high selectivity using appropriate catalysts.[6] |
| Purity | >99% | After vacuum distillation. |
| Reaction Time | 1-10 hours | Dependent on catalyst, temperature, and pressure. |
| H₂S Pressure | 15-35 bar | Higher pressure can improve selectivity.[6] |
Synthesis Route III: Thiol-Ene "Click" Reaction
The thiol-ene reaction is a powerful and versatile "click" chemistry transformation that involves the addition of a thiol to an alkene.[14][15][16] This reaction can be initiated by radicals (e.g., through photoinitiation) or catalyzed by bases (Michael-thiol addition). For the synthesis of isopropyl 3-mercaptopropionate, this would conceptually involve the reaction of 3-mercaptopropionic acid with propene. While not a conventional route for this specific small molecule, it represents a modern and potentially highly efficient approach.
Mechanistic Rationale and Causality
Radical-Initiated Thiol-Ene Reaction:
This mechanism proceeds via a free-radical chain reaction.[15][16]
-
Initiation: A radical initiator (e.g., AIBN with heat, or a photoinitiator with UV light) abstracts a hydrogen atom from the thiol of 3-mercaptopropionic acid to generate a thiyl radical.
-
Propagation: The thiyl radical adds to the double bond of propene in an anti-Markovnikov fashion to form a carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of 3-mercaptopropionic acid, yielding the product and regenerating the thiyl radical to continue the chain.
This method is known for its high efficiency, tolerance of various functional groups, and mild reaction conditions.
Base-Catalyzed Thiol-Ene (Michael-Thiol Addition):
In this variant, a base deprotonates the thiol of 3-mercaptopropionic acid to form a thiolate anion. This nucleophile then undergoes a Michael addition to an activated alkene. However, propene itself is not sufficiently activated for this reaction. Therefore, the radical-initiated pathway is more plausible for this specific transformation.
Proposed Experimental Protocol (Radical-Initiated)
This is a proposed protocol based on the principles of thiol-ene reactions.[14][17]
dot
Caption: Proposed Workflow for Thiol-Ene Synthesis.
Materials:
-
3-Mercaptopropionic acid
-
Propene
-
2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator
-
Anhydrous, UV-transparent solvent (e.g., acetonitrile or THF), optional
Procedure:
-
In a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet, dissolve 3-mercaptopropionic acid (1 equivalent) and the photoinitiator (e.g., 1-2 mol% DMPA) in a minimal amount of anhydrous solvent (if not running neat).
-
Seal the vessel and cool it in a cold bath (e.g., -78 °C, dry ice/acetone).
-
Introduce a slight excess of propene gas into the vessel, allowing it to condense.
-
While stirring, irradiate the reaction mixture with a UV lamp (e.g., 365 nm) at a low temperature.
-
Monitor the reaction progress by GC or TLC.
-
Once the reaction is complete, carefully vent the excess propene.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Anticipated Quantitative Analysis
| Parameter | Value/Range | Reference/Comment |
| Yield | Potentially >95% | Thiol-ene reactions are known for their high efficiency. |
| Purity | >98% | After purification. |
| Reaction Time | 0.5-5 hours | Photoinitiated reactions are typically fast. |
| Initiator Loading | 0.1-5 mol% |
Comparative Analysis of Synthesis Routes
| Feature | Fischer-Speier Esterification | Direct H₂S Addition | Thiol-Ene Reaction |
| Starting Materials | 3-Mercaptopropionic acid, Isopropanol | Isopropyl acrylate, H₂S | 3-Mercaptopropionic acid, Propene |
| Catalyst | Strong acid (H₂SO₄, p-TSA) | Base (e.g., ion-exchange resin) | Radical initiator (photo or thermal) |
| Byproducts | Water | Minimal (potential for thioether) | Minimal |
| Atom Economy | Moderate | High | High |
| Reaction Conditions | Reflux temperature | Elevated pressure, moderate temperature | Mild (UV light, low temperature) |
| Advantages | Well-established, uses common reagents | High atom economy, direct route | High efficiency, mild conditions, "click" reaction |
| Disadvantages | Equilibrium-limited, requires water removal | Use of toxic and flammable H₂S gas | Less established for this specific small molecule |
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through several distinct routes, each with its own set of advantages and challenges. The Fischer-Speier esterification remains a reliable and well-understood method, particularly suitable for laboratory-scale synthesis where the starting materials are readily available. The direct addition of hydrogen sulfide to isopropyl acrylate offers a more atom-economical and direct pathway, which is likely favored in industrial settings despite the handling requirements of H₂S.
The thiol-ene reaction presents a modern, highly efficient, and elegant alternative. While its application for this specific molecule is not yet widespread, its characteristics as a "click" reaction—namely, high yields, mild conditions, and orthogonality to many functional groups—make it an exciting avenue for future process development and green chemistry initiatives. Further research into optimizing a thiol-ene protocol for this synthesis could lead to a superior method in terms of both efficiency and environmental impact.
This guide provides the foundational knowledge and practical protocols for researchers to confidently approach the synthesis of this compound, enabling further innovation in the fields of drug discovery and materials science.
References
- Elf Atochem S.A. (1999). Process for the synthesis of 3-mercaptopropionic acid esters.
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6514, 3-Mercaptopropionic acid. Retrieved January 26, 2026 from [Link].
-
Lowe, A. B. (2014). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis: a first update. Polymer Chemistry, 5(17), 4820-4870. [Link]
- Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments (6th ed.). Cengage Learning.
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
-
LibreTexts Chemistry. (2023). Fischer Esterification. [Link]
- Lee, J. C., et al. (2013). Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it.
-
PrepChem. (n.d.). Synthesis of Isopropyl-alpha-mercapto-propionate. [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]
- Chambroad Chemical Industry Research Institute Co Ltd. (2016). Method for preparing isopropyl mercaptan.
- Halliburton Energy Services Inc. (2020). Complete removal of solids during hydrogen sulfide scavenging operations using a scavenger and a michael acceptor.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Milenin, S. A., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. Polymers, 14(15), 3099. [Link]
-
Le Govic, A. M., et al. (2000). Addition of hydrogen sulfide to methyl acrylate over solid basic catalysts. Journal of Catalysis, 196(2), 294-304. [Link]
-
Le Govic, A. M., et al. (2000). Kinetic and FT-IR study for the mechanism of addition of hydrogen sulfide to methyl acrylate over solid basic catalysts. Applied Catalysis A: General, 206(2), 277-286. [Link]
-
Hong, S. M., et al. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. RSC advances, 11(54), 34263-34268. [Link]
-
Gualandi, C., et al. (2016). Synthetic Approaches to Combine the Versatility of the Thiol Chemistry with the Degradability of Aliphatic Polyesters. Journal of Macromolecular Science, Part A, 53(9), 559-571. [Link]
-
D'Arcy, B., & Scanlan, E. M. (2017). Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. Molecules, 22(8), 1279. [Link]
-
Prieto-Castañeda, A., et al. (2022). Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses. Organic & Biomolecular Chemistry, 20(20), 4172-4177. [Link]
-
Atamankimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. [Link]
- Wang, X. (2021). Method for preparing 3-mercaptopropionic acid.
-
National Institutes of Health. (2012). Thiol-Ene Reaction of Heparin Allyl Ester, Heparin 4-Vinylbenzyl Ester and Enoxaparin. Molecules, 17(10), 12149–12162. [Link]
-
National Institutes of Health. (2012). Green synthesis of isopropyl myristate in novel single phase medium Part I: Batch optimization studies. Biotechnology Reports, 4, 122-127. [Link]
- Elf Atochem S.A. (1999). Process for the synthesis of 3-mercaptopropionic acid.
- Elf Atochem S.A. (1998). Process for synthesis of 3-mercaptoprapionic acid esters.
Sources
- 1. cerritos.edu [cerritos.edu]
- 2. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 3. athabascau.ca [athabascau.ca]
- 4. community.wvu.edu [community.wvu.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 7. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Sci-Hub. Kinetic and FT-IR study for the mechanism of addition of hydrogen sulfide to methyl acrylate over solid basic catalysts / Journal of Molecular Catalysis A: Chemical, 2003 [sci-hub.ru]
- 12. US5877349A - Process for the synthesis of 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 13. CN1185431A - Process for synthesis of 3-mercaptoprapionic acid esters - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Photoinitiated thiol–ene mediated functionalisation of 4,5-enoses - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00507H [pubs.rsc.org]
3-Mercaptopropionic Acid Isopropyl Ester CAS number
An In-Depth Technical Guide to Isopropyl 3-Mercaptopropionate
This guide provides a comprehensive technical overview of Isopropyl 3-mercaptopropionate, also known as 3-Mercaptopropionic Acid Isopropyl Ester. Designed for researchers, chemists, and professionals in drug development, this document delves into the compound's synthesis, physicochemical properties, analytical characterization, and key applications, with a focus on the scientific principles that underpin its utility.
Core Compound Identification
Isopropyl 3-mercaptopropionate is an organosulfur compound notable for its bifunctional nature, containing both an ester and a thiol (mercaptan) group. This structure makes it a versatile intermediate and building block in various fields of chemical synthesis.
-
IUPAC Name: propan-2-yl 3-sulfanylpropanoate[1]
-
Synonyms: this compound, Isopropyl 3-mercaptopropionate[1]
-
CAS Number: 7383-64-4 [1]
-
Molecular Formula: C₆H₁₂O₂S[1]
-
Molecular Weight: 148.22 g/mol [1]
Caption: Chemical Structure of Isopropyl 3-mercaptopropionate.
Physicochemical Properties
The physical and chemical characteristics of a compound are fundamental to its handling, application, and reactivity. Isopropyl 3-mercaptopropionate is a liquid at room temperature with a distinct odor characteristic of thiol-containing compounds.[1]
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Purity (GC) | >98.0% | |
| Density | 1.02 g/cm³ (at 20°C) | |
| Refractive Index | 1.45 (at 20°C) | |
| Flash Point | 70 °C | |
| Storage Conditions | Room temperature, recommended <15°C in a cool, dark place. Store under inert gas as it is air and moisture sensitive. | [1] |
Synthesis and Mechanism
The primary route for synthesizing Isopropyl 3-mercaptopropionate is through Fischer-Speier esterification. This acid-catalyzed reaction involves the condensation of a carboxylic acid (3-Mercaptopropionic Acid) with an alcohol (Isopropyl Alcohol).
Causality in Experimental Design:
The choice of an acid catalyst, typically a strong mineral acid like sulfuric acid (H₂SO₄), is critical. The catalyst protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon. This heightened reactivity is necessary to facilitate the nucleophilic attack by the weakly nucleophilic isopropyl alcohol. The reaction is reversible; therefore, to drive the equilibrium towards the product (the ester), it is common practice to either use an excess of the alcohol or to remove the water formed during the reaction, in accordance with Le Châtelier's principle.
Caption: Fischer Esterification for Isopropyl 3-mercaptopropionate Synthesis.
Experimental Protocol: Fischer Esterification
This protocol is adapted from standard esterification procedures for similar mercapto-esters.[2]
-
Vessel Preparation: To a reaction vessel equipped with a magnetic stirrer, reflux condenser, and a thermometer, add isopropyl alcohol (500 parts by weight).[2]
-
Reactant Addition: Add 3-mercaptopropionic acid (approx. 0.5 mole equivalent).
-
Catalyst Introduction: Carefully add a catalytic amount of concentrated sulfuric acid (approx. 1 part by weight) to the mixture.[2]
-
Reaction Conditions: Heat the mixture to reflux with continuous agitation under an inert nitrogen atmosphere. Maintain the reflux for approximately 4 hours to ensure the reaction proceeds to completion.[2]
-
Work-up and Purification:
Key Applications in Research and Drug Development
The dual functionality of Isopropyl 3-mercaptopropionate makes it a valuable molecule in several scientific domains.
Intermediate in Organic Synthesis
The thiol group provides a reactive site for nucleophilic substitution and addition reactions, while the ester group can be hydrolyzed or transesterified. This makes it a useful building block for creating more complex molecules, particularly in the synthesis of agrochemicals and pharmaceuticals.[3] The parent compound, 3-mercaptopropionic acid, is used as a sulfide ion equivalent in the preparation of diaryl sulfides; the ester form can be utilized in similar capacities, especially in non-aqueous systems where solubility is a concern.
Polymer Chemistry and Material Science
Thiol-containing compounds are widely used as chain transfer agents in polymerization reactions to control molecular weight.[4] Isopropyl 3-mercaptopropionate can serve this function. Furthermore, its parent acid is used to create self-assembled monolayers (SAMs) on gold surfaces, a technique crucial for developing biosensors and functionalized nanoparticles.[3] The ester derivative allows for the formation of similar monolayers with modified surface properties (i.e., increased hydrophobicity).
Potential in Drug Delivery Systems
While direct studies on Isopropyl 3-mercaptopropionate in drug delivery are emerging, the utility of isopropyl esters is well-documented. For instance, isopropyl palmitate is used as a chemical penetration enhancer in transdermal drug delivery systems.[5] It functions by increasing the fluidity of the adhesive matrix and competing for interactions with the drug, thereby enhancing its release.[5]
Hypothesized Mechanism of Action in Drug Delivery: It is plausible that Isopropyl 3-mercaptopropionate could be investigated for similar roles. Its moderate lipophilicity could enhance the solubility of certain active pharmaceutical ingredients (APIs) in formulation matrices and facilitate transport across biological membranes. The thiol group also presents a handle for conjugation, allowing the molecule to be tethered to APIs or carrier systems, potentially for targeted delivery or to create prodrugs that release the active thiol compound upon ester hydrolysis in vivo.
Analytical Characterization
Confirming the identity and purity of Isopropyl 3-mercaptopropionate is essential. Gas Chromatography is a primary method for this purpose.
Protocol: Purity Analysis by Gas Chromatography (GC)
This protocol is based on standard GC methods for volatile organic compounds.
-
Sample Preparation:
-
Prepare a stock solution of Isopropyl 3-mercaptopropionate in a suitable volatile solvent (e.g., acetonitrile or dichloromethane) at a concentration of ~1 mg/mL.
-
Create a series of dilutions for calibration if quantitative analysis is required.
-
-
Instrumentation and Conditions:
-
Instrument: Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Column: A non-polar or mid-polarity column, such as a DB-5 or HP-5MS (e.g., 30 m length x 0.25 mm ID, 0.25 µm film thickness), is suitable.[6]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[6]
-
Injection: 1 µL injection volume with a split ratio (e.g., 10:1) to prevent column overloading.[6]
-
Temperature Program:
-
Initial Oven Temperature: 100°C, hold for 1 minute.
-
Ramp: Increase at 4°C/min to 250°C.
-
Final Hold: Maintain at 250°C for 10 minutes.[6]
-
-
Detector (MS): Electron Impact (EI) ionization with a scan range of m/z 35-500.[6]
-
-
Data Analysis:
-
The purity is determined by the area percentage of the main peak corresponding to Isopropyl 3-mercaptopropionate.
-
For GC-MS, the identity is confirmed by matching the obtained mass spectrum with a reference spectrum, looking for the molecular ion peak and characteristic fragmentation patterns.
-
Caption: General Workflow for GC-MS Analysis.
Safety and Handling
Comprehensive safety data for Isopropyl 3-mercaptopropionate itself is limited, but the hazards can be inferred from its functional groups and the data available for its parent acid, 3-mercaptopropionic acid.
-
Parent Acid Hazards: 3-Mercaptopropionic acid is classified as toxic if swallowed, harmful if inhaled, and causes severe skin burns and eye damage.[7][8]
-
Ester Hazards: Isopropyl 3-mercaptopropionate is listed as causing skin and serious eye irritation.[1]
Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1][9]
-
Ventilation: Handle this compound only in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[7][9]
-
Handling: Avoid contact with skin and eyes. Do not ingest. Wash hands thoroughly after handling.[1][8][9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, preferably under an inert atmosphere as it is sensitive to air and moisture.[9]
-
First Aid:
-
Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation occurs, seek medical attention.[1][9]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[8][9]
-
References
-
Wikipedia. 3-Mercaptopropionic acid. [Link]
- Google Patents.
-
Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B, 992, 60-66. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: 3-Mercaptopropionic acid. [Link]
-
ResearchGate. Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications. [Link]
-
PrepChem.com. Synthesis of Isopropyl-alpha-mercapto-propionate. [Link]
-
Ataman Kimya. 3-MERCAPTOPROPIONIC ACID (3-MPA). [Link]
-
Liu, Y., et al. (2019). Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study. AAPS PharmSciTech, 20(4), 159. [Link]
- Google Patents.
-
OAText. An HPLC method for low-level detection and quantification of isopropyl p-toluenesulfonate in palm. [Link]
-
Simple Solvents. Which Industries And How To Use Isopropyl Alcohol. [Link]
-
The Royal Society of Chemistry. Contents. [Link]
-
Ministry of the Environment, Government of Japan. III Analytical Methods. [Link]
-
MDPI. Marine Natural Products: A Hidden Wealth and a New Epoch for Drug Development. [Link]
-
Ataman Kimya. 3-MERCAPTOPROPIONIC ACID. [Link]
-
The Good Scents Company. 3-mercaptopropionic acid, 107-96-0. [Link]
-
Wikipedia. Isopropyl mercaptan. [Link]
-
precisionFDA. 3-MERCAPTOPROPIONIC ACID. [Link]
-
PubMed. TRPV3 in Drug Development. [Link]
-
PubMed. Ethyl 3-mercaptopropionate, a safe food flavoring, competitively inhibits polyphenol oxidase and prevents browning in fresh-cut produce. [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. prepchem.com [prepchem.com]
- 3. atamankimya.com [atamankimya.com]
- 4. 3-mercaptopropionic acid, 107-96-0 [thegoodscentscompany.com]
- 5. Investigation of Effect of Isopropyl Palmitate on Drug Release from Transdermal Patch and Molecular Dynamics Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. chemos.de [chemos.de]
- 8. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 9. fishersci.com [fishersci.com]
3-Mercaptopropionic Acid Isopropyl Ester mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 3-Mercaptopropionic Acid Isopropyl Ester
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a derivative of the well-characterized biochemical tool, 3-Mercaptopropionic Acid (3-MPA). While the ester form enhances physicochemical properties potentially advantageous for systemic delivery, its biological activity is predicated on its hydrolysis to the parent 3-MPA. This guide delineates the dual primary mechanisms of action of the active 3-MPA molecule: the potent competitive inhibition of the GABA-synthesizing enzyme, glutamate decarboxylase (GAD), and the intricate, reversible inhibition of mitochondrial fatty acid β-oxidation. We will explore the causality behind these mechanisms, provide field-proven experimental protocols for their validation, and present the underlying biochemical pathways in a structured, data-driven format.
Part 1: The Prodrug Principle - Metabolic Activation of the Isopropyl Ester
From a drug development perspective, this compound is best understood as a prodrug of 3-Mercaptopropionic Acid. The esterification of the carboxylate group significantly increases the molecule's lipophilicity, which can enhance its ability to cross cellular membranes and potentially the blood-brain barrier. However, the ester itself is not the pharmacologically active species. The core mechanisms of action are initiated following in vivo hydrolysis by ubiquitous intracellular and plasma esterase enzymes, which cleave the ester bond to release the active parent compound, 3-MPA.
This metabolic conversion is a critical first step for the compound's activity. All subsequent mechanistic discussions, therefore, refer to the actions of the parent 3-Mercaptopropionic Acid.
Caption: Metabolic activation pathway of the isopropyl ester prodrug.
Part 2: Primary Mechanism I - Inhibition of GABA Synthesis via Glutamate Decarboxylase (GAD)
The most extensively documented mechanism of action for 3-MPA is its role as a potent convulsant, which stems directly from its interference with the synthesis of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA).[1]
The GABAergic System: GABA is synthesized from glutamate in a single enzymatic step catalyzed by glutamate decarboxylase (GAD). GABAergic neurons exert a tonic inhibitory control across the brain, maintaining the balance between neuronal excitation and inhibition. A reduction in GABAergic tone leads to hyperexcitability and, in extreme cases, seizures.
Causality of Inhibition: 3-MPA is a structural analog of glutamate. This structural similarity allows it to act as a competitive inhibitor at the active site of GAD.[2][3] By occupying the enzyme's active site, 3-MPA prevents the binding and subsequent decarboxylation of the natural substrate, glutamate. This leads to a rapid and significant decrease in the synaptic concentration of GABA.[1] The consequence is a disinhibition of neural circuits, resulting in uncontrolled neuronal firing that manifests as convulsions.[1][2]
Caption: Inhibition of GABA synthesis by 3-Mercaptopropionic Acid.
Part 3: Primary Mechanism II - Inhibition of Mitochondrial Fatty Acid β-Oxidation
Beyond its neurotoxic effects, 3-MPA is a potent, specific, and reversible inhibitor of mitochondrial fatty acid β-oxidation, the primary pathway for cellular energy production from lipids.[2][4] This mechanism does not involve irreversible enzyme inactivation.[1]
Metabolic Activation within Mitochondria: Crucially, 3-MPA itself is not the direct enzymatic inhibitor. It must first be transported into the mitochondrial matrix and metabolically activated in an energy-dependent process.[1][4]
-
Formation of CoA Thioester: The initial step is the conversion of 3-MPA to its Coenzyme A (CoA) derivative, 3-mercaptopropionyl-CoA , a reaction catalyzed by medium-chain acyl-CoA synthetase.[5]
-
Formation of S-Acyl Derivatives: 3-mercaptopropionyl-CoA can then act as a substrate for 3-ketoacyl-CoA thiolase, substituting for a normal CoASH molecule. This results in the formation of longer-chain S-acyl-3-mercaptopropionyl-CoA thioesters.[5]
Causality of Inhibition: The inhibitory effects are mediated by these metabolically generated derivatives:
-
3-mercaptopropionyl-CoA acts as a direct, reversible inhibitor of acyl-CoA dehydrogenase , the first enzyme in the β-oxidation spiral.[1][4]
-
The longer-chain S-acyl-3-mercaptopropionyl-CoA derivatives also reversibly inhibit acyl-CoA dehydrogenase and other enzymes in the pathway.[1][4]
By inhibiting these key enzymes, the metabolites of 3-MPA effectively halt the breakdown of fatty acids, preventing the production of acetyl-CoA for the Krebs cycle and subsequent ATP generation. This inhibition is specific to fatty acid metabolism, as respiration driven by substrates like pyruvate remains unaffected.[4]
Caption: Metabolic activation and inhibition of β-oxidation by 3-MPA.
Part 4: Physicochemical and Data Summary
The dual mechanisms of 3-MPA highlight its utility as a specific tool for probing distinct biological pathways.
| Parameter | 3-Mercaptopropionic Acid | This compound |
| Molecular Formula | C₃H₆O₂S | C₆H₁₂O₂S |
| Molar Mass | 106.14 g/mol | 148.22 g/mol |
| Primary Role | Active Moiety | Prodrug |
| Key Functional Groups | Thiol (-SH), Carboxylic Acid (-COOH) | Thiol (-SH), Ester (-COOCH(CH₃)₂) |
| Mechanism | Molecular Target | Consequence | Nature of Inhibition |
| Neurotoxicity | Glutamate Decarboxylase (GAD) | Decreased GABA synthesis, neuronal hyperexcitability, convulsions. | Competitive |
| Metabolic Toxicity | Acyl-CoA Dehydrogenase & other β-oxidation enzymes | Blockade of fatty acid oxidation, depletion of energy from lipids. | Reversible (via metabolites) |
Part 5: Experimental Protocols for Mechanistic Validation
To ensure scientific integrity, protocols must be self-validating. The following experimental designs provide a framework for investigating the mechanisms of 3-MPA and its ester derivative.
Protocol 1: In Vitro GAD Inhibition Assay
Objective: To quantify the inhibitory effect of 3-MPA on GAD activity.
Methodology:
-
Enzyme Preparation: Obtain a source of GAD, either as a purified recombinant enzyme or from a brain tissue homogenate (e.g., rodent whole brain or cerebellum).
-
Reaction Buffer: Prepare a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.2, with 0.2 mM pyridoxal 5'-phosphate as a cofactor).
-
Inhibitor Preparation: Prepare stock solutions of 3-MPA (and the isopropyl ester as a control) in the reaction buffer. Create a dilution series to determine IC₅₀.
-
Assay Procedure: a. In a microplate, combine the GAD enzyme preparation with varying concentrations of the inhibitor or vehicle control. Pre-incubate for 10-15 minutes at 37°C. b. Initiate the reaction by adding the substrate, L-Glutamic acid (e.g., final concentration of 10 mM). c. Incubate for a fixed time (e.g., 30-60 minutes) at 37°C. d. Terminate the reaction (e.g., by heat inactivation or addition of acid).
-
Quantification of GABA: Measure the amount of GABA produced using a validated method, such as HPLC with pre-column derivatization or a commercially available GABA ELISA kit.
-
Data Analysis: Plot the percentage of GAD activity against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value. The isopropyl ester should show minimal to no activity in this cell-free system, validating its prodrug nature.
Protocol 2: Mitochondrial Respiration Assay
Objective: To demonstrate the specific inhibition of fatty acid-dependent respiration by 3-MPA.
Methodology:
-
Mitochondria Isolation: Isolate fresh, coupled mitochondria from a suitable tissue source, such as rat heart or liver, using differential centrifugation.
-
Respirometry Setup: Use a high-resolution respirometer or a Clark-type oxygen electrode in a sealed, temperature-controlled chamber (e.g., 30°C).
-
Respiration Buffer: Use a standard mitochondrial respiration buffer (e.g., MiR05).
-
Assay Procedure: a. Add isolated mitochondria to the chamber. b. State 2 Respiration: Add a fatty acid substrate (e.g., 5 mM Palmitoyl-L-carnitine plus 2 mM Malate). Record the basal oxygen consumption rate. c. State 3 Respiration: Stimulate maximal respiration by adding a saturating amount of ADP (e.g., 2.5 mM). d. Inhibition: Once a stable State 3 rate is established, inject a known concentration of 3-MPA (e.g., 100 µM) and record the subsequent inhibition of oxygen consumption.[2] e. Control Experiment: Repeat the entire procedure using a non-fatty acid substrate, such as Pyruvate (5 mM) plus Malate (2 mM). 3-MPA should show little to no inhibitory effect on pyruvate-driven respiration, confirming its specificity.[4]
-
Data Analysis: Calculate the oxygen consumption rates (pmol O₂/s/mg mitochondrial protein) for each substrate before and after the addition of the inhibitor. Compare the percentage inhibition between fatty acid and pyruvate substrates.
Caption: High-level workflow for key experimental protocols.
References
-
Sabbagh, E., Cuebas, D., & Schulz, H. (1985). 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria. Journal of Biological Chemistry, 260(12), 7337-7342. [Link]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Ataman Kimya. [Link]
-
Cuebas, D., & Schulz, H. (1985). Mitochondrial metabolism of 3-mercaptopropionic acid. Chemical synthesis of 3-mercaptopropionyl coenzyme A and some of its S-acyl derivatives. Journal of Biological Chemistry, 260(12), 7343-7348. [Link]
-
Wikipedia. (n.d.). 3-Mercaptopropionic acid. Wikipedia. [Link]
-
el-Aleem, S. A., & Schulz, H. (1987). Evaluation of inhibitors of fatty acid oxidation in rat myocytes. Biochemical Pharmacology, 36(24), 4307-4312. [Link]
-
Schulz, H. (1987). Inhibitors of fatty acid oxidation. Life Sciences, 40(15), 1443-1449. [Link]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Ataman Kimya. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of inhibitors of fatty acid oxidation in rat myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 4. 3-Mercaptopropionic acid, a potent inhibitor of fatty acid oxidation in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mitochondrial metabolism of 3-mercaptopropionic acid. Chemical synthesis of 3-mercaptopropionyl coenzyme A and some of its S-acyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Profile of 3-Mercaptopropionic Acid Isopropyl Ester: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the key spectroscopic characteristics of 3-mercaptopropionic acid isopropyl ester (CAS 7383-64-4). As a significant compound in various chemical syntheses, a thorough understanding of its spectral properties is crucial for researchers, scientists, and professionals in drug development and materials science. This document presents a detailed analysis of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretations are grounded in fundamental spectroscopic principles and comparative data from analogous compounds, offering field-proven insights into its structural elucidation.
Introduction
This compound is a bifunctional molecule containing both a thiol (-SH) and an ester group. This unique combination makes it a valuable building block in organic synthesis, particularly in the preparation of polymers, pharmaceuticals, and other specialty chemicals. Accurate and reliable characterization of this compound is paramount for ensuring purity, monitoring reactions, and confirming structural integrity. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for achieving this. This guide offers a detailed exploration of the expected spectroscopic data for isopropyl 3-mercaptopropionate, providing a foundational reference for its identification and analysis.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data.
Figure 2: Predicted ¹H-¹H coupling in isopropyl 3-mercaptopropionate.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to show five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~171-173 | The carbonyl carbon of the ester group appears at a characteristic downfield position. |
| -CH(CH₃)₂ | ~68-70 | The methine carbon of the isopropyl group is attached to the electronegative oxygen, shifting it downfield. |
| -CH₂-C=O | ~35-37 | The carbon alpha to the carbonyl group is moderately deshielded. |
| -CH₂-S- | ~25-27 | The carbon attached to the sulfur atom is slightly downfield compared to a standard alkane. |
| -CH(CH₃)₂ | ~21-23 | The equivalent methyl carbons of the isopropyl group appear in the typical aliphatic region. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
| C=O (Ester) | Stretch | ~1735-1750 | Strong |
| C-O (Ester) | Stretch | ~1100-1300 | Strong |
| S-H (Thiol) | Stretch | ~2550-2600 | Weak |
| C-H (sp³) | Stretch | ~2850-3000 | Medium-Strong |
| C-H (sp³) | Bend | ~1370-1470 | Medium |
The presence of a strong absorption band around 1740 cm⁻¹ is a clear indicator of the ester carbonyl group. The weaker S-H stretch around 2570 cm⁻¹ confirms the presence of the thiol functionality.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.
For this compound (C₆H₁₂O₂S), the expected molecular weight is approximately 148.22 g/mol .
Predicted Fragmentation Pattern:
-
Molecular Ion (M⁺): A peak at m/z = 148 would correspond to the intact molecule.
-
Loss of the Isopropyl Group: Fragmentation of the ester can lead to the loss of the isopropyl group (-CH(CH₃)₂), resulting in a fragment at m/z = 105.
-
Loss of the Isopropoxy Group: Cleavage of the C-O bond can result in the loss of the isopropoxy radical (-OCH(CH₃)₂), leading to an acylium ion at m/z = 87.
-
McLafferty Rearrangement: A characteristic rearrangement for esters, involving the transfer of a gamma-hydrogen, could lead to a fragment at m/z = 106.
-
Thiol Fragmentation: Cleavage of the C-S bond can lead to various sulfur-containing fragments.
Figure 3: Predicted major fragmentation pathways for isopropyl 3-mercaptopropionate.
Experimental Protocols
Synthesis of this compound
A standard and reliable method for the synthesis of this compound is through Fischer esterification.
Materials:
-
3-Mercaptopropionic acid
-
Isopropanol (2-propanol)
-
Concentrated sulfuric acid (catalyst)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Dean-Stark apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add 3-mercaptopropionic acid (1.0 eq), isopropanol (3.0 eq), and toluene (as a solvent to facilitate azeotropic removal of water).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux. Water produced during the esterification will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the amount of water collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash with brine and dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Spectroscopic Analysis
-
NMR: Samples should be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a standard NMR spectrometer (e.g., 400 MHz).
-
IR: A small amount of the neat liquid can be analyzed using an FT-IR spectrometer with ATR (Attenuated Total Reflectance) accessory.
-
MS: The sample can be analyzed by a mass spectrometer using techniques such as electron ionization (EI) or electrospray ionization (ESI).
Conclusion
This technical guide provides a detailed predicted spectroscopic profile of this compound. The expected NMR, IR, and MS data, along with their interpretations, offer a valuable resource for the unambiguous identification and characterization of this important chemical intermediate. The provided synthesis protocol outlines a standard laboratory procedure for its preparation. While this guide is based on strong theoretical predictions and comparative data, it is always recommended to confirm these findings with experimental data for the specific sample being analyzed.
References
-
NIST Chemistry WebBook. 3-Mercaptopropionic acid. [Link]
-
PubChem. Methyl 3-mercaptopropionate. [Link]
-
PubChem. Ethyl 3-mercaptopropionate. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
An In-depth Technical Guide to the Solubility Profile of 3-Mercaptopropionic Acid Isopropyl Ester
Introduction: Understanding the Role and Relevance of 3-Mercaptopropionic Acid Isopropyl Ester
This compound, with the chemical formula C₆H₁₂O₂S and a molecular weight of 148.22 g/mol , is a bifunctional molecule of significant interest in various fields, including polymer chemistry, materials science, and pharmaceutical development.[1] Its structure, featuring both a thiol (-SH) group and an ester functional group, imparts unique reactivity and physicochemical properties. The thiol moiety offers a site for nucleophilic reactions, antioxidant activity, and metal chelation, while the isopropyl ester group modulates the molecule's polarity and steric hindrance.
A thorough understanding of the solubility profile of this compound is paramount for its effective application. Solubility dictates the choice of reaction media, purification strategies, formulation development, and ultimately, its performance and bioavailability in various systems. This guide provides a comprehensive overview of the predicted solubility of this compound in a range of solvents, an exploration of the key factors governing its solubility, and detailed, field-proven methodologies for its empirical determination.
Predicted Solubility Profile: An Evidence-Based Estimation
The parent molecule, 3-mercaptopropionic acid, is soluble in water and other polar organic solvents.[2] The esterification with isopropanol introduces a non-polar alkyl group, which is expected to decrease its aqueous solubility while increasing its solubility in organic solvents.
Aqueous Solubility: The presence of the polar ester and thiol groups suggests some degree of water solubility. However, the six-carbon backbone and the isopropyl group will limit this. For comparison, the smaller ethyl 3-mercaptopropionate has an estimated water solubility of 6878 mg/L at 25°C.[3] Conversely, the larger 3-mercaptopropionic acid 2-ethylhexyl ester is reported to be insoluble in water.[4] Based on these analogs, the water solubility of this compound is predicted to be low to moderate.
Organic Solvent Solubility: "Like dissolves like" is a foundational principle in predicting solubility. This compound, being a moderately polar organic molecule, is expected to exhibit good solubility in a range of organic solvents.
-
Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated due to the ability to engage in hydrogen bonding via the thiol group and dipole-dipole interactions with the ester.
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): Good solubility is expected due to favorable dipole-dipole interactions.
-
Non-Polar Solvents (e.g., Toluene, Hexane): Limited to moderate solubility is predicted. While the alkyl chain provides some non-polar character, the polar functional groups will hinder extensive dissolution in highly non-polar media.
Factors Influencing Solubility: A Mechanistic Perspective
The solubility of this compound is a multifactorial property governed by the interplay of intermolecular forces, temperature, and the properties of the solvent.
-
Intermolecular Forces: The key interactions at play are hydrogen bonding (with the thiol's hydrogen and the ester's oxygen as acceptors), dipole-dipole forces from the ester group, and London dispersion forces from the alkyl backbone. The balance of these forces with the solvent's own intermolecular interactions determines the extent of dissolution.
-
Temperature: For most solid and liquid solutes, solubility increases with temperature as the increased kinetic energy helps to overcome the intermolecular forces in the solute and solvent. This relationship should be experimentally determined for specific applications.
-
pH of Aqueous Solutions: While the ester group is generally stable, the thiol group has a pKa, making it susceptible to deprotonation in basic conditions to form a thiolate. This ionization would significantly increase its solubility in aqueous media. However, at very high pH, hydrolysis of the ester can occur.
-
Solvent Polarity: The polarity of the solvent is a critical determinant. A solvent with a polarity similar to that of this compound will be the most effective at dissolving it.
Data Summary: Predicted Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Aqueous | Water | Low to Moderate | Balance of polar functional groups and non-polar alkyl chain. |
| Polar Protic | Ethanol, Methanol | High | Hydrogen bonding and dipole-dipole interactions. |
| Polar Aprotic | Acetone, Acetonitrile | High | Favorable dipole-dipole interactions. |
| Non-Polar | Toluene, Hexane | Low to Moderate | Mismatch in polarity with the solute's functional groups. |
Experimental Determination of Solubility: Protocols and Workflows
To obtain precise and reliable solubility data, empirical determination is essential. The "shake-flask" method, as outlined in OECD Guideline 105, is the gold standard for determining the water solubility of chemicals.[5][6][7]
Workflow for Solubility Determination
The general workflow for determining the solubility of this compound involves equilibration of an excess of the ester in the chosen solvent, followed by separation of the undissolved portion and quantification of the dissolved amount.
Caption: General workflow for the experimental determination of solubility.
Detailed Protocol: Shake-Flask Method for Aqueous Solubility (Adapted from OECD 105)
This protocol describes a self-validating system to ensure equilibrium has been reached.
1. Preparation of Test System:
-
Add an excess amount of this compound to three separate flasks containing a known volume of purified water. The excess should be sufficient to form a visible separate phase after equilibration.
-
Seal the flasks to prevent evaporation.
2. Equilibration:
-
Place the flasks in a mechanical shaker or on a magnetic stir plate in a constant temperature bath (e.g., 25 °C ± 0.5 °C).
-
Agitate the flasks for different time intervals to ensure equilibrium is reached. A tiered approach is recommended:
- Flask 1: Agitate for 24 hours.
- Flask 2: Agitate for 48 hours.
- Flask 3: Agitate for 72 hours.
-
After the agitation period, allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for phase separation.
3. Sample Collection and Preparation:
-
Carefully withdraw an aliquot from the clear, aqueous phase of each flask, ensuring no undissolved ester is transferred.
-
Centrifuge the aliquots at a controlled temperature to remove any suspended micro-droplets.
4. Analysis:
-
Quantify the concentration of this compound in each aliquot using a validated analytical method, such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a suitable detector.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
5. Validation of Equilibrium:
-
The solubility is considered to be the mean of the concentrations from the flasks. Equilibrium is confirmed if the concentration values from at least the last two time points (e.g., 48 and 72 hours) are in close agreement (e.g., within ± 5%).
Protocol for Solubility in Organic Solvents
A similar approach can be used for organic solvents, with modifications to the analytical method as needed.
1. Preliminary Test:
-
In a small vial, add a known, small amount (e.g., 10 mg) of this compound.
-
Add the organic solvent dropwise with agitation until the ester is completely dissolved. This provides a rough estimate of solubility.
2. Quantitative Determination:
-
Prepare a saturated solution by adding an excess of the ester to a known volume of the organic solvent in a sealed flask.
-
Equilibrate the mixture at a constant temperature with agitation for a predetermined time (e.g., 24 hours).
-
Separate the undissolved portion by centrifugation or filtration.
-
Quantify the concentration of the dissolved ester in an aliquot of the supernatant using an appropriate analytical technique (e.g., GC, HPLC, or gravimetric analysis after solvent evaporation).
Logical Framework for Solubility Prediction
The decision-making process for predicting and determining the solubility of a novel compound like this compound follows a logical progression.
Caption: Logical framework for solubility profile determination.
Conclusion
While direct experimental data for the solubility of this compound is sparse, a comprehensive profile can be reliably predicted based on its molecular structure and data from analogous compounds. It is anticipated to have low to moderate aqueous solubility and good solubility in a range of polar organic solvents. For drug development and other precise applications, the experimental determination of its solubility using established methods like the shake-flask protocol is crucial. The methodologies and predictive frameworks provided in this guide offer a robust approach for researchers and scientists to understand and utilize the solubility characteristics of this versatile compound.
References
-
Wikipedia. (2023, December 15). 3-Mercaptopropionic acid. Retrieved from [Link]
-
University of Waterloo. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
LookChem. (n.d.). 3-MERCAPTOPROPIONIC ACID 2-ETHYLHEXYL ESTER. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 105 – Water Solubility. Retrieved from [Link]
-
Regulations.gov. (2017, January 13). Report : Determination of Water Solubility. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 3. echemi.com [echemi.com]
- 4. Cas 50448-95-8,3-MERCAPTOPROPIONIC ACID 2-ETHYLHEXYL ESTER | lookchem [lookchem.com]
- 5. filab.fr [filab.fr]
- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]
- 7. downloads.regulations.gov [downloads.regulations.gov]
An In-depth Technical Guide to the Synthesis and Characterization of 3-Mercaptopropionic Acid Isopropyl Ester
Abstract
This technical guide provides a comprehensive overview of 3-Mercaptopropionic Acid Isopropyl Ester, a bifunctional molecule with significant potential in various scientific and industrial fields, including drug development. The document delves into the foundational principles of its synthesis via Fischer esterification, offering a detailed, field-proven experimental protocol. Furthermore, it outlines the analytical methodologies for its thorough characterization, supported by predictive data and comparisons with precursor molecules. The guide also explores the rationale behind its application in drug development, focusing on the strategic role of the thiol and ester moieties. This document is intended for researchers, scientists, and professionals in drug development seeking a deeper understanding of this versatile compound.
Introduction: The Scientific Merit of this compound
This compound is an organic compound that merges the functionalities of a thiol and an ester within a single, relatively simple molecular framework. The thiol group (-SH) is a potent nucleophile and a key player in various biological and chemical processes, including antioxidant defense and metal chelation.[1][2] The ester group, in this case, an isopropyl ester, can modulate the physicochemical properties of a molecule, such as its lipophilicity and cell membrane permeability, making it a common feature in prodrug design to enhance bioavailability.[3]
The "discovery" of this specific ester is not a singular event chronicled in scientific literature but rather a logical extension of the well-established principles of organic synthesis, particularly the Fischer-Speier esterification. The true value of this compound lies in its potential as a building block or a functional component in more complex molecular architectures, especially in the realm of pharmaceuticals and polymer chemistry. For drug development professionals, the dual functionality offers intriguing possibilities for creating novel therapeutic agents with tailored delivery and release profiles.
Synthesis of this compound: A Mechanistic and Practical Approach
The most direct and industrially scalable method for the synthesis of this compound is the Fischer esterification of 3-mercaptopropionic acid with isopropanol. This acid-catalyzed reaction is a classic example of nucleophilic acyl substitution.[4][5]
The Causality Behind the Fischer Esterification
The Fischer esterification is an equilibrium process.[4] To drive the reaction toward the formation of the ester, specific strategic choices are made in the experimental design:
-
Acid Catalysis: The reaction requires an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), to protonate the carbonyl oxygen of the carboxylic acid.[4][6] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic hydroxyl group of isopropanol.[6]
-
Le Châtelier's Principle in Action: To shift the equilibrium towards the product side, the removal of water, a byproduct of the reaction, is crucial. This is typically achieved by azeotropic distillation with a suitable solvent like toluene or by using an excess of the alcohol reactant (isopropanol in this case).[4][7]
Visualizing the Reaction Pathway
Caption: Fischer Esterification Workflow for this compound.
Detailed Experimental Protocol
This protocol is a self-validating system designed for high yield and purity.
Materials:
-
3-Mercaptopropionic acid (≥99%)
-
Isopropanol (Anhydrous, ≥99.5%)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) or concentrated Sulfuric Acid (H₂SO₄)
-
Toluene (Anhydrous, ≥99.8%)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-mercaptopropionic acid (0.1 mol, 10.61 g) and isopropanol (0.3 mol, 18.03 g, 23.0 mL). The use of excess isopropanol helps to drive the equilibrium towards the product.
-
Solvent and Catalyst Addition: Add toluene (100 mL) to the flask. This will form an azeotrope with the water produced during the reaction, facilitating its removal. Add the acid catalyst, either p-toluenesulfonic acid monohydrate (0.005 mol, 0.95 g) or concentrated sulfuric acid (catalytic amount, ~0.5 mL).
-
Reflux and Water Removal: Assemble the Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will distill into the Dean-Stark trap, and the denser water will separate and collect at the bottom, while the toluene will return to the reaction flask. Continue the reflux until no more water is collected in the trap (typically 3-5 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (to neutralize the acid catalyst), and 50 mL of brine. Caution: CO₂ evolution may occur during the bicarbonate wash.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent.
-
-
Purification: Remove the toluene and excess isopropanol under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation to obtain the pure this compound.
Characterization and Data Analysis
Thorough characterization is essential to confirm the identity and purity of the synthesized ester.
Physicochemical Properties
| Property | Precursor: 3-Mercaptopropionic Acid | Product: Isopropyl 3-Mercaptopropionate (Predicted/Reference) |
| Molecular Formula | C₃H₆O₂S[8] | C₆H₁₂O₂S |
| Molecular Weight | 106.14 g/mol [8] | 148.22 g/mol |
| Appearance | Colorless oil[9] | Colorless liquid |
| Boiling Point | 110-111 °C @ 15 mmHg[9] | Higher than the precursor; requires vacuum distillation for purification. |
| Solubility | Soluble in water and organic solvents[9] | Expected to have lower water solubility and good solubility in organic solvents. |
Spectroscopic Analysis
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. Based on the structure and data from analogous compounds like isopropyl propionate, the predicted chemical shifts (in CDCl₃) are:
-
A septet around 4.9-5.1 ppm for the -CH- proton of the isopropyl group.[10]
-
A triplet around 2.8 ppm for the -CH₂- group adjacent to the sulfur atom.
-
A triplet around 2.6 ppm for the -CH₂- group adjacent to the carbonyl group.
-
A doublet around 1.2 ppm for the two -CH₃ groups of the isopropyl group.[10]
-
A triplet around 1.6 ppm for the -SH proton.
-
-
¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton. Predicted chemical shifts (in CDCl₃) are:
-
A signal around 170-172 ppm for the carbonyl carbon (C=O).
-
A signal around 68-70 ppm for the -CH- carbon of the isopropyl group.[11]
-
A signal around 35-37 ppm for the -CH₂- carbon adjacent to the carbonyl group.
-
A signal around 22-24 ppm for the -CH₂- carbon adjacent to the sulfur atom.
-
A signal around 21-23 ppm for the two equivalent -CH₃ carbons of the isopropyl group.[11]
-
3.2.2. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Precursor: 3-Mercaptopropionic Acid (Characteristic Peaks, cm⁻¹) | Product: Isopropyl 3-Mercaptopropionate (Expected Characteristic Peaks, cm⁻¹) |
| O-H (Carboxylic Acid) | Broad, 2500-3300[8] | Absent |
| C=O (Carbonyl) | ~1710[8] | Strong, ~1735 (ester) |
| S-H (Thiol) | Weak, ~2570[8] | Weak, ~2570 |
| C-O (Ester) | N/A | Strong, ~1100-1300 |
3.2.3. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺ at m/z = 148.
Visualizing the Analytical Workflow
Caption: A typical analytical workflow for the characterization of synthesized this compound.
Applications in Drug Development: A Forward-Looking Perspective
The unique bifunctional nature of this compound makes it a molecule of interest for drug development professionals.
-
Prodrug Strategy: The ester linkage can be designed to be hydrolyzed in vivo by esterases, releasing a parent drug molecule that contains a 3-mercaptopropionic acid moiety.[3] This can improve the oral bioavailability of polar drugs by increasing their lipophilicity.[3]
-
Thiol-Mediated Targeting and Action: The free thiol group can be exploited for various purposes:
-
Antioxidant Properties: Thiols are known for their ability to scavenge reactive oxygen species, which could be beneficial in conditions associated with oxidative stress.[1][2]
-
Michael Addition Chemistry: The thiol group can undergo Michael addition reactions with α,β-unsaturated carbonyl compounds, which are present in some biological targets. This covalent interaction can lead to potent and irreversible inhibition.
-
Disulfide Bond Formation: The thiol can form disulfide bonds with cysteine residues in proteins, potentially modulating their function.
-
-
Polymer Conjugation for Drug Delivery: The thiol group can be used to attach the molecule to polymer backbones, forming drug-polymer conjugates for controlled release applications.
Conclusion
This compound, while not a widely commercialized compound, represents a versatile platform for chemical innovation, particularly in the pharmaceutical sciences. Its synthesis via Fischer esterification is a robust and well-understood process that can be readily implemented in a laboratory setting. The analytical techniques outlined in this guide provide a comprehensive framework for its characterization, ensuring the integrity of subsequent research. For drug development professionals, this molecule offers a unique combination of a modifiable ester linkage and a reactive thiol group, opening avenues for the design of novel prodrugs and targeted therapeutic agents.
References
-
3-Mercaptopropionic acid. NIST Chemistry WebBook. (n.d.). Retrieved January 26, 2026, from [Link]
-
Fischer Esterification | Mechanism + Easy TRICK! (2024, April 3). The Organic Chemistry Tutor. Retrieved January 26, 2026, from [Link]
-
Ezeriņņa, D., Moisejevs, G., & Abele, E. (2021). Medicinal Thiols: Current Status and New Perspectives. Pharmaceuticals, 14(1), 50. [Link]
-
3-MERCAPTOPROPIONIC ACID. Ataman Kimya. (n.d.). Retrieved January 26, 2026, from [Link]
-
Senkevich, J. J., Mitchell, C. J., Yang, G. R., & Lu, T. M. (2002). The FTIR spectra of 3-mercaptopropyltrimethoxysilane from 4000 to 600 cm-1. ResearchGate. [Link]
-
Fischer Esterification. Organic Chemistry Portal. (n.d.). Retrieved January 26, 2026, from [Link]
- Process for the synthesis of 3-mercaptopropionic acid esters. (1999).
-
Importance of thiol in drug development. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
FTIR spectra: (a) 3-mercaptopropyltrimethoxysilane (MPTMS); (b) pure silica-gel. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Smart Materials for Advanced Drug Delivery Systems and Pharmaceutical Applications. MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
3-Mercaptopropionic acid (3-MPA). ResearchGate. (2025, August 7). Retrieved January 26, 2026, from [Link]
-
Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016, December 27). The Organic Chemistry Tutor. Retrieved January 26, 2026, from [Link]
-
Al-Qawasmeh, R. A., Al-Hiari, Y. M., & Al-Zoubi, R. M. (2019). Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters. Journal of Chemistry, 2019, 1-8. [Link]
-
Ulrich, K., & Jakob, U. (2019). The role of thiols in antioxidant systems. Free Radical Biology and Medicine, 140, 14-27. [Link]
-
Mass spectrometry and fourier transform infrared spectroscopy of plasma samples. PLOS ONE. (n.d.). Retrieved January 26, 2026, from [Link]
-
Mata-Segreda, J. F. (2006). Kinetics of the fischer esterification of PaLM fatty acids with isoProPanoL and butyL-ceLLosoLVe. Ciencia y Tecnología, 24(2), 175-181. [Link]
-
Pharmaceutical Applications of Vesicle and Nanocarrier Delivery Strategies. MDPI. (n.d.). Retrieved January 26, 2026, from [Link]
-
Supplementary Information. The Royal Society of Chemistry. (n.d.). Retrieved January 26, 2026, from [Link]
-
The Role of Thiol-Cysteine Sensitivity in Modulating the Bioavailability and Efficacy of Drug Candidates. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
-
Comparison of mass spectrometry and fourier transform infrared spectroscopy of plasma samples in identification of patients with fracture-related infections. PubMed. (2025, September 22). Retrieved January 26, 2026, from [Link]
-
Solved 2. The 1H-NMR for isopropyl acetate and propyl. Chegg.com. (2019, February 7). Retrieved January 26, 2026, from [Link]
-
3-Mercaptopropionitrile. ResearchGate. (n.d.). Retrieved January 26, 2026, from [Link]
Sources
- 1. Medicinal Thiols: Current Status and New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory and Anticoagulant Activities of Synthesized NSAID Prodrug Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 8. 3-Mercaptopropionic acid [webbook.nist.gov]
- 9. atamankimya.com [atamankimya.com]
- 10. ISOPROPYL PROPIONATE(637-78-5) 1H NMR [m.chemicalbook.com]
- 11. rsc.org [rsc.org]
A Theoretical Investigation of 3-Mercaptopropionic Acid Isopropyl Ester: A Quantum Chemical Approach
Abstract
This technical guide outlines a comprehensive theoretical framework for the in-depth study of 3-Mercaptopropionic Acid Isopropyl Ester. In the absence of extensive experimental data for this specific molecule, this document serves as a roadmap for researchers, scientists, and drug development professionals to elucidate its structural, spectroscopic, and electronic properties using quantum chemical methods. By leveraging Density Functional Theory (DFT), we will explore the molecule's conformational landscape, predict its vibrational and magnetic resonance spectra, and analyze its chemical reactivity. This guide provides not only the theoretical underpinnings but also actionable, step-by-step protocols for performing these computational experiments, establishing a foundational understanding of this molecule for potential applications.
Introduction: The Case for a Theoretical Deep Dive
This compound is a bifunctional molecule featuring a reactive thiol (-SH) group and an ester moiety. The parent compound, 3-mercaptopropionic acid (3-MPA), is widely utilized as a capping agent for nanoparticles, a component in self-assembled monolayers, and a flavoring agent.[1][2] The addition of the isopropyl ester group modifies its polarity, volatility, and steric profile, suggesting potentially novel applications in materials science, organic synthesis, and as a prodrug.
Understanding the fundamental physicochemical properties of this ester is paramount for harnessing its potential. Direct experimental investigation can be resource-intensive. Theoretical and computational chemistry, however, offers a powerful, predictive, and cost-effective avenue to explore the molecule's characteristics at an atomic level.[3] This guide details a systematic in silico approach to build a comprehensive profile of this compound, providing insights that can guide future experimental work.
Our investigation will be grounded in Density Functional Theory (DFT), a robust quantum mechanical method that provides a balance between computational cost and accuracy for molecules of this size.[4] We will elucidate the molecule's preferred three-dimensional structures, predict its spectral fingerprints for identification, and map its electronic characteristics to understand its reactivity.
Computational Methodology: A Validated Approach
The cornerstone of this theoretical investigation is a well-defined and validated computational workflow. All calculations will be performed using a quantum chemistry software package such as Gaussian, ORCA, or CP2K. The chosen level of theory represents a balance of accuracy and computational efficiency, proven effective for similar organic molecules.
Level of Theory Selection
The selection of the functional and basis set is critical for obtaining reliable results. We propose the use of the B3LYP hybrid functional , which has a long track of success in reproducing experimental geometries and spectroscopic properties for a wide range of organic molecules.[5] This will be paired with the 6-311++G(d,p) basis set , which includes diffuse functions (++) to accurately describe lone pairs and anions, and polarization functions (d,p) to account for the non-spherical nature of electron density in chemical bonds.
General Computational Workflow
The overall workflow for the theoretical analysis is depicted below. This systematic process ensures that each step builds upon a rigorously validated foundation, from the initial structure to the final reactivity analysis.
Figure 1: Proposed computational workflow for the analysis of this compound.
Conformational Analysis and Structural Elucidation
The flexibility of the ethyl chain and the isopropyl group means that this compound can exist in multiple conformations. Identifying the lowest energy (most stable) conformers is crucial, as these will dominate the bulk properties of the substance.
Rationale for Conformational Search
The relative orientation of the thiol, carbonyl, and isopropyl groups will significantly impact the molecule's dipole moment, reactivity, and interaction with its environment. A thorough conformational search is necessary to locate all relevant energy minima on the potential energy surface.[3]
Experimental Protocol: Conformational Search and Optimization
-
Initial Structure Generation: Construct the 3D structure of this compound using a molecular builder.
-
Systematic Conformational Search: Perform a systematic scan of the rotatable bonds (C-C and C-S) to generate a wide range of possible conformers.
-
Low-Level Optimization: Subject all generated conformers to an initial geometry optimization using a computationally cheaper level of theory (e.g., B3LYP/6-31G(d)).
-
High-Level Optimization: Take the unique, low-energy conformers from the previous step and perform a full geometry optimization at the B3LYP/6-311++G(d,p) level.[6]
-
Frequency Analysis: For each optimized conformer, perform a frequency calculation at the same level of theory. This confirms that the structure is a true energy minimum (no imaginary frequencies) and provides thermodynamic data such as Gibbs free energy.[7]
The conformer with the lowest Gibbs free energy is predicted to be the most stable and will be used for subsequent spectroscopic and reactivity analyses.
Predicted Spectroscopic Signatures
Theoretical calculations can predict vibrational (IR) and nuclear magnetic resonance (NMR) spectra, providing a powerful tool for identifying the molecule and interpreting experimental data.[5][8]
Vibrational Spectroscopy (FT-IR)
The calculated IR spectrum will show characteristic vibrational modes. By comparing these to known frequencies for thiols and esters, we can assign the major peaks.
Expected Key Vibrational Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C=O (Ester) | Stretching | ~1730-1750 |
| C-O (Ester) | Stretching | ~1100-1300 |
| S-H (Thiol) | Stretching | ~2550-2600 |
| C-H (Alkyl) | Stretching | ~2850-3000 |
These are approximate ranges and will be refined by the DFT calculations.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR chemical shifts can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method.[8] The calculated shifts, when referenced against a standard like Tetramethylsilane (TMS), can be directly compared to experimental ¹H and ¹³C NMR spectra.
Experimental Protocol: Spectroscopic Prediction
-
Input Structure: Use the optimized geometry of the most stable conformer.
-
IR Calculation: Perform a frequency calculation at the B3LYP/6-311++G(d,p) level. The output will contain the vibrational frequencies and their corresponding intensities.
-
NMR Calculation: Perform a GIAO NMR calculation at the B3LYP/6-311++G(d,p) level. The output will provide the absolute shielding tensors for each nucleus.
-
Data Processing:
-
For IR, the calculated frequencies are often systematically higher than experimental values. A scaling factor (typically ~0.96-0.98 for B3LYP) may be applied for better agreement.
-
For NMR, calculate the chemical shifts (δ) by subtracting the calculated shielding (σ) of the nucleus of interest from the shielding of a reference compound (e.g., TMS) calculated at the same level of theory: δ = σ_ref - σ_nuc.
-
Analysis of Chemical Reactivity
The electronic structure of the molecule dictates its reactivity. We will investigate this using two key theoretical tools: Frontier Molecular Orbital (FMO) theory and Molecular Electrostatic Potential (MEP) maps.
Frontier Molecular Orbitals (HOMO-LUMO)
FMO theory is a powerful qualitative tool for predicting reactivity.[9]
-
The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron. Regions with high HOMO density are susceptible to electrophilic attack.
-
The Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. Regions with high LUMO density are susceptible to nucleophilic attack.
-
The HOMO-LUMO gap is an indicator of chemical stability. A large gap suggests high stability and low reactivity, while a small gap suggests the molecule is more reactive.[10]
For this compound, we anticipate the HOMO will have significant contributions from the sulfur atom's lone pairs, making the thiol group a likely site for oxidation or reaction with electrophiles. The LUMO is expected to be localized around the carbonyl group (C=O), making it the primary site for nucleophilic attack.
Figure 2: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Molecular Electrostatic Potential (MEP)
The MEP map provides a visual representation of the charge distribution on the molecule's surface.[11] It is invaluable for identifying sites for intermolecular interactions and chemical reactions.
-
Red regions (negative potential) indicate an excess of electron density and are attractive to electrophiles.
-
Blue regions (positive potential) indicate a deficiency of electron density and are attractive to nucleophiles.
-
Green regions are relatively neutral.
We predict that the MEP map will show a strong negative potential (red) around the carbonyl oxygen and a positive potential (blue) around the thiol hydrogen, highlighting the key reactive sites.[12][13]
Experimental Protocol: Reactivity Analysis
-
Input Structure: Use the optimized geometry of the most stable conformer.
-
Wavefunction Generation: Ensure the calculation that produced the optimized geometry also generated a checkpoint or wavefunction file.
-
FMO Analysis: Visualize the HOMO and LUMO orbitals using software like GaussView or Avogadro. Record their energies and calculate the HOMO-LUMO gap.
-
MEP Map Generation: Generate the MEP map by plotting the electrostatic potential onto a constant electron density surface (e.g., 0.002 a.u.).[12] Analyze the color distribution to identify nucleophilic and electrophilic sites.
Predicted Structural and Electronic Data
Based on the proposed computational protocols, the following tables summarize the expected quantitative data for the most stable conformer of this compound.
Table 1: Predicted Geometrical Parameters
| Parameter | Atom(s) Involved | Predicted Value |
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-O (Ester) | ~1.34 Å |
| Bond Length | S-H | ~1.35 Å |
| Bond Angle | O=C-O | ~124° |
| Dihedral Angle | H-S-C-C | Varies by conformer |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO Energy | ~ -6.5 eV |
| LUMO Energy | ~ 0.5 eV |
| HOMO-LUMO Gap | ~ 7.0 eV |
| Dipole Moment | ~ 2.0 - 2.5 D |
Conclusion and Outlook
This guide has detailed a rigorous, first-principles theoretical framework for characterizing this compound. By systematically applying established quantum chemical methods, researchers can obtain reliable predictions of its conformational preferences, structural parameters, spectroscopic signatures, and chemical reactivity. The step-by-step protocols provided herein are designed to be directly implementable, offering a self-validating system for generating foundational knowledge.
The insights gained from these theoretical studies will be invaluable for guiding future experimental work, whether in the synthesis of novel materials, the design of new chemical reactions, or the development of potential pharmaceutical agents. This computational-first approach accelerates the research and development cycle, saving time and resources while providing a deeper, mechanistic understanding of the molecule's behavior.
References
A comprehensive list of references, including full titles and clickable URLs, will be generated upon the completion of a literature search for directly relevant or analogous theoretical studies to bolster the authoritative grounding of this guide. Given the foundational nature of this proposed study, initial references would include seminal papers on DFT, B3LYP, and GIAO methods, as well as resources for experimental data on related compounds.
Sources
- 1. 3-Mercaptopropionic Acid | C3H6O2S | CID 6514 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-mercaptopropionic acid, 107-96-0 [thegoodscentscompany.com]
- 3. Conformational Searching with Quantum Mechanics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 7. medium.com [medium.com]
- 8. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontier molecular orbital theory - Wikipedia [en.wikipedia.org]
- 10. malayajournal.org [malayajournal.org]
- 11. MEP [cup.uni-muenchen.de]
- 12. researchgate.net [researchgate.net]
- 13. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Purity Analysis of 3-Mercaptopropionic Acid Isopropyl Ester
Introduction: The Critical Role of Purity in 3-Mercaptopropionic Acid Isopropyl Ester Applications
This compound is a bifunctional molecule featuring a reactive thiol (-SH) group and an ester linkage. This unique structure makes it a valuable intermediate and building block in various fields, including the synthesis of pharmaceuticals, polymers, and specialty chemicals. The efficacy, safety, and stability of the final products derived from this ester are directly contingent on its purity. Even trace-level impurities can lead to undesirable side reactions, compromised product performance, and potential toxicity.
This guide provides a comprehensive framework for the robust purity analysis of this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind the selection of analytical techniques, the design of experiments, and the interpretation of data. Our approach is rooted in the principle of creating a self-validating analytical system, where orthogonal methods are employed to build a cohesive and trustworthy purity profile. This document is intended for researchers, quality control analysts, and drug development professionals who require a deep and practical understanding of how to ensure the quality of this critical chemical entity.
Understanding the Impurity Landscape
A successful purity analysis begins with a theoretical assessment of potential impurities. These can arise from the manufacturing process or from degradation upon storage.
2.1. Process-Related Impurities: The synthesis of this compound commonly involves the esterification of 3-mercaptopropionic acid with isopropanol or the addition of hydrogen sulfide to isopropyl acrylate.[1] This gives rise to several potential impurities:
-
Starting Materials: Unreacted 3-mercaptopropionic acid and isopropanol.
-
By-products: Dimeric species such as 3-(isopropoxycarbonyl)propyl disulfide, formed by the oxidation of two thiol molecules.
-
Reagents and Solvents: Residual catalysts, acids, or solvents used during the synthesis and purification steps.
2.2. Degradation Products: The primary degradation pathway for this compound involves the thiol group, which is susceptible to oxidation, and the ester group, which can undergo hydrolysis.
-
Oxidation Products: The most common degradation product is the corresponding disulfide, formed by the oxidation of the thiol groups.[2]
-
Hydrolysis Products: Exposure to moisture, especially under acidic or basic conditions, can lead to the hydrolysis of the ester back to 3-mercaptopropionic acid and isopropanol.[3]
A summary of these key potential impurities is presented below.
| Impurity Class | Specific Impurity Example | Origin |
| Starting Material | 3-Mercaptopropionic Acid | Incomplete reaction |
| Starting Material | Isopropanol | Incomplete reaction |
| By-product / Degradant | Di(isopropyl 3-propanoate) disulfide | Oxidation |
| Degradant | 3-Mercaptopropionic Acid | Hydrolysis |
A Multi-faceted Analytical Strategy: The Orthogonal Approach
No single analytical technique can provide a complete picture of a compound's purity. Therefore, we employ an orthogonal strategy, using multiple, mechanistically different methods to identify and quantify the main component and its impurities. This cross-verification is the cornerstone of a trustworthy analytical system.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368", arrowhead="vee"];
} caption: "Integrated workflow for purity analysis."
Chromatographic Methods: Separation and Quantification
Chromatography is the workhorse for separating the main component from structurally similar impurities.
4.1. Gas Chromatography (GC-MS/FID)
Expertise & Causality: Gas chromatography is the premier choice for analyzing volatile and thermally stable compounds like this compound. We employ a dual-detector system. A Flame Ionization Detector (FID) provides robust, linear quantification of the main component (assay) and known impurities. Simultaneously, a Mass Spectrometer (MS) provides definitive identification of unknown peaks based on their mass-to-charge ratio and fragmentation patterns, which is essential for comprehensive impurity profiling.[4][5]
Experimental Protocol: GC-MS/FID Analysis
-
Sample Preparation: Accurately weigh approximately 50 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector, and a mass spectrometer.
-
GC Conditions:
-
Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness. This provides excellent resolution for a wide range of analytes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector: 250°C, split mode (e.g., 50:1 split ratio).
-
Oven Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 250°C, and hold for 5 minutes.[6] This temperature program ensures the elution of both volatile starting materials and less volatile disulfide impurities.
-
FID Detector: 280°C.
-
MS Detector: Transfer line at 280°C, ion source at 230°C, electron ionization at 70 eV. Scan range of 40-400 amu.
-
-
Data Analysis:
-
Assay: Calculate the area percentage of the main peak from the FID chromatogram.
-
Impurity Identification: Identify impurity peaks by comparing their mass spectra against a spectral library (e.g., NIST) and known reference standards.
-
Quantification of Impurities: Determine the concentration of impurities using the FID data, either by area percent or against a calibrated reference standard if available.
-
4.2. High-Performance Liquid Chromatography (HPLC)
Expertise & Causality: While GC is excellent for volatile compounds, HPLC is indispensable for analyzing non-volatile or thermally labile impurities, such as the starting material 3-mercaptopropionic acid or potential oligomeric by-products. Due to the thiol group's poor UV absorbance, derivatization or an alternative detection method is often necessary for high sensitivity.
Spectroscopic Methods: Structural Confirmation and Functional Group Integrity
Spectroscopy provides an orthogonal confirmation of the molecule's identity and the absence of impurities with different functional groups.
5.1. Fourier-Transform Infrared Spectroscopy (FTIR)
Expertise & Causality: FTIR is a rapid and powerful technique for confirming the presence of key functional groups. It serves as a quick identity check and can reveal gross impurities. For this compound, we expect to see characteristic absorption bands for the thiol (S-H) and ester (C=O, C-O) groups.[7]
-
Expected Absorptions:
5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: ¹H NMR is the definitive method for structural elucidation. It provides detailed information about the chemical environment of each proton in the molecule, allowing for unambiguous confirmation of the ester's structure and the detection of impurities, even at low levels. The integration of the signals provides a quantitative ratio of the different protons.[11]
-
Expected ¹H NMR Signals (in CDCl₃):
-
-CH(CH₃)₂ (septet): A multiplet around 4.9-5.1 ppm, corresponding to the single proton on the isopropyl group's tertiary carbon.
-
-CH₂-S (triplet): A triplet around 2.7-2.9 ppm.
-
-CH₂-C=O (triplet): A triplet around 2.5-2.7 ppm.
-
-SH (triplet): A triplet around 1.6-1.8 ppm (position can vary).
-
-CH(CH₃)₂ (doublet): A doublet around 1.2-1.3 ppm, corresponding to the six equivalent protons of the isopropyl methyl groups.[12][13]
-
The presence of unexpected signals would indicate impurities, which can often be identified by their chemical shifts and coupling patterns.
Titrimetric Methods: Quantifying the Key Functional Group
Expertise & Causality: Titration offers a classic, cost-effective, and highly accurate method for quantifying the total thiol content. This serves as an excellent orthogonal technique to chromatographic assay methods. Iodometric titration, for instance, is based on the oxidation of the thiol to a disulfide by iodine.[9] The endpoint can be determined visually or potentiometrically.
Experimental Protocol: Iodometric Titration for Thiol Content
-
Reagents: Standardized 0.1 N Iodine solution, starch indicator solution.
-
Procedure: a. Accurately weigh a sample of the ester (e.g., 200-300 mg) into an Erlenmeyer flask. b. Dissolve the sample in a suitable solvent, such as isopropanol. c. Add a few drops of starch indicator. d. Titrate with the standardized 0.1 N iodine solution until the first permanent blue-black color appears. e. Record the volume of iodine solution used.
-
Calculation: The percentage of thiol can be calculated based on the stoichiometry of the reaction (2 R-SH + I₂ → R-S-S-R + 2 HI).
Method Validation: Establishing Trustworthiness
Every analytical method used for purity assessment must be validated to ensure it is fit for its intended purpose.[14] This process provides documented evidence that the method is reliable, accurate, and reproducible. The validation should be conducted in accordance with regulatory guidelines such as ICH Q2(R2).[15][16]
dot graph { graph [layout=neato, overlap=false, splines=true]; node [shape=ellipse, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
} caption: "Core parameters for analytical method validation."
Validation Parameters Summary:
| Parameter | Purpose | Typical Acceptance Criteria (for Assay) |
| Accuracy | Closeness of test results to the true value. | 98.0% - 102.0% recovery of a spiked standard. |
| Precision | Agreement among a series of measurements. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Specificity | Ability to assess the analyte unequivocally. | No interference from impurities or degradation products at the analyte's retention time. |
| Linearity | Proportionality of results to concentration. | Correlation coefficient (r²) ≥ 0.999. |
| Range | Interval of concentration where the method is precise, accurate, and linear. | Typically 80% to 120% of the target concentration. |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant change in results with minor changes in flow rate, temperature, etc. |
Integrated Purity Assessment and Reporting
The final purity assessment is a synthesis of all data obtained from the orthogonal methods described. The GC-FID provides the primary assay value, while GC-MS and HPLC identify and quantify specific impurities. NMR and FTIR confirm the structural identity and functional group integrity of the bulk material. The thiol titration provides an independent, functional-group-specific measure of purity that should correlate with the chromatographic assay.
All impurities detected should be reported and evaluated against thresholds defined by guidelines like ICH Q3A for drug substances.[17][18] Impurities above the identification threshold (typically 0.10%) must be structurally characterized, and those above the qualification threshold may require toxicological evaluation.[19]
By integrating these complementary techniques, a scientifically sound, defensible, and comprehensive purity profile for this compound can be established, ensuring its quality and suitability for its intended application.
References
-
ResearchGate. (n.d.). (a) FTIR spectrum of the starting thiol 6-mercapto 1-hexanol (bottom.... Retrieved from [Link]
-
Master Organic Chemistry. (2015). Thiols And Thioethers. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
- Google Patents. (n.d.). US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.
-
ResearchGate. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae). Retrieved from [Link]
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ICH. (2022). Validation of Analytical Procedure Q2(R2). Retrieved from [Link]
-
Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]
- Google Patents. (n.d.). KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it.
-
ACS Publications. (2023). On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of 3-MCPD Fatty Acid Esters and Glycidol Fatty Acid Esters in Palm Oil Using GC-MS/MS in Accordance with AOCS Official Method Cd 29c-13. Retrieved from [Link]
-
Restek. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H-NMR spectrum of 3 precipitated with isopropyl alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Retrieved from [Link]
-
MATEC Web of Conferences. (2018). Synthesis of Mercapto Ethyl Ester of Palm Fatty Acid Distillate. Retrieved from [Link]
-
SciSpace. (2021). Method for preparing 3-mercaptopropionic acid. Retrieved from [Link]
-
Environmental Science & Technology. (2012). Estimation of Reactive Thiol Concentrations in Dissolved Organic Matter and Bacterial Cell Membranes in Aquatic Systems. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioester. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton NMR spectrum of propan-2-yl methanoate (isopropyl formate). Retrieved from [Link]
-
TREA. (n.d.). Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Development and Characterization of Degradable Thiol-Allyl Ether Photopolymers. Retrieved from [Link]
-
Reddit. (2020). Am I interpreting this NMR spectra correctly?. Retrieved from [Link]
-
IntuitionLabs. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation. Retrieved from [Link]
-
PubMed. (2003). Combinatorial synthesis and sensorial properties of 21 mercapto esters. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Quantification of Thiols and Disulfides. Retrieved from [Link]
-
Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]
-
WIPO. (2021). METHOD FOR PREPARING 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
-
The Pharma Innovation Journal. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts. Retrieved from [Link]
-
YouTube. (2024). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Retrieved from [Link]
-
International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. Retrieved from [Link]
-
ACS Publications. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]
-
LCGC. (2021). Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils. Retrieved from [Link]
-
TGA. (n.d.). ICH topic Q 3 A (R2) - Impurities in new drug substances. Retrieved from [Link]
-
YouTube. (2023). Impurities in new drug substance| ICH Q3A(R2). Retrieved from [Link]
-
National Institutes of Health. (2023). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. Retrieved from [Link]
-
YouTube. (2023). Chemistry - Volumetric Quantitative Analysis by Titration. Retrieved from [Link]
Sources
- 1. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Thioester - Wikipedia [en.wikipedia.org]
- 4. gcms.cz [gcms.cz]
- 5. thepharmajournal.com [thepharmajournal.com]
- 6. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [discover.restek.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. researchgate.net [researchgate.net]
- 9. matec-conferences.org [matec-conferences.org]
- 10. youtube.com [youtube.com]
- 11. low/high resolution 1H proton nmr spectrum of 1-methylethyl methanoate C4H8O2 HCOOCH(CH3)2 analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isopropyl formate 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. ISOBUTYRIC ACID ISOPROPYL ESTER(617-50-5) 1H NMR spectrum [chemicalbook.com]
- 13. Formic acid isopropyl ester(625-55-8) 1H NMR spectrum [chemicalbook.com]
- 14. database.ich.org [database.ich.org]
- 15. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 16. database.ich.org [database.ich.org]
- 17. database.ich.org [database.ich.org]
- 18. jpionline.org [jpionline.org]
- 19. lejan-team.com [lejan-team.com]
Methodological & Application
Application Notes & Protocols: The Strategic Use of 3-Mercaptopropionic Acid and Its Derivatives in Advanced Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The synthesis of complex peptides and proteins is a cornerstone of modern drug development and biochemical research. A significant challenge in this field is the efficient and chemoselective ligation of unprotected peptide segments. This guide provides an in-depth exploration of 3-Mercaptopropionic Acid (MPA) and its derivatives, such as 3-Mercaptopropionic Acid Isopropyl Ester, as critical reagents in peptide synthesis. The primary focus will be on the generation of C-terminal peptide thioesters via MPA-mediated N→S acyl shift, a key step for enabling Native Chemical Ligation (NCL). Furthermore, this document will detail the broader utility of thiol-containing reagents in mitigating common side reactions, including racemization and oxidative damage during peptide cleavage. Detailed, field-tested protocols are provided to empower researchers to integrate these powerful techniques into their workflows, thereby enhancing the yield, purity, and complexity of synthetic peptides and proteins.
Introduction: The Evolving Landscape of Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, revolutionized the production of peptides by anchoring the growing chain to an insoluble resin, simplifying the purification process at each step.[1] While SPPS is highly effective for peptides up to approximately 50 amino acids, the synthesis of larger proteins necessitates the ligation of smaller, purified peptide fragments.[2] Native Chemical Ligation (NCL) has emerged as the most powerful method for this purpose, allowing for the chemoselective joining of two unprotected peptide segments to form a native amide bond.[3][4]
A critical prerequisite for NCL is the preparation of one peptide segment as a C-terminal thioester.[5] While several methods exist for generating peptide thioesters, many are complex or incompatible with the widely used Fmoc-based SPPS chemistry.[3] 3-Mercaptopropionic Acid (MPA) offers a robust and straightforward solution for the post-synthesis conversion of peptides into their corresponding thioesters, making it an invaluable tool for protein chemists.[2][6] While the isopropyl ester of 3-mercaptopropionic acid is not commonly cited as a direct reagent, its utility would likely derive from its role as a precursor to MPA, potentially offering advantages in terms of solubility or stability prior to hydrolysis to the active free acid form.
The Core Application: MPA-Mediated Generation of Peptide Thioesters for Native Chemical Ligation
The central application of MPA in peptide chemistry is the facilitation of a sequence-specific fragmentation of a peptide or protein to produce a C-terminal thioester of 3-mercaptopropionic acid.[2][7] This process is foundational for enabling the subsequent Native Chemical Ligation reaction.
Mechanism of Action: N→S Acyl Shift
The process is initiated by an N→S acyl shift, a mechanism analogous to that used by inteins in biological protein splicing.[2] The reaction is typically carried out in an aqueous solution of MPA at an elevated temperature.[2] The presence of a specific amino acid residue, often Glycine, preceding the desired cleavage site can significantly enhance the efficiency of the thioester formation.[2]
The proposed mechanism involves the following key steps:
-
Protonation: Under acidic conditions provided by the MPA solution, the nitrogen atom of the peptide bond C-terminal to the desired fragmentation site is protonated.
-
Nucleophilic Attack: The thiol group of MPA acts as a nucleophile, attacking the carbonyl carbon of the peptide bond.
-
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
-
Peptide Bond Cleavage: The peptide bond is cleaved, resulting in the formation of a new C-terminal MPA thioester on the N-terminal peptide fragment and a free N-terminus on the C-terminal peptide fragment.
The Native Chemical Ligation (NCL) Reaction
Once the peptide-MPA thioester is generated, it serves as a key reactant in the NCL process.[5] The NCL reaction joins the C-terminal thioester of one peptide with another peptide containing an N-terminal cysteine residue.[3][4]
The NCL mechanism proceeds in two main steps:[3]
-
Transthioesterification: The thiol side chain of the N-terminal cysteine of the second peptide attacks the C-terminal thioester of the first peptide. This is a reversible step that forms a new thioester intermediate, linking the two peptides. This step is often catalyzed by thiol additives like 4-mercaptophenylacetic acid (MPAA).[3]
-
S→N Acyl Shift: The intermediate thioester undergoes a rapid and irreversible intramolecular rearrangement. The α-amino group of the cysteine attacks the thioester carbonyl, forming a stable, native peptide bond at the ligation site.[5]
Broader Applications of Thiol Reagents in Peptide Synthesis
Beyond thioester formation, thiol-containing compounds, including derivatives of 3-mercaptopropionic acid, play a crucial role as additives in various stages of peptide synthesis, primarily to mitigate unwanted side reactions.
Suppression of Racemization
Racemization, the loss of stereochemical integrity at the α-carbon of an amino acid, is a significant concern during peptide synthesis, particularly for residues like cysteine and histidine.[8] The activation of the carboxylic acid group during coupling can lead to the formation of an oxazolone intermediate, which is prone to deprotonation and subsequent racemization. The inclusion of thiol additives in coupling or deprotection steps can help to suppress these side reactions.[9][10] While not a primary application of MPA itself, the general principle of using thiol-based reagents to maintain chiral purity is well-established in the field.
Scavengers in Cleavage Cocktails
During the final cleavage of the peptide from the solid support and the removal of side-chain protecting groups with strong acids like trifluoroacetic acid (TFA), highly reactive carbocations are generated. These cations can cause unwanted modifications of sensitive amino acid residues such as tryptophan, methionine, and tyrosine. Thiols are excellent scavengers for these carbocations.
Commonly used thiol scavengers in cleavage cocktails include:
-
1,2-Ethanedithiol (EDT): A highly effective but malodorous scavenger.
-
Thioanisole: Used to prevent the oxidation of methionine and scavenge benzyl-type protecting groups.[11]
3-Mercaptopropionic acid or its esters could potentially be used in these cocktails, although they are less common than EDT or thioanisole for this specific purpose. The choice of scavenger is critical and depends on the peptide sequence.[12]
| Sensitive Residue | Protecting Group | Potential Side Reaction | Recommended Scavenger(s) | Citation |
| Tryptophan (Trp) | Boc | Alkylation by carbocations | EDT, Triisopropylsilane (TIS) | |
| Methionine (Met) | None | Oxidation to sulfoxide | Thioanisole, Dimethylsulfide (DMS) | [11] |
| Cysteine (Cys) | Trt, Acm | Reattachment of Trityl group | TIS, EDT | [12] |
| Tyrosine (Tyr) | tBu | Alkylation by carbocations | Phenol, Water | [12] |
| Arginine (Arg) | Pbf, Pmc | Sulfonation | Thioanisole, Water |
Table 1: Common Side Reactions During Peptide Cleavage and Recommended Scavengers.
Experimental Protocols
Protocol for MPA-Mediated Peptide Thioesterification
This protocol describes the conversion of a purified peptide into its C-terminal 3-mercaptopropionic acid thioester.
Materials:
-
Purified peptide (lyophilized)
-
3-Mercaptopropionic Acid (MPA)
-
Deionized water
-
Reaction vial (e.g., 1.5 mL microcentrifuge tube)
-
Heating block or water bath
-
HPLC system for reaction monitoring
-
Lyophilizer
Procedure:
-
Prepare the Reaction Mixture: In a reaction vial, dissolve the lyophilized peptide in a 20% aqueous solution of 3-Mercaptopropionic Acid (v/v). A typical reaction concentration is approximately 8 mM peptide.[2]
-
Incubation: Seal the vial and incubate the reaction mixture at a controlled temperature. Reaction conditions can vary depending on the peptide sequence. Start with incubation at 50°C for 24-36 hours.[2] For more resistant sequences, the temperature may be increased to 80°C.[2]
-
Reaction Monitoring: Periodically (e.g., every 12 hours), take an aliquot of the reaction mixture, dilute it with an appropriate buffer (e.g., 0.1% TFA in water/acetonitrile), and analyze by LC-MS to monitor the conversion of the starting peptide to the desired MPA thioester. The expected product will have a mass increase corresponding to the addition of MPA minus the elements of water.
-
Work-up and Purification: Once the reaction has reached completion (or the desired conversion), the crude reaction mixture can be diluted with water and purified by preparative reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified fractions to obtain the peptide-MPA thioester as a stable, fluffy white powder. Store at -20°C or below.
Self-Validation: The identity and purity of the final product should be confirmed by analytical HPLC and mass spectrometry. The presence of a single major peak with the correct molecular weight is indicative of a successful reaction.
Protocol for Native Chemical Ligation
This protocol outlines the ligation of a peptide-MPA thioester with a peptide containing an N-terminal cysteine.
Materials:
-
Peptide-MPA thioester (lyophilized)
-
N-terminal Cysteine peptide (lyophilized)
-
Ligation Buffer: 6 M Guanidine hydrochloride, 100 mM sodium phosphate, pH 7.0
-
Thiol Catalyst (optional but recommended): 4-mercaptoprophenylacetic acid (MPAA) at a final concentration of 20-30 mM.
-
Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) at a final concentration of 5-10 mM to maintain a reducing environment.
-
HPLC system for reaction monitoring
Procedure:
-
Dissolve Peptides: Dissolve the peptide-MPA thioester and the N-terminal Cysteine peptide in the ligation buffer to a final concentration of 1-5 mM for each peptide. Ensure complete dissolution.
-
Initiate Ligation: Add the MPAA and TCEP to the reaction mixture.
-
Incubation: Incubate the reaction at room temperature. Monitor the reaction progress by LC-MS at regular intervals (e.g., 1, 4, 8, and 24 hours). The ligated product will have a molecular weight corresponding to the sum of the two peptide fragments minus the mass of MPA.
-
Purification: Once the ligation is complete, purify the full-length protein product by preparative reverse-phase HPLC.
-
Characterization: Confirm the identity and purity of the final ligated protein by analytical HPLC and mass spectrometry. Further characterization (e.g., by circular dichroism or functional assays) may be necessary depending on the application.
Conclusion and Future Outlook
3-Mercaptopropionic acid and its derivatives are indispensable reagents in the modern peptide chemist's toolkit. Their primary role in the facile generation of peptide thioesters has significantly broadened the accessibility of Native Chemical Ligation, enabling the synthesis of large and complex proteins that were previously unattainable by chemical means. Furthermore, the general utility of thiols as scavengers and reaction modifiers underscores their importance in maintaining the fidelity and purity of synthetic peptides throughout the synthesis and cleavage processes. As the demand for sophisticated peptide-based therapeutics and research tools continues to grow, the strategic application of reagents like MPA will undoubtedly play a pivotal role in advancing the frontiers of chemical biology and drug discovery.
References
- Payne, R. J., & Ficht, S. (2009). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.
-
Wikipedia. (n.d.). Native chemical ligation. Retrieved from [Link]
- Batjargal, S., Huang, Y., Wang, Y. J., & Petersson, E. J. (2014). Synthesis of thioester peptides for the incorporation of thioamides into proteins by native chemical ligation. Journal of peptide science : an official publication of the European Peptide Society, 20(1), 34–40.
- Kang, J., Richardson, J. P., & Macmillan, D. (2009). 3-Mercaptopropionic Acid-Mediated Synthesis of Peptide and Protein Thioesters.
- Bird, M. J., & Van der Donk, W. A. (2013). Selective activation of peptide-thioester precursors for templated native chemical ligations. ACS chemical biology, 8(10), 2123–2129.
-
Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
- Payne, R. J., & Ficht, S. (2009). 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters.
- Zhou, Y., Li, H., Zhang, W., Chen, X., Wu, C., Wang, F., & Zhou, C. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- El-Faham, A., & Albericio, F. (2011). Native chemical ligation and extended methods: mechanisms, catalysis, scope, and limitations. Chemical reviews, 111(11), 6557–6602.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis. Journal of peptide science : an official publication of the European Peptide Society, 13(12), 749–758.
-
Lund University. (2020). Greening peptide chemistry by using NBP as solvent for SPPS. Retrieved from [Link]
-
CEM Corporation. (n.d.). MEGA: A Linker for Peptide Thioesterification and Cyclization. Retrieved from [Link]
- Zhou, Y., et al. (2021). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
-
Uniprot. (n.d.). Native Chemical Ligation: A Boon to Peptide Chemistry. Retrieved from [Link]
-
Aapptec. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]
- Kang, J. (2009). 3‐Mercaptopropionic Acid‐Mediated Synthesis of Peptide and Protein Thioesters. ChemInform, 40(24).
-
ResearchGate. (n.d.). Mechanism of native chemical ligation. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Limiting racemization and aspartimide formation in microwave‐enhanced Fmoc solid phase peptide synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2014). Peptide and protein thioester synthesis via N→S acyl transfer. Retrieved from [Link]
- Ghosh, K., & Lubell, W. (2023). to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv.
- Johnson, E. C., & Kent, S. B. (2006). Insights into the Mechanism and Catalysis of the Native Chemical Ligation Reaction. Journal of the American Chemical Society, 128(20), 6640–6646.
- Huang, H., & Rabenstein, D. L. (1999). A cleavage cocktail for methionine-containing peptides. Journal of peptide research : an official publication of the European Peptide Society, 53(5), 548–553.
- Di Adamo, J., Ollivier, N., & Melnyk, O. (2023). Efficient Peptide Alkyl Thioester Synthesis from Advanced Thiols and Peptide Hydrazides. ChemRxiv.
-
Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
- Cárdenas, C., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology, 1146, 3-26.
-
CEM Corporation. (2023, September 24). SPPS Reagents Explained: A Complete Guide. YouTube. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MEGA: A Linker for Peptide Thioesterification and Cyclization [cem.com]
- 6. 3-Mercaptopropionic acid-mediated synthesis of peptide and protein thioesters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. scispace.com [scispace.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group [ideas.repec.org]
- 11. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
Application Notes and Protocols for Surface Modification with 3-Mercaptopropionic Acid Isopropyl Ester
Introduction: Harnessing the Versatility of Ester-Terminated Self-Assembled Monolayers
In the realm of surface science and biomaterials, the ability to precisely control the chemical and physical properties of a substrate at the molecular level is paramount. Self-assembled monolayers (SAMs) have emerged as a powerful and versatile tool for achieving this control.[1][2] This application note provides a comprehensive guide to the use of 3-Mercaptopropionic Acid Isopropyl Ester (3-MPAIE) for the formation of robust and functional SAMs.
3-MPAIE is a bifunctional molecule featuring a thiol (-SH) group, which serves as a highly effective anchor to noble metal surfaces like gold, and an isopropyl ester terminal group.[3] This ester functionality imparts a unique combination of moderate hydrophobicity and potential for further chemical modification, making it an attractive candidate for a wide range of applications, from fundamental studies of interfacial phenomena to the development of advanced biosensors and drug delivery platforms.
This document is intended for researchers, scientists, and drug development professionals. It will not only provide a detailed, step-by-step protocol for the formation of 3-MPAIE SAMs but also delve into the underlying scientific principles, offering insights into the "why" behind each step. Furthermore, we will discuss the critical characterization techniques necessary to validate the successful formation and quality of the monolayer.
Scientific and Technical Background
The Mechanism of Thiol-Based SAM Formation on Gold
The formation of a 3-MPAIE SAM on a gold surface is a spontaneous process driven by the strong affinity between sulfur and gold.[4][5] This process can be understood as a two-step mechanism:
-
Initial Adsorption: Upon immersion of a clean gold substrate into a dilute solution of 3-MPAIE, the thiol groups rapidly chemisorb onto the gold surface. This initial phase is characterized by a disordered arrangement of the molecules.[4]
-
Monolayer Organization: Following the initial adsorption, a slower reorganization process takes place over several hours. During this phase, the molecules arrange themselves into a more densely packed and ordered monolayer.[4] The short alkyl chain of 3-MPAIE results in weaker van der Waals interactions between neighboring molecules compared to longer-chain thiols. This can influence the final packing density and degree of order in the monolayer.
The choice of solvent is crucial in this process. Ethanol is a commonly used solvent as it effectively dissolves many thiols and is readily available in high purity.[4][6] Polar solvents are generally favored as they tend to promote the formation of more well-ordered and dense monolayers.[7]
dot graph "Chemical_Structure_of_3-MPAIE" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: Chemical structure of this compound (3-MPAIE).
Experimental Protocol: Formation of 3-MPAIE SAMs on Gold
This protocol provides a detailed methodology for the reliable formation of high-quality 3-MPAIE self-assembled monolayers on gold substrates.
Materials and Reagents
-
This compound (3-MPAIE)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
200-proof ethanol (anhydrous)
-
Acetone (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas (high purity)
-
Glass or polypropylene containers with sealable caps
-
Tweezers for sample handling
Step-by-Step Protocol
PART 1: Substrate Preparation (Critical for High-Quality SAMs)
-
Solvent Cleaning:
-
Place the gold substrates in a clean glass container.
-
Sonicate the substrates in acetone for 10-15 minutes to remove organic contaminants.
-
Rinse the substrates thoroughly with DI water.
-
Sonicate the substrates in ethanol for 10-15 minutes.
-
Rinse the substrates again with copious amounts of DI water.
-
-
Drying:
-
Gently dry the substrates under a stream of high-purity nitrogen gas.
-
Ensure the substrates are completely dry before proceeding.
-
-
Final Cleaning (Optional but Recommended):
-
For the highest quality monolayers, an additional cleaning step using a UV-Ozone cleaner for 15-20 minutes can be performed to remove any remaining organic residues.
-
PART 2: Preparation of 3-MPAIE Solution
-
Concentration: Prepare a 1-10 mM solution of 3-MPAIE in anhydrous ethanol. A 2 mM solution is a good starting point for most applications.[7]
-
Mixing: Ensure the 3-MPAIE is fully dissolved in the ethanol. Gentle sonication for a few minutes can aid in dissolution.[7]
PART 3: Self-Assembly Process
-
Immersion: Place the clean, dry gold substrates in a container with the 3-MPAIE solution. Ensure the entire gold surface is submerged.[8]
-
Incubation: Seal the container to minimize solvent evaporation and contamination. An incubation period of 12-24 hours at room temperature is typically sufficient for the formation of a well-ordered monolayer.[4][9]
-
Inert Atmosphere (Optional): For applications requiring the highest quality films with minimal oxidation, the headspace of the container can be purged with an inert gas like nitrogen or argon before sealing.[8]
PART 4: Post-Assembly Rinsing and Drying
-
Rinsing: After the incubation period, remove the substrates from the 3-MPAIE solution using clean tweezers.
-
Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed (physisorbed) molecules.[7]
-
Sonication (Optional): A brief sonication (30 seconds to 1 minute) in fresh ethanol can help to remove any remaining physisorbed material.[7]
-
Drying: Dry the modified substrates under a stream of nitrogen gas.
-
Storage: Store the modified substrates in a clean, dry, and sealed container until further use.
dot graph "Experimental_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368"];
} Caption: Experimental workflow for 3-MPAIE SAM formation.
Validation and Characterization of 3-MPAIE Monolayers
Successful formation of a 3-MPAIE SAM should be verified using appropriate surface characterization techniques.
Contact Angle Goniometry
Contact angle measurement is a simple and effective technique to assess the change in surface energy and wettability after modification.
-
Principle: A droplet of a probe liquid (typically DI water) is placed on the surface, and the angle between the liquid-solid interface and the liquid-vapor interface is measured.
-
Expected Results: A clean gold surface is relatively hydrophilic. After modification with 3-MPAIE, the surface should become more hydrophobic due to the isopropyl ester terminal group.
| Surface | Expected Water Contact Angle (Advancing) | Reference |
| Clean Gold | < 20° | [10] |
| -COOH terminated SAM | 35° ± 4° | [10] |
| -OH terminated SAM | 49° ± 3° | [10] |
| 3-MPAIE SAM (Ester-terminated) | ~55-77° | [3] |
| -CH₃ terminated SAM | ~97° - 110° | [10] |
Note: The expected contact angle for the 3-MPAIE SAM is an estimate based on data for other ester-terminated SAMs. Actual values may vary depending on the specific surface roughness and monolayer quality.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for determining the elemental composition and chemical states of the surface.
-
Principle: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is measured, which is characteristic of the element and its chemical environment.
-
Expected Results:
-
The appearance of sulfur (S 2p) and an increase in the carbon (C 1s) and oxygen (O 1s) signals, along with an attenuation of the gold (Au 4f) signal, confirms the presence of the 3-MPAIE monolayer.[11]
-
High-resolution scans of the C 1s peak can be deconvoluted to identify the different carbon environments within the 3-MPAIE molecule (C-C/C-H, C-O, and O-C=O).
-
The S 2p spectrum should show a doublet corresponding to the thiolate bond with gold.[11]
-
| Element | Expected Binding Energy (eV) | Notes |
| Au 4f | ~84.0 (4f₇/₂) | Signal will be attenuated after SAM formation. |
| S 2p | ~162.0 (2p₃/₂) | Indicative of thiolate-gold bond. |
| C 1s | ~285.0, ~286.5, ~288.5 | Corresponding to C-C/C-H, C-O, and O=C-O respectively.[12] |
| O 1s | ~532-534 | From the ester group. |
dot graph "SAM_Formation_on_Gold" { rankdir=TB; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [color="#5F6368"];
} Caption: Self-assembly of 3-MPAIE on a gold substrate.
Troubleshooting and Expert Insights
-
Inconsistent Contact Angles: This often points to incomplete monolayer formation or surface contamination. Ensure rigorous substrate cleaning and use high-purity reagents and solvents.
-
Low SAM Stability: Short-chain SAMs can be less stable than their long-chain counterparts.[10][13] Avoid harsh solvents or extreme temperatures after monolayer formation. For applications requiring high stability, consider cross-linking strategies if compatible with the ester terminus.
-
Solvent Choice: While ethanol is a good general-purpose solvent, the kinetics of SAM formation can be influenced by the solvent.[4][6] For very nonpolar thiols, a less polar solvent might be necessary, but this can sometimes lead to less ordered monolayers.[4]
Conclusion
The protocol and supporting information provided in this application note offer a robust framework for the successful surface modification of gold substrates with this compound. By understanding the principles of SAM formation and employing the appropriate characterization techniques, researchers can confidently create well-defined, functionalized surfaces for a multitude of applications in materials science, biotechnology, and beyond.
References
-
Institute of Solid State Physics. (n.d.). Self assembled monolayer formation of alkanethiols on gold. Retrieved from [Link]
-
Lee, T. R. (n.d.). Thiol-based Self-assembled Monolayers: Formation and Organization. Dr. Lee Group. Retrieved from [Link]
-
Amdouni, L., et al. (2017). Formation Kinetics of Mixed Self-Assembled Monolayers of Alkanethiols on GaAs(100). Langmuir. Retrieved from [Link]
-
Whitesides, G. M., et al. (1990). Formation of Monolayer Films by the Spontaneous Assembly of Organic Thiols from Solution onto Gold. DTIC. Retrieved from [Link]
-
Salvarezza, R. C., et al. (n.d.). Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. Retrieved from [Link]
- Bo, X., et al. (2023). Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu.
-
Szabó, J., et al. (2024). Lactone-Terminated Self-Assembled Monolayers for Mimicking Nanoscale Polyester Surfaces. MDPI. Retrieved from [Link]
-
Mathur, A. B., et al. (2014). Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. PubMed Central. Retrieved from [Link]
-
Sigma-Aldrich. (n.d.). Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. ResearchGate. Retrieved from [Link]
- Lee, D. E., et al. (2009). Esterification of Self-Assembled Carboxylic-Acid-Terminated Thiol Monolayers in Acid Environment: A Time-Dependent Study. Langmuir.
-
Wikipedia. (n.d.). Self-assembled monolayer. Retrieved from [Link]
- D'Andrea, G., et al. (2016).
- Holmlin, R. E., et al. (2001). Microscopic Wettability of Ester- and Acetate-Terminated Self-Assembled Monolayers. Langmuir.
- Orlando, T. M., et al. (2010).
- Harris, K. L., et al. (2023). Protein Adsorption on Mixed Self-Assembled Monolayers: Influence of Chain Length and Terminal Group. PubMed.
- Zheng, J., et al. (2014). Unexpected hydrophobicity on self-assembled monolayers terminated with two hydrophilic hydroxyl groups. Nanoscale.
- Nelson, K. E., et al. (2007).
- Castner, D. G., et al. (1996). X-ray Photoelectron Spectroscopy Sulfur 2p Study of Organic Thiol and Disulfide Binding Interactions with Gold Surfaces. Langmuir.
- Schlosshauer, B., et al. (2004).
- Le Révérend, B., et al. (2009). Selective terminal function modification of SAMs driven by low-energy electrons (0–15 eV). Physical Chemistry Chemical Physics.
- Kim, H., et al. (2025). Amino acid interactions dependent on the polymerization of charged residues and surface properties of monolayers. RSC Publishing.
- Zharnikov, M. (n.d.). Structure of Self-Assembled Monolayers on Gold Studied by NEXAFS and Photoelectron Spectroscopy. Diva-portal.org.
- Schreiber, F. (n.d.). Self-Assembling Monolayers (SAMs). The Schreiber Group.
- Nguyen, T. K. C., et al. (2022).
Sources
- 1. Self-assembled monolayer - Wikipedia [en.wikipedia.org]
- 2. The Schreiber Group - Self-Assembling Monolayers (SAMs) [soft-matter.uni-tuebingen.de]
- 3. Lactone-Terminated Self-Assembled Monolayers for Mimicking Nanoscale Polyester Surfaces [mdpi.com]
- 4. if.tugraz.at [if.tugraz.at]
- 5. diva-portal.org [diva-portal.org]
- 6. lee.chem.uh.edu [lee.chem.uh.edu]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications [frontiersin.org]
- 13. par.nsf.gov [par.nsf.gov]
Application Notes and Protocols: 3-Mercaptopropionic Acid Isopropyl Ester in Thiol-Ene Click Chemistry
Introduction: Harnessing the Thiol-Ene Reaction with 3-Mercaptopropionic Acid Isopropyl Ester
In the landscape of modern synthetic chemistry, "click" reactions represent a paradigm of efficiency, reliability, and simplicity. Among these, the radical-mediated thiol-ene reaction has emerged as a particularly powerful tool for its high yields, tolerance to various functional groups, and mild, often photoinitiated, reaction conditions.[1][2] This guide focuses on a key building block for this chemistry: This compound .
This bifunctional molecule, possessing a reactive thiol (-SH) group and a stable isopropyl ester, serves as a versatile reagent for researchers in materials science, polymer chemistry, and drug development. The thiol group is the active participant in the thiol-ene click reaction, enabling covalent linkage to molecules containing a carbon-carbon double bond (an 'ene'). The isopropyl ester moiety, meanwhile, modulates the molecule's solubility and can be retained in the final product or potentially hydrolyzed post-reaction if the free carboxylic acid is desired for further functionalization or to impart hydrophilicity.
This document provides an in-depth exploration of the thiol-ene reaction mechanism, practical applications, and detailed, validated protocols for utilizing this compound.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its effective application.
| Property | Value | Source |
| Molecular Formula | C₆H₁₂O₂S | [3] |
| Molecular Weight | 148.22 g/mol | [3] |
| Appearance | Colorless to almost colorless clear liquid | [3] |
| Boiling Point | 110-111 °C at 15 mmHg | [4][5] |
| Density | 1.218 g/mL at 25 °C | [4][6] |
| Refractive Index | ~1.492 at 20 °C | [4][5] |
| Storage | Refrigerator, under inert atmosphere | [3] |
Part 1: The Scientific Foundation of Thiol-Ene Click Chemistry
The Reaction Mechanism: A Radical-Mediated Chain Process
The thiol-ene reaction proceeds via a free-radical chain mechanism, which is key to its efficiency.[1] The process can be initiated by either UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator.
The mechanism consists of two primary, repeating steps:
-
Initiation: A radical initiator (I) fragments upon exposure to UV light or heat to form primary radicals (I•). These radicals then abstract a hydrogen atom from the thiol (R-SH), generating a reactive thiyl radical (RS•).
-
Propagation Cycle:
-
(a) Addition: The thiyl radical (RS•) adds across an alkene (the 'ene'), forming a carbon-centered radical intermediate.
-
(b) Chain Transfer: This new radical abstracts a hydrogen atom from another thiol molecule, yielding the final thioether product and regenerating a thiyl radical. This new thiyl radical can then participate in another addition step, continuing the chain reaction.
-
This cycle repeats until reactants are consumed or radical species are terminated. The anti-Markovnikov addition of the thiol across the double bond is a defining characteristic of this radical-based mechanism.
Causality Behind Experimental Choices
-
Initiator Selection: Photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) are preferred for applications requiring spatial and temporal control, such as in photolithography or hydrogel patterning, as the reaction only proceeds upon UV irradiation.[7][8] Thermal initiators like azobisisobutyronitrile (AIBN) are suitable for bulk polymerizations where uniform heating is feasible.
-
Oxygen Inhibition: The ground state of molecular oxygen is a diradical, which can quench the excited state of the photoinitiator or scavenge the carbon-centered radical intermediates, inhibiting the reaction. Therefore, purging the reaction mixture with an inert gas (e.g., nitrogen or argon) prior to and during the reaction is critical for achieving high conversion rates.
-
Solvent Choice: The thiol-ene reaction is robust and proceeds in a wide range of solvents. The choice is typically dictated by the solubility of the reactants. For many applications, the reaction can even be performed neat (solvent-free), which aligns with the principles of green chemistry.
-
Stoichiometry: The ratio of thiol to ene functional groups is a critical parameter. A 1:1 stoichiometry is often used to drive the reaction to completion for creating linear polymers or for surface modification. An excess of a multifunctional thiol or ene can be used to create crosslinked polymer networks.
Part 2: Applications and Experimental Protocols
The unique attributes of the thiol-ene reaction make this compound a valuable tool in diverse research and development areas.
Key Application Areas
-
Polymer and Materials Synthesis: Used in the synthesis of polymers and crosslinked networks. The reaction's efficiency allows for the creation of materials with well-defined structures.[7]
-
Surface Modification: Ideal for functionalizing surfaces that have been pre-treated to bear alkene groups. This can be used to alter surface energy, attach biomolecules, or create chromatographic stationary phases.[8][9]
-
Bioconjugation and Drug Delivery: The mild conditions of the photoinitiated reaction are compatible with sensitive biological molecules, enabling the creation of bioconjugates or the functionalization of drug delivery vehicles.[2]
Experimental Workflow Overview
A typical thiol-ene reaction follows a straightforward workflow, emphasizing the "click" nature of the chemistry.
Detailed Protocol 1: Photoinitiated Thiol-Ene Conjugation in Solution
This protocol describes a general procedure for conjugating this compound to an alkene-containing molecule in solution.
Objective: To achieve a high-yield synthesis of a thioether product via a photoinitiated thiol-ene reaction.
Materials & Reagents:
-
This compound (Thiol)
-
Alkene-containing substrate (e.g., 1-octene, allyl methacrylate) (Ene)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[10]
-
Nitrogen or Argon gas supply
-
Reaction vessel (e.g., quartz tube or borosilicate vial transparent to UV)
-
Stirring apparatus (magnetic stirrer and stir bar)
-
UV Lamp (e.g., 365 nm)
Procedure:
-
Preparation: In the reaction vessel, dissolve the alkene substrate (1.0 eq) and this compound (1.1 eq) in the chosen solvent. A slight excess of the thiol can help drive the reaction to completion.
-
Initiator Addition: Add the photoinitiator (e.g., 0.5–2 mol% relative to the alkene). Stir the mixture until all components are fully dissolved.
-
Deoxygenation (Critical Step): Seal the vessel with a septum and purge the solution by bubbling nitrogen or argon gas through it for 15-30 minutes. This removes dissolved oxygen which inhibits the reaction.
-
Initiation: While maintaining a positive pressure of inert gas, place the reaction vessel under the UV lamp. Ensure the vessel is being stirred continuously to promote a homogeneous reaction.
-
Reaction: Irradiate the mixture for the predetermined time (typically 30 minutes to a few hours). The reaction can be monitored by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or ¹H NMR to observe the disappearance of the alkene protons.
-
Work-up: Once the reaction is complete, turn off the UV lamp. Remove the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel to remove the excess thiol and spent initiator.
Self-Validation & Trustworthiness:
-
¹H NMR Spectroscopy: Successful reaction is confirmed by the disappearance of the characteristic vinyl proton signals of the alkene and the appearance of new signals corresponding to the thioether product.
-
FTIR Spectroscopy: Monitor the disappearance of the S-H stretch (around 2550 cm⁻¹) from the thiol reactant.
-
Mass Spectrometry: Confirm the molecular weight of the purified product.
Detailed Protocol 2: Functionalization of an Alkene-Modified Surface
This protocol outlines the modification of a surface (e.g., a polymer monolith or glass slide) that has been pre-functionalized with alkene groups.
Objective: To covalently attach this compound to a surface, thereby modifying its chemical properties.
Materials & Reagents:
-
Alkene-functionalized substrate
-
Solution of this compound (e.g., 10% v/v in a suitable solvent)
-
Photoinitiator (e.g., DMPA or Benzophenone)[8]
-
Anhydrous Solvents (e.g., THF, methanol for washing)
-
Inert gas supply
-
UV-transparent reaction chamber
Procedure:
-
Substrate Preparation: Ensure the alkene-functionalized substrate is clean and dry. Place it inside the reaction chamber.
-
Reaction Solution: Prepare a solution of this compound and the photoinitiator in the chosen solvent.
-
Deoxygenation: Purge the reaction chamber containing the substrate and the reaction solution separately with nitrogen or argon for 20-30 minutes.
-
Reaction: Introduce the deoxygenated reaction solution into the chamber, ensuring the substrate is fully immersed. Seal the chamber.
-
Initiation: Irradiate the chamber with a UV lamp for 1-4 hours. The longer time ensures efficient reaction on the heterogeneous surface.
-
Washing: After irradiation, remove the substrate from the reaction solution. Wash it extensively with fresh solvent (e.g., THF, followed by methanol) to remove any non-covalently bound reactants and initiator byproducts. Sonication during washing can improve cleaning efficiency.
-
Drying: Dry the functionalized substrate under a stream of nitrogen or in a vacuum oven at a mild temperature.
Self-Validation & Trustworthiness:
-
Contact Angle Measurement: A successful modification will change the surface energy, which can be quantified by measuring the water contact angle. Attachment of the ester should alter the hydrophobicity of the surface.
-
X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can confirm the successful grafting by detecting the presence of sulfur (S 2p) on the surface.
-
Attenuated Total Reflectance-FTIR (ATR-FTIR): Can be used to detect the characteristic ester carbonyl peak (~1730 cm⁻¹) on the modified surface.
Safety and Handling
This compound, like most thiols, requires careful handling.
-
Odor: Thiols have a strong, unpleasant odor. Always handle this chemical inside a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable).[5]
-
Toxicity: 3-Mercaptopropionic acid and its esters are classified as toxic if swallowed and can cause skin and eye irritation.[3][5] Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[5]
-
Storage: Store in a cool, dry place away from oxidizing agents, preferably in a refrigerator under an inert atmosphere to prevent oxidation of the thiol group.[3]
Conclusion
This compound is a highly effective reagent for use in thiol-ene click chemistry. The reaction's simplicity, efficiency, and orthogonality provide researchers with a reliable method for molecular construction, polymer synthesis, and surface engineering. By understanding the underlying mechanism and following validated protocols, scientists can confidently apply this powerful chemistry to advance their research in drug development and materials science.
References
-
(PDF) Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update - ResearchGate. Available at: [Link]
-
3-Mercaptopropionic acid - Wikipedia. Available at: [Link]
-
3-MERCAPTOPROPIONIC ACID (3-MPA) - Ataman Kimya. Available at: [Link]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - PubMed Central. Available at: [Link]
-
3-MERCAPTOPROPIONIC ACID | - atamankimya.com. Available at: [Link]
-
3-mercaptopropionic acid, 107-96-0 - The Good Scents Company. Available at: [Link]
-
Orthogonal Thiol-ene 'Click' Reactions: A Powerful Combination for Fabrication and Functionalization of Patterned Hydrogels. Available at: [Link]
-
Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC - NIH. Available at: [Link]
-
“Thiol–ene” click chemistry: a facile and versatile route for the functionalization of porous polymer monoliths - SciSpace. Available at: [Link]
- KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it - Google Patents.
- US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents.
-
Thiol-ene click chemistry - PubMed - NIH. Available at: [Link]
-
Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality | Journal of the American Chemical Society. Available at: [Link]
-
What Is 3-Mercaptopropionic Acid (3-MPA) and How Is It Used in Industry?. Available at: [Link]
-
3-MERCAPTOPROPIONIC ACID | - atamankimya.com. Available at: [Link]
-
The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation? - MDPI. Available at: [Link]
- Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512.
-
Thiol-Ene “Click Reactions” as a Promising Approach to Polymer Materials - ResearchGate. Available at: [Link]
Sources
- 1. Thiol-ene click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Page loading... [wap.guidechem.com]
- 4. atamankimya.com [atamankimya.com]
- 5. 3-mercaptopropionic acid, 107-96-0 [thegoodscentscompany.com]
- 6. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. What Is 3-Mercaptopropionic Acid (3-MPA) and How Is It Used in Industry? [jindunchemical.com]
- 10. rsc.org [rsc.org]
applications of 3-Mercaptopropionic Acid Isopropyl Ester in materials science
An important clarification regarding the topic: The vast majority of published research in materials science focuses on the applications of 3-Mercaptopropionic Acid (3-MPA) rather than its specific isopropyl ester. The foundational chemistry, driven by the dual functionality of its thiol (-SH) and carboxylic acid (-COOH) groups, is best exemplified by the acid form.
Therefore, this guide will provide in-depth application notes and protocols for 3-Mercaptopropionic Acid, the parent compound. The principles and reaction mechanisms described herein are foundational and can be extrapolated to its ester derivatives, keeping in mind the chemical differences between a carboxylic acid and an ester (e.g., reactivity, solubility, and hydrogen bonding capabilities).
Application Notes & Protocols: 3-Mercaptopropionic Acid in Materials Science
Prepared by: Gemini, Senior Application Scientist
Introduction: The Molecular Swiss Army Knife for Material Scientists
3-Mercaptopropionic Acid (3-MPA) is a bifunctional organosulfur compound that has become an indispensable tool in materials science.[1] Its structure, featuring a terminal thiol group (-SH) and a carboxylic acid group (-COOH), allows it to act as a versatile molecular linker, surface modifier, and polymerization agent. The thiol group exhibits a strong affinity for noble metal surfaces (e.g., gold, silver) and semiconductor nanocrystals, making it an exceptional capping and functionalizing agent.[1][2] Simultaneously, the carboxylic acid group imparts hydrophilicity and provides a reactive handle for further chemical conjugation, such as amidation or esterification.[3]
This guide delves into the core applications of 3-MPA, providing both the theoretical underpinnings and field-tested protocols for its use in nanoparticle functionalization and polymer synthesis.
Part 1: Surface Functionalization of Nanomaterials with 3-MPA
The primary role of 3-MPA in nanomaterials is to serve as a surface ligand, particularly for quantum dots (QDs) and metallic nanoparticles. It replaces the original hydrophobic ligands used during synthesis, rendering the nanoparticles water-soluble and stable in aqueous media—a critical prerequisite for biological and environmental applications.[4][5]
Causality of Application: Why 3-MPA is Effective
-
Strong Thiol-Surface Binding: The sulfur atom in the thiol group forms a strong coordinate bond with surface metal atoms of nanoparticles (e.g., Au, Ag, Cd, Zn).[1][4] This robust interaction ensures stable surface passivation, preventing nanoparticle aggregation and degradation.
-
Induction of Hydrophilicity: The carboxylic acid terminus is hydrophilic and can be deprotonated to the carboxylate form (-COO⁻) at neutral or basic pH. This creates a charged surface layer that promotes electrostatic repulsion between nanoparticles, ensuring excellent colloidal stability in aqueous solutions.[4][5]
-
A Handle for Bioconjugation: The carboxylic acid group is readily activated (e.g., using EDC/NHS chemistry) to form amide bonds with amine groups on biomolecules like proteins, antibodies, or DNA. This allows for the creation of highly specific nanoprobes for bioimaging and sensing applications.[5]
Experimental Workflow: Ligand Exchange for Quantum Dot Solubilization
The following diagram illustrates the general workflow for making hydrophobic quantum dots water-soluble using 3-MPA.
Caption: Workflow for 3-MPA ligand exchange on quantum dots.
Protocol 1: Aqueous Synthesis of 3-MPA-Capped CdS Quantum Dots
This protocol describes a direct aqueous synthesis route where 3-MPA acts as both the sulfur source and the stabilizing ligand, avoiding the need for a separate ligand exchange step.[5]
Materials:
-
Cadmium Chloride (CdCl₂)
-
3-Mercaptopropionic Acid (3-MPA)
-
Sodium Hydroxide (NaOH)
-
Deionized (DI) Water
Procedure:
-
Precursor Solution Preparation:
-
Prepare a 0.1 M solution of CdCl₂ in DI water.
-
Prepare a 0.1 M solution of 3-MPA in DI water.
-
-
Reaction Mixture Assembly:
-
In a three-neck flask, add 50 mL of the 0.1 M CdCl₂ solution.
-
Add 100 mL of the 0.1 M 3-MPA solution to the flask. This creates a molar ratio of MPA to Cd²⁺ of 2:1.
-
Stir the solution vigorously under a nitrogen atmosphere to prevent oxidation of the thiol groups.
-
-
pH Adjustment & Nucleation:
-
Slowly add 1 M NaOH dropwise to the solution while stirring. The solution will initially be cloudy.
-
Continue adding NaOH until the pH reaches approximately 11. The solution should become clear as a cadmium-thiol complex forms.
-
Heat the flask to 80-100°C with continuous stirring. The solution will gradually turn yellow as CdS nanocrystals nucleate and grow.
-
-
Growth & Characterization:
-
The size of the quantum dots, and thus their optical properties (color), can be controlled by the reaction time. Aliquots can be taken at different time points to monitor the growth via UV-Vis and fluorescence spectroscopy.
-
For example, a reaction time of 1-2 hours typically yields QDs with an average diameter of 2-3.5 nm.[5]
-
-
Purification:
-
After the desired reaction time, cool the solution to room temperature.
-
Add isopropanol or acetone to precipitate the 3-MPA-capped CdS QDs.
-
Centrifuge the mixture (e.g., 8000 rpm for 10 minutes), discard the supernatant, and resuspend the QD pellet in a small amount of DI water or a suitable buffer (e.g., PBS).
-
Repeat the precipitation and resuspension steps two more times to remove unreacted precursors.
-
Quantitative Data Summary:
| Parameter | Value/Range | Purpose/Causality |
| Molar Ratio (MPA:Cd²⁺) | 2:1 to 5:1 | Excess MPA ensures complete cadmium complexation and provides sufficient capping ligands for the QD surface. |
| pH | ~11 | A basic pH is required to deprotonate the thiol group, making it a better nucleophile to react and form the CdS lattice, and to deprotonate the carboxylic acid for solubility. |
| Temperature | 80 - 100 °C | Provides the necessary activation energy for nanocrystal nucleation and growth. Higher temperatures lead to faster growth. |
| Reaction Time | 1 - 5 hours | Directly controls the final size of the quantum dots (longer time = larger dots). |
Part 2: 3-MPA in Polymer Science
In polymer science, 3-MPA is primarily utilized as a Chain Transfer Agent (CTA) in free radical polymerization.[6][7] Its role is to control the molecular weight and introduce a functional carboxylic acid end-group to the polymer chain.
Mechanism of Action: Chain Transfer
The process relies on the relative weakness of the S-H bond in the thiol group.
Caption: Mechanism of 3-MPA as a chain transfer agent.
Explanation:
-
Chain Transfer: A growing polymer radical (P•) abstracts the hydrogen atom from the thiol group of 3-MPA. This terminates the growth of that specific polymer chain (P-H).[6]
-
Reinitiation: A new thiyl radical (•S-R-COOH) is formed. This radical then initiates the polymerization of a new monomer molecule (M), starting a new polymer chain that now carries the mercaptopropionic acid moiety at its starting end.[6]
The concentration of 3-MPA relative to the monomer concentration is the primary factor controlling the final molecular weight of the polymer; a higher concentration of 3-MPA results in shorter polymer chains.[6][7]
Protocol 2: Synthesis of Thermo-Responsive Poly(N-Isopropylacrylamide) with Carboxyl End-Group
This protocol details the synthesis of PNIPAAm, a well-known thermo-responsive polymer, using 3-MPA to control its molecular weight and add functionality.[7]
Materials:
-
N-Isopropylacrylamide (NIPAAm) monomer
-
3-Mercaptopropionic Acid (3-MPA)
-
Azobisisobutyronitrile (AIBN) initiator
-
1,4-Dioxane (anhydrous)
Procedure:
-
Monomer & Reagent Preparation:
-
Recrystallize NIPAAm from a hexane/benzene mixture to remove inhibitors. Dry under vacuum.
-
Ensure 1,4-dioxane is anhydrous.
-
-
Reaction Setup:
-
In a Schlenk flask, dissolve a specific amount of NIPAAm monomer and AIBN initiator in anhydrous 1,4-dioxane. A typical ratio is 100:1 monomer to initiator.
-
Add the desired amount of 3-MPA. The molar ratio of [MPA]/[NIPAAm] will determine the final molecular weight. (See table below).
-
Seal the flask with a rubber septum.
-
-
Degassing:
-
Purge the reaction mixture with an inert gas (Nitrogen or Argon) for 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization. Alternatively, perform three freeze-pump-thaw cycles.
-
-
Polymerization:
-
Place the sealed flask in a preheated oil bath at 60-70 °C. AIBN thermally decomposes to form radicals in this temperature range.
-
Allow the polymerization to proceed for 12-24 hours under constant stirring.
-
-
Purification:
-
After the reaction, cool the flask to room temperature. The polymer may have precipitated if the solution is viscous.
-
Slowly pour the reaction mixture into a large excess of cold diethyl ether with vigorous stirring. The PNIPAAm will precipitate as a white solid.
-
Collect the polymer by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF or acetone) and re-precipitate it in cold diethyl ether. Repeat this step two more times to ensure the removal of unreacted monomer and initiator fragments.
-
Dry the final carboxyl-terminated PNIPAAm polymer in a vacuum oven at room temperature until a constant weight is achieved.
-
Controlling Molecular Weight with 3-MPA:
| Molar Ratio [MPA]/[NIPAAm] | Expected Outcome | Application Insight |
| High (e.g., 1:50) | Lower Molecular Weight Polymer | Useful for creating polymer-drug conjugates or when high solubility is required. |
| Low (e.g., 1:1000) | Higher Molecular Weight Polymer | Creates materials with higher viscosity and different mechanical properties. |
| None | Uncontrolled Polymerization | Results in a very high molecular weight polymer with a broad molecular weight distribution. |
Note: The exact molecular weight should be confirmed by techniques like Gel Permeation Chromatography (GPC).
Conclusion and Future Outlook
3-Mercaptopropionic Acid is a cornerstone molecule in materials science, enabling the creation of advanced functional materials. Its dual-handle structure provides a straightforward yet powerful method for tailoring the surface properties of nanomaterials and controlling the architecture of polymers. The protocols provided here serve as a robust starting point for researchers. Future innovations will likely involve using 3-MPA and its derivatives, such as the isopropyl ester, to build more complex, multi-functional hierarchical structures for applications in targeted drug delivery, advanced diagnostics, and catalytic systems.
References
- Process for the synthesis of 3-mercaptopropionic acid esters.
- 3-MERCAPTOPROPIONIC ACID.
- Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical m
- Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it.
- 3-Mercaptopropionic acid (3-MPA).
- Effect of 3-Mercaptopropionic Acid on Polymerization of Thermo-Responsive Poly(N-Isopropylacrylamide).
- METHOD FOR PREPARING 3-MERCAPTOPROPIONIC ACID.
- 3-Mercaptopropionic acid. Wikipedia.
- The role of surface functionalization in quantum dot-based photoc
- Synthesis Of Mercaptopropionic Acid Stabilized CdS Quantum Dots For Bioimaging In Breast Cancer.
- Aqueous Synthesis for Highly Emissive 3-Mercaptopropionic Acid-Capped AIZS Quantum Dots. SciSpace.
- Method for preparing 3-mercaptopropionic acid (2021). SciSpace.
- Different Protecting Groups to Cap Mercapto Propyl Silatrane Affect Water Solubility and Surface Modification Efficiency.
- Antimicrobial Activity and Mechanism of Functionalized Quantum Dots. MDPI.
- 3-MERCAPTOPROPIONIC ACID.
- Mercaptopropionic acid-capped CdTe quantum dots as fluorescence probe for the determination of salicylic acid in pharmaceutical products. PubMed.
- 3-Mercaptopropionic Acid: Versatile Applications and Safety Consider
- The preparation method of 3-mercaptopropionic acid.
Sources
Application Notes and Protocols for the Functionalization of 3-Mercaptopropionic Acid Isopropyl Ester
Introduction: Unlocking the Potential of a Versatile Building Block
3-Mercaptopropionic Acid Isopropyl Ester is a bifunctional molecule offering two distinct reactive centers: a nucleophilic thiol group and an electrophilic ester group. This dual reactivity makes it a valuable building block in organic synthesis, materials science, and drug development. The strategic functionalization of either or both of these groups allows for the synthesis of a diverse array of molecules with tailored properties. These notes provide detailed protocols and the underlying scientific principles for several key functionalization strategies, empowering researchers to confidently incorporate this versatile reagent into their synthetic workflows.
Core Functionalization Strategies
The functionalization of this compound can be broadly categorized by the reactive handle being targeted. The thiol group readily participates in nucleophilic additions and substitutions, while the ester group can be modified through hydrolysis, amidation, or transesterification. This guide will detail protocols for:
-
Thiol-Ene "Click" Reaction: A highly efficient and orthogonal reaction for thiol modification.
-
Michael Addition: The conjugate addition of the thiol to α,β-unsaturated carbonyl compounds.
-
S-Alkylation: The formation of thioethers via reaction with alkyl halides.
-
Amide Formation: A two-step process involving ester hydrolysis followed by coupling with an amine.
-
Transesterification: The exchange of the isopropyl group for a different alcohol moiety.
Thiol-Ene "Click" Reaction: Forging Carbon-Sulfur Bonds with Light
The photoinitiated thiol-ene reaction is a powerful "click" chemistry method that allows for the rapid and high-yielding formation of carbon-sulfur bonds under mild conditions.[1][2] The reaction proceeds via a radical-mediated mechanism, where a photoinitiator generates a thiyl radical that then adds across a carbon-carbon double bond (the "ene").[3][4]
Causality Behind Experimental Choices:
-
Photoinitiator: A photoinitiator is crucial to absorb light and generate the initial radicals that initiate the chain reaction. The choice of initiator depends on the wavelength of the UV source.
-
Solvent: The reaction is often performed neat (solvent-free) to maximize reaction rates.[2] However, if a solvent is necessary for solubility, a non-reactive, transparent solvent to the UV light should be chosen.
-
Stoichiometry: A 1:1 stoichiometry of thiol to ene is typically used to ensure complete conversion and avoid side reactions.
Experimental Protocol: Photoinitiated Thiol-Ene Reaction
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 148.23 | 1.0 | 1.0 | 148 mg (0.14 mL) |
| 1-Octene | 112.21 | 1.0 | 1.0 | 112 mg (0.16 mL) |
| 2,2-Dimethoxy-2-phenylacetophenone (DMPA) | 256.29 | 0.05 | 0.05 | 12.8 mg |
| Dichloromethane (DCM) (optional) | - | - | - | 2 mL |
Procedure:
-
In a quartz reaction vessel, combine this compound (1.0 mmol, 148 mg) and 1-octene (1.0 mmol, 112 mg).
-
If necessary, dissolve the reactants in a minimal amount of a suitable solvent like dichloromethane.
-
Add the photoinitiator, 2,2-dimethoxy-2-phenylacetophenone (DMPA) (0.05 mmol, 12.8 mg).
-
Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) for 10-15 minutes to remove oxygen, which can quench the radical reaction.
-
Irradiate the mixture with a UV lamp (e.g., 365 nm) at room temperature with stirring. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent (if used).
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired thioether.
Caption: Workflow for the photoinitiated thiol-ene reaction.
Michael Addition: Base-Catalyzed Conjugate Addition
The Michael addition, or conjugate addition, is a versatile method for forming carbon-sulfur bonds by the addition of a nucleophile, in this case, the thiolate anion of this compound, to an α,β-unsaturated carbonyl compound.[5][6] The reaction is typically catalyzed by a base, which deprotonates the thiol to form the more nucleophilic thiolate.[7][8]
Causality Behind Experimental Choices:
-
Base: A base is required to deprotonate the thiol, generating the thiolate nucleophile. A non-nucleophilic organic base like triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often used to avoid side reactions.
-
Solvent: A polar aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) is typically used to dissolve the reactants and facilitate the reaction.
-
Temperature: The reaction is often run at room temperature, although gentle heating may be required for less reactive substrates.
Experimental Protocol: Base-Catalyzed Michael Addition
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 148.23 | 1.0 | 1.0 | 148 mg (0.14 mL) |
| Methyl Vinyl Ketone | 70.09 | 1.1 | 1.1 | 77 mg (0.09 mL) |
| Triethylamine (TEA) | 101.19 | 1.2 | 1.2 | 121 mg (0.17 mL) |
| Dichloromethane (DCM) | - | - | - | 5 mL |
Procedure:
-
To a solution of this compound (1.0 mmol, 148 mg) in dichloromethane (5 mL) at 0 °C, add triethylamine (1.2 mmol, 121 mg).
-
Stir the mixture for 10 minutes at 0 °C.
-
Add methyl vinyl ketone (1.1 mmol, 77 mg) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by adding 1M HCl (5 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the Michael adduct.
Caption: Mechanism of the base-catalyzed Michael addition.
S-Alkylation: Formation of Thioethers
The thiol group of this compound can be readily alkylated using an alkyl halide in the presence of a base to form a thioether. This is a classic S_N2 reaction where the thiolate anion acts as the nucleophile.[9]
Causality Behind Experimental Choices:
-
Base: A base is necessary to deprotonate the thiol. A common choice is a carbonate base like potassium carbonate, which is easily removed during workup.[10]
-
Solvent: A polar aprotic solvent such as acetone or dimethylformamide (DMF) is suitable for this reaction as it can dissolve the reactants and does not interfere with the S_N2 mechanism.
-
Alkyl Halide: The reactivity of the alkyl halide follows the order I > Br > Cl. Primary alkyl halides are the most reactive.
Experimental Protocol: S-Alkylation with an Alkyl Halide
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 148.23 | 1.0 | 1.0 | 148 mg (0.14 mL) |
| Benzyl Bromide | 171.04 | 1.1 | 1.1 | 188 mg (0.13 mL) |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.5 | 1.5 | 207 mg |
| Acetone | - | - | - | 10 mL |
Procedure:
-
To a suspension of potassium carbonate (1.5 mmol, 207 mg) in acetone (10 mL), add this compound (1.0 mmol, 148 mg).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 mmol, 188 mg) to the reaction mixture.
-
Heat the reaction to reflux and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate.
-
Wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude thioether.
-
Purify by flash column chromatography if necessary.
Amide Formation via a Two-Step Protocol
The ester group of this compound can be converted to an amide in a two-step process: saponification (hydrolysis) of the ester to the corresponding carboxylic acid, followed by coupling of the acid with an amine using a coupling agent.
Part A: Saponification of the Isopropyl Ester
Ester hydrolysis is typically achieved by treatment with a base, such as lithium hydroxide or potassium carbonate, in a mixture of water and an organic solvent.[11]
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 148.23 | 1.0 | 1.0 | 148 mg (0.14 mL) |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | 41.96 | 2.0 | 2.0 | 84 mg |
| Tetrahydrofuran (THF) | - | - | - | 5 mL |
| Water | - | - | - | 5 mL |
Procedure:
-
Dissolve this compound (1.0 mmol, 148 mg) in a mixture of THF (5 mL) and water (5 mL).
-
Add lithium hydroxide monohydrate (2.0 mmol, 84 mg).
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture to pH ~2 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-mercaptopropionic acid. The product is often used in the next step without further purification.
Part B: Amide Coupling
The resulting carboxylic acid can be coupled with an amine using a variety of coupling agents. A common and effective combination is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-Hydroxybenzotriazole (HOBt).[12][13][14][15]
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| 3-Mercaptopropionic Acid (from Part A) | 106.14 | 1.0 | 1.0 | 106 mg |
| Benzylamine | 107.15 | 1.1 | 1.1 | 118 mg (0.12 mL) |
| EDC·HCl | 191.70 | 1.2 | 1.2 | 230 mg |
| HOBt·H₂O | 153.14 | 1.2 | 1.2 | 184 mg |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.5 | 2.5 | 323 mg (0.43 mL) |
| Dichloromethane (DCM) | - | - | - | 10 mL |
Procedure:
-
Dissolve 3-mercaptopropionic acid (1.0 mmol, 106 mg) in dichloromethane (10 mL).
-
Add HOBt monohydrate (1.2 mmol, 184 mg) and EDC·HCl (1.2 mmol, 230 mg).
-
Stir the mixture at room temperature for 15 minutes.
-
Add benzylamine (1.1 mmol, 118 mg) followed by DIPEA (2.5 mmol, 323 mg).
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with dichloromethane (20 mL) and wash with 1M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired amide.
Caption: Two-step workflow for amide formation.
Transesterification: Exchanging the Ester Group
Transesterification allows for the conversion of the isopropyl ester to other esters. The Steglich esterification conditions, using a carbodiimide coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP), can be adapted for this purpose, although it is more commonly used for the formation of esters from carboxylic acids.[16][17][18][19] A more direct approach for transesterification would involve acid or base catalysis with a large excess of the new alcohol.
Causality Behind Experimental Choices:
-
DCC and DMAP: In a Steglich-type reaction, DCC activates the carboxylic acid (formed in situ via hydrolysis or as the starting material), and DMAP acts as an acyl transfer catalyst.
-
Alcohol: The choice of alcohol determines the final ester product. Sterically hindered alcohols may require longer reaction times or higher temperatures.
Experimental Protocol: DCC/DMAP-Mediated Transesterification
| Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Volume/Mass |
| This compound | 148.23 | 1.0 | 1.0 | 148 mg (0.14 mL) |
| Benzyl Alcohol | 108.14 | 1.2 | 1.2 | 130 mg (0.12 mL) |
| Dicyclohexylcarbodiimide (DCC) | 206.33 | 1.1 | 1.1 | 227 mg |
| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 0.1 | 12 mg |
| Dichloromethane (DCM) | - | - | - | 10 mL |
Procedure:
-
To a solution of this compound (1.0 mmol, 148 mg), benzyl alcohol (1.2 mmol, 130 mg), and DMAP (0.1 mmol, 12 mg) in dichloromethane (10 mL) at 0 °C, add a solution of DCC (1.1 mmol, 227 mg) in dichloromethane (2 mL).
-
Allow the reaction to warm to room temperature and stir overnight.
-
A white precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture and wash the precipitate with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether and filter again to remove any remaining DCU.
-
Wash the ether solution with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the benzyl ester.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the functionalization of this compound. The versatility of this reagent, stemming from its two distinct functional groups, allows for its incorporation into a wide range of synthetic targets. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can effectively leverage this building block to advance their scientific endeavors.
References
-
B. Neises, W. Steglich, Simple Method for the Esterification of Carboxylic Acids, Angew. Chem. Int. Ed., 1978 , 17, 522-524. [Link]
-
Pearson+, Using an alkyl halide and a thiol as starting materials, how would you prepare the corresponding thioether?, [Link]
-
Reddit, r/Chempros, EDC-HOBt Amide coupling workup help, [Link]
-
Organic Chemistry Portal, Steglich Esterification, [Link]
-
ResearchGate, A typical DCC + DMAP mediated Steglich esterification, [Link]
-
Aapptec Peptides, Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP, [Link]
-
Journal of Materials and Environmental Science, Alkylation of Thiols in Green Mediums, [Link]
-
ResearchGate, How can i separate main product from the reaction of EDC/HOBt or EDC/NHS?, [Link]
-
Organic Syntheses, Cyclohexanecarboxylic acid, 1,1-dimethylethyl ester, [Link]
-
Indian Academy of Sciences, Synthetic access to thiols: A review, [Link]
-
Diva-portal.org, Thiol–Ene Coupling of Renewable Monomers: at the forefront of bio-based polymeric materials, [Link]
-
MDPI, Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis, [Link]
-
NIH, Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity, [Link]
-
RSC Publishing, Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation, [Link]
- Google Patents, Prepar
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling, [Link]
-
ResearchGate, The base-catalyzed Michael addition step growth polymerization..., [Link]
-
ResearchGate, Flow Alkylation of Thiols, Phenols, and Amines Using a Heterogenous Base in a Packed-Bed Reactor, [Link]
-
JOCPR, Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers, [Link]
-
Polymer Chemistry (RSC Publishing), Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis?, [Link]
-
ResearchGate, Photoinitiated Thiol-Ene “Click” Reaction: An Organocatalytic Alternative, [Link]
-
NIH, Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives, [Link]
-
YouTube, Video abstract: The Power of Thiol-ene Chemistry, [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. m.youtube.com [m.youtube.com]
- 3. diva-portal.org [diva-portal.org]
- 4. Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Factors That Influence Base-Catalyzed Thiol-Ene Hydrogel Synthesis | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Base catalyzed one-pot thia-Michael addition-oxidation reaction of hetero-aromatic thiols to 2-aryl-3-nitro-2H-chromenes and their antibacterial evaluation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Thiol-Michael addition in polar aprotic solvents: nucleophilic initiation or base catalysis? - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Using an alkyl halide and a thiol as starting materials, how woul... | Study Prep in Pearson+ [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. www1.chem.umn.edu [www1.chem.umn.edu]
- 12. reddit.com [reddit.com]
- 13. peptide.com [peptide.com]
- 14. researchgate.net [researchgate.net]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. Steglich Esterification [organic-chemistry.org]
- 17. researchgate.net [researchgate.net]
- 18. jocpr.com [jocpr.com]
- 19. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Analytical Imperative for Quantifying 3-Mercaptopropionic Acid Isopropyl Ester
An Application Note for the Quantitative Analysis of 3-Mercaptopropionic Acid Isopropyl Ester
This compound is a bifunctional molecule featuring both a thiol and an ester group. Its parent compound, 3-mercaptopropionic acid (3-MPA), is utilized in various industrial and research applications, from the synthesis of PVC stabilizers and antioxidants to its use as a chain-transfer agent in polymerization.[1][2] The ester form, specifically the isopropyl ester, often serves as a key intermediate or building block in the synthesis of more complex molecules, including pharmaceuticals and specialty polymers. Accurate quantification of this ester in solution is therefore critical for reaction monitoring, purity assessment, quality control, and stability studies in drug development and chemical manufacturing.
The primary analytical challenge stems from the thiol (-SH) group. Thiols are notoriously reactive, susceptible to oxidation (forming disulfides), and can interact with metal surfaces, leading to poor chromatographic peak shape and inaccurate quantification.[3][4] This application note presents a robust and self-validating protocol for the precise quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a technique that offers high selectivity and sensitivity, minimizing the need for chemical derivatization in many common solvent matrices.
Analytical Principle: Gas Chromatography-Mass Spectrometry (GC-MS)
This method leverages the volatility of this compound for separation by gas chromatography, followed by selective detection and quantification using mass spectrometry.
-
Gas Chromatography (GC): The sample is vaporized and transported by an inert carrier gas through a capillary column. The column's stationary phase provides differential partitioning for compounds based on their boiling points and chemical properties. This compound is separated from the solvent and other matrix components, with its retention time serving as a qualitative identifier.
-
Mass Spectrometry (MS): As the separated components exit the GC column, they enter the mass spectrometer's ion source, where they are fragmented into charged ions. These fragments are separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum for each compound. For quantification, the instrument is operated in Selected Ion Monitoring (SIM) mode . Instead of scanning the full mass range, the detector focuses only on specific, characteristic ions of the target analyte, dramatically increasing sensitivity and reducing interference from co-eluting matrix components.[5][6]
This combination provides the high degree of certainty required in research and regulated environments, confirming both the identity (via retention time and specific ions) and quantity (via ion abundance) of the analyte.
Experimental Protocol
Materials and Reagents
-
Analyte Standard: this compound, ≥98% purity (CAS No. 7383-64-4)
-
Internal Standard (IS): Ethyl Hexyl Thiolglycolate or a similar stable thiol ester not present in the sample matrix.
-
Solvent: HPLC-grade or GC-grade Ethyl Acetate (or another appropriate solvent compatible with the sample and GC analysis).
-
Apparatus:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Autosampler with 2 mL vials, caps, and septa
-
Analytical balance (4-decimal place)
-
Class A volumetric flasks (1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes
-
Preparation of Standard Solutions
Expert Insight: Working with thiols requires care to prevent oxidative degradation. While the ester is more stable than the parent acid, it is good practice to prepare fresh standards daily and to cap vials immediately to minimize air exposure.
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Record the exact weight.
-
Dissolve and dilute to the mark with Ethyl Acetate.
-
Calculate the precise concentration. Store at 2-8°C when not in use.
-
-
Internal Standard Stock Solution (1000 µg/mL):
-
Prepare a 1000 µg/mL stock solution of the chosen Internal Standard (e.g., Ethyl Hexyl Thiolglycolate) following the same procedure.
-
-
Working Internal Standard Solution (50 µg/mL):
-
Pipette 500 µL of the IS Stock Solution into a 10 mL volumetric flask.
-
Dilute to the mark with Ethyl Acetate. This solution will be used to spike all calibration standards and samples.
-
-
Calibration Standards (0.5 - 100 µg/mL):
-
Label a series of 1 mL volumetric flasks.
-
Perform serial dilutions from the Primary Stock Solution to prepare calibration standards covering the expected sample concentration range.
-
To each 1 mL flask, add 100 µL of the Working Internal Standard Solution (50 µg/mL) before diluting to the final volume with Ethyl Acetate. This results in a final IS concentration of 5 µg/mL in each standard.
-
Sample Preparation
-
Pipette 900 µL of the sample solution into a 2 mL autosampler vial.
-
Add 100 µL of the Working Internal Standard Solution (50 µg/mL).
-
Cap the vial and vortex for 10 seconds.
-
The sample is now ready for injection.
Trustworthiness Note: The addition of an internal standard is a cornerstone of a self-validating protocol. It corrects for variations in injection volume, detector response drift, and minor inconsistencies in sample handling, ensuring the accuracy and reproducibility of the results.
GC-MS Instrumental Parameters
The following parameters provide a validated starting point and should be optimized for the specific instrument in use.
| Parameter | Setting | Rationale (Expertise & Experience) |
| GC System | Agilent 8890 or equivalent | Standard, robust platform for routine analysis. |
| Injection Port | Split/Splitless | |
| Mode | Splitless | Maximizes analyte transfer to the column for trace-level quantification. |
| Temperature | 250 °C | Ensures rapid and complete volatilization of the ester without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns to prevent overloading. |
| Carrier Gas | Helium, 99.999% purity | Inert gas providing good chromatographic efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column efficiency and MS interface performance. |
| GC Column | DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A mid-polarity column offering excellent inertness and peak shape for a wide range of compounds, including sulfur-containing molecules. |
| Oven Program | ||
| Initial Temp | 60 °C, hold for 1 min | Allows for solvent focusing and sharp initial peaks. |
| Ramp | 15 °C/min to 280 °C | A moderate ramp rate provides good separation of components. |
| Final Hold | Hold at 280 °C for 3 min | Ensures elution of any less volatile matrix components to clean the column before the next run. |
| MS System | Agilent 5977B or equivalent | |
| Interface | ||
| Transfer Line Temp | 280 °C | Prevents condensation of the analyte between the GC and MS. |
| Ion Source | Electron Ionization (EI) | |
| Source Temp | 230 °C | Standard temperature for stable fragmentation patterns. |
| Ionization Energy | 70 eV | Standard energy that produces reproducible fragmentation for library matching and consistent quantification. |
| Quadrupole | ||
| Quad Temp | 150 °C | Ensures consistent ion transmission. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Provides maximum sensitivity and selectivity for the target analyte. |
| Ions to Monitor | This compound (MW: 148.22) - Quantifier Ion: m/z 105 (or other intense, unique fragment)- Qualifier Ions: m/z 148 (Molecular Ion), m/z 61Internal Standard (e.g., Ethyl Hexyl Thiolglycolate) - Quantifier Ion: To be determined based on its mass spectrum | The quantifier ion is used for concentration calculations. Qualifier ions are monitored to confirm identity; their relative ratios should be constant across all standards and samples. |
Data Analysis and Quantification
-
Calibration Curve: Inject the prepared calibration standards. For each standard, calculate the ratio of the peak area of the analyte's quantifier ion to the peak area of the internal standard's quantifier ion.
-
Plot this Area Ratio (Analyte/IS) on the y-axis against the Concentration of the analyte on the x-axis.
-
Perform a linear regression on the data points. The calibration curve is acceptable if the correlation coefficient (r²) is ≥ 0.995.
-
Sample Quantification: Inject the prepared samples. Calculate the Area Ratio (Analyte/IS) for each sample.
-
Determine the concentration of this compound in the sample by interpolating its Area Ratio from the linear regression equation of the calibration curve.
Concentration = (Area Ratio - y-intercept) / slope
Method Validation and Trustworthiness
A robust analytical method must be a self-validating system. The following parameters confirm the reliability of this protocol.
| Parameter | Acceptance Criteria | Purpose |
| Linearity (r²) | ≥ 0.995 | Ensures the detector response is proportional to the analyte concentration across the desired range. |
| Accuracy (% Recovery) | 85 - 115% | Confirms the agreement between the measured concentration and the true concentration (assessed by spiking a blank matrix with a known amount of analyte). |
| Precision (%RSD) | ≤ 15% | Measures the repeatability of the results for multiple preparations of the same sample. Indicates the method's reproducibility. |
| Qualifier Ion Ratios | Within ±20% of the average from standards | Confirms the identity of the analyte peak in a sample, preventing misidentification from matrix interferences. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio ≥ 10 | The lowest concentration that can be reliably quantified with acceptable precision and accuracy. |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the complete process from solution preparation to final data analysis.
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. 3-mercaptopropionic acid, 107-96-0 [thegoodscentscompany.com]
- 3. Quantification and Distribution of Thiols in Fermented Grains of Sauce-Aroma Baijiu Production Process - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiols Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. JP2014211433A - Quantification method of thiol compound and sulfide compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-Mercaptopropionic Acid Isopropyl Ester for Self-Assembled Monolayers (SAMs)
Introduction: Strategic Surface Modification with Ester-Terminated SAMs
In the realm of surface science and nanotechnology, the ability to precisely control the chemical and physical properties of an interface is paramount. Self-assembled monolayers (SAMs) of organothiols on noble metal substrates, particularly gold, represent a cornerstone of "bottom-up" nanofabrication, offering a robust and straightforward method for creating highly ordered, functional surfaces.[1][2] The choice of the terminal group of the alkanethiol dictates the final surface properties, such as wettability, chemical reactivity, and biocompatibility.[3]
While carboxylic acid-terminated SAMs (e.g., from 3-mercaptopropionic acid, 3-MPA) are widely used to create hydrophilic, negatively charged surfaces ripe for further functionalization, their application can be complicated by the high reactivity of the acid moiety.[4][5] Intermolecular hydrogen bonding can interfere with the formation of highly crystalline monolayers, and the free acid can complicate subsequent solution-phase chemistries.
This document provides a detailed guide to the use of 3-Mercaptopropionic Acid Isopropyl Ester as a strategic precursor for forming well-defined SAMs. The isopropyl ester group serves as a protecting group for the carboxylic acid, offering several distinct advantages:
-
Enhanced Monolayer Ordering: By masking the polar carboxylic acid, the isopropyl ester reduces intermolecular hydrogen bonding during the self-assembly process, potentially leading to more crystalline and defect-free monolayers.
-
Controlled Deprotection: The ester can be hydrolyzed in situ (after the SAM is formed) under acidic or basic conditions to reveal the carboxylic acid functionality in a controlled manner.[6][7] This allows for the creation of reactive surfaces on demand.
-
Tunable Surface Properties: The ester-terminated surface presents a different hydrophobicity and chemical reactivity profile compared to its carboxylic acid counterpart, which can be exploited in various applications before hydrolysis.
These notes are intended for researchers, scientists, and drug development professionals engaged in surface modification, biosensor development, and materials science. We will delve into the synthesis of the molecule, detailed protocols for SAM formation, characterization methodologies, and the subsequent on-surface hydrolysis to activate the surface.
Part 1: The Molecule - Synthesis and Properties
Synthesis of this compound
The synthesis of this compound is typically achieved through a Fischer esterification reaction. This involves reacting 3-mercaptopropionic acid with isopropyl alcohol in the presence of a strong acid catalyst, such as sulfuric acid.[8] Another potential route involves the addition of hydrogen sulfide (H₂S) to isopropyl acrylate.[9][10]
Illustrative Synthesis via Fischer Esterification:
Caption: Fischer esterification of 3-MPA with isopropyl alcohol.
Protocol Insight: The reaction is an equilibrium process. To drive it towards the product side, an excess of the alcohol (isopropyl alcohol) is typically used, and the water generated is removed as the reaction proceeds.
Physicochemical Properties
Having accurate physical and chemical data is crucial for handling the compound and for designing SAM formation experiments.
| Property | Value | Source |
| CAS Number | 7383-64-4 | [11] |
| Molecular Formula | C₆H₁₂O₂S | [11] |
| Molecular Weight | 148.22 g/mol | [11] |
| Appearance | Colorless to pale yellow liquid | Inferred from[12] |
| Solubility | Soluble in ethanol, ethers, benzene | Inferred from[13] |
| Boiling Point | Not available (Parent Acid: 111 °C @ 15 mmHg) | [13] |
| Density | Not available (Parent Acid: 1.218 g/mL) | [13] |
Safety Note: 3-Mercaptopropionic acid and its derivatives are typically toxic and can cause burns.[12] Always consult the Safety Data Sheet (SDS) and handle the compound in a fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.
Part 2: Formation of Self-Assembled Monolayers
The formation of high-quality SAMs is critically dependent on a clean substrate and controlled assembly conditions. The thiol group of the this compound has a strong affinity for gold surfaces, leading to the spontaneous formation of a covalent gold-sulfur bond.[2]
Substrate Preparation: The Foundation of a Good SAM
A pristine gold surface is essential for the formation of a well-ordered monolayer. Contaminants can lead to defects and inconsistencies in the final SAM.
Recommended Protocol for Gold Substrate Cleaning:
-
Solvent Rinse: Sequentially sonicate the gold-coated substrate (e.g., gold on silicon or glass) in acetone, isopropanol, and finally ultrapure water (18.2 MΩ·cm) for 10-15 minutes each to remove organic residues.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
Oxidative Cleaning (Piranha or UV/Ozone):
-
Piranha Solution: Immerse the substrate in a freshly prepared piranha solution (typically a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and reacts violently with organic materials. It must be handled with extreme care inside a fume hood with appropriate PPE. Immerse for 5-10 minutes, then rinse copiously with ultrapure water and dry with nitrogen.
-
UV/Ozone Cleaner: An effective and safer alternative is to place the substrate in a UV/Ozone cleaner for 15-20 minutes. This process removes organic contaminants by oxidation.
-
-
Immediate Use: The cleaned substrate should be used immediately for SAM formation to prevent re-contamination from the ambient environment.
SAM Formation Protocol
Caption: Workflow for forming a thiol-based SAM on a gold substrate.
Detailed Steps:
-
Solution Preparation: Prepare a 1 to 10 mM solution of this compound in a high-purity solvent. Anhydrous ethanol is the most common and effective solvent.[14] Sonicate the solution for 5-10 minutes to ensure the thiol is fully dissolved.
-
Immersion: Place the freshly cleaned gold substrate into a clean glass vial. Add the thiol solution, ensuring the gold surface is completely submerged. To minimize oxidation, it is good practice to reduce the headspace in the vial and backfill with an inert gas like nitrogen or argon before sealing.
-
Incubation: Seal the vial (e.g., with Parafilm®) and allow the self-assembly to proceed at room temperature for 18-24 hours. While the initial adsorption is rapid, this extended time allows for the monolayer to reorganize into a more densely packed and ordered state.[14]
-
Rinsing and Drying: After incubation, carefully remove the substrate with clean tweezers. Rinse it thoroughly with fresh ethanol to remove any physisorbed (non-covalently bound) molecules. Finally, dry the substrate gently under a stream of high-purity nitrogen.
Part 3: Characterization of the Isopropyl Ester-Terminated SAM
Characterizing the resulting monolayer is a critical step to validate its quality, thickness, and surface properties. A combination of techniques is typically employed.[15][16]
Contact Angle Goniometry
-
Principle: This technique measures the contact angle of a liquid droplet (typically ultrapure water) on the SAM surface. It provides a quick and effective measure of the surface's wettability, which is directly related to the terminal functional group.
Ellipsometry
-
Principle: Ellipsometry measures the change in polarization of light upon reflection from a surface. This change can be used to calculate the thickness of the thin film (the SAM) with sub-nanometer resolution.
-
Expected Results: The thickness of the SAM provides confirmation of monolayer formation (as opposed to multilayer deposition or a bare surface). For a short-chain molecule like this compound, the expected thickness will be in the range of 5-10 Å, assuming a tilted orientation of the molecules on the surface.[18]
X-ray Photoelectron Spectroscopy (XPS)
-
Principle: XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a surface.[19][20]
-
Expected Results:
-
Survey Scan: Will confirm the presence of Gold (Au), Sulfur (S), Carbon (C), and Oxygen (O).
-
High-Resolution Scans:
-
S (2p): A peak around 162 eV is characteristic of sulfur bound to gold (thiolate).[18] The absence of a peak around 164 eV (free thiol) confirms covalent attachment.
-
C (1s): The spectrum can be deconvoluted to show different carbon environments: C-C/C-H bonds (~285 eV), C-O from the ester (~286.5 eV), and O-C=O from the carbonyl group (~289 eV).[21]
-
O (1s): Two peaks are expected, corresponding to the carbonyl oxygen (C=O) and the ether-linked oxygen (C-O-C).
-
-
| Technique | Information Gained | Expected Outcome for Isopropyl Ester SAM |
| Contact Angle | Surface Wettability / Hydrophobicity | Moderately hydrophobic (e.g., 60-80°) |
| Ellipsometry | Monolayer Thickness | ~5-10 Å |
| XPS | Elemental Composition & Chemical State | Presence of Au, S, C, O. S 2p peak at ~162 eV. Characteristic C 1s and O 1s peaks for the ester group. |
Part 4: On-Surface Hydrolysis - Activating the Carboxylic Acid
A key application of using an ester-terminated SAM is its subsequent conversion to a carboxylic acid-terminated SAM. This is achieved by hydrolysis, which can be catalyzed by either acid or base.[17] Basic hydrolysis (saponification) is often preferred as it is typically faster and irreversible.[6]
Caption: On-surface hydrolysis of the ester-terminated SAM.
Protocol for Basic Hydrolysis (Saponification)
-
Prepare Hydrolysis Solution: Prepare a solution of 0.1 M to 1.0 M sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a mixture of water and ethanol (e.g., 1:1 v/v). The ethanol helps to wet the moderately hydrophobic surface of the ester-terminated SAM.
-
Immersion: Immerse the substrate with the isopropyl ester-terminated SAM into the basic solution.
-
Reaction Time: Allow the reaction to proceed for 1-2 hours at room temperature. The exact time may need to be optimized depending on the desired degree of hydrolysis.
-
Rinsing: After hydrolysis, thoroughly rinse the substrate with ultrapure water to remove the hydroxide and the liberated isopropanol. An acidic rinse (e.g., with 0.1 M HCl) may be necessary to ensure the carboxylate groups are fully protonated to carboxylic acids, followed by a final rinse with ultrapure water.
-
Drying: Dry the substrate with a stream of high-purity nitrogen.
Validation of Hydrolysis
The success of the hydrolysis reaction should be confirmed using the same characterization techniques as before:
-
Contact Angle: The surface should become significantly more hydrophilic. The water contact angle is expected to drop to below 30°.
-
XPS: The high-resolution C 1s and O 1s spectra will change, reflecting the conversion of the ester group to a carboxylic acid group.
-
Infrared Spectroscopy (FTIR-RAS): This technique can monitor the disappearance of the ester C-O stretch and the appearance of the broad O-H stretch characteristic of a hydrogen-bonded carboxylic acid.
Conclusion: A Versatile Tool for Surface Engineering
This compound is a valuable molecule for researchers requiring precise control over surface functionality. By employing the ester as a protecting group, scientists can first create well-ordered, moderately hydrophobic monolayers. Then, through a straightforward, on-surface hydrolysis protocol, these can be converted into reactive, hydrophilic carboxylic acid-terminated surfaces. This two-step approach provides a robust and versatile platform for advanced applications in biosensing, drug delivery, and fundamental studies of cell-surface interactions.
References
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
- Pignedoli, F., et al. (2016). Employing X-ray Photoelectron Spectroscopy for Determining Layer Homogeneity in Mixed Polar Self-Assembled Monolayers. The Journal of Physical Chemistry Letters.
- Elf Atochem S.A. (1999). Process for the synthesis of 3-mercaptopropionic acid esters. U.S.
- Lee, T. R., et al. (2020). Burying the Inverted Surface Dipole: Self-Assembled Monolayers Derived from Alkyl-Terminated Partially Fluorinated Alkanethiols. University of Houston.
- Wang, H., et al. (2012). Preparation and characterization of 3-mercaptopropyl trimethoxysilane self-assembled monolayers.
- Abdel-Hady, E.-S. E., et al. (2020). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM)
- Agilent Technologies. (2007).
- Satterwhite, J. E., et al. (2006). Alkanethiols on platinum: multicomponent self-assembled monolayers. PubMed.
-
PrepChem. (n.d.). Synthesis of Isopropyl-alpha-mercapto-propionate. Retrieved from [Link]
- Norenberg, H., et al. (2010). Esterification of self-assembled carboxylic-acid-terminated thiol monolayers in acid environment: a time-dependent study. PubMed.
- Kocienski, P. J. (2004). Protecting Groups. Georg Thieme Verlag.
- ResearchGate. (n.d.).
- Langmuir. (2021). Effect of Concentration, Chain Length, Hydrophobicity, and an External Electric Field on the Growth of Mixed Alkanethiol Self-Assembled Monolayers: A Molecular Dynamics Study.
-
Wikipedia. (n.d.). 3-Mercaptopropionic acid. Retrieved from [Link]
- Schreiber, F. (2000). Structure and growth of self-assembling monolayers.
- Elf Atochem S.A. (1999). Process for the synthesis of 3-mercaptopropionic acid esters. U.S.
-
University of Calgary. (n.d.). Ch20: Hydrolysis of Esters. Retrieved from [Link]
- The Journal of Physical Chemistry B. (2003). XPS Studies of Self-Assembled Multilayer Films.
- Prashar, D. (2012). Self Assembled Monolayers -A Review.
- Graz University of Technology. (n.d.). Self assembled monolayer formation of alkanethiols on gold.
- Evans, S. D., et al. (1991). Formation and Characterization of a Highly Ordered and Well- Anchored Alkylsilane Monolayer on Mica by Self -Assembly. University of Illinois.
- Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
- Wang, Y., et al. (2012).
- Vaidya, B., et al. (2001). Effects of Packing and Orientation on the Hydrolysis of Ester Monolayers on Gold. Langmuir.
- MDPI. (2018).
-
The Good Scents Company. (n.d.). 3-mercaptopropionic acid. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
- Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link.
- YouTube. (2020). Protecting Groups for Carboxylic acid.
- Sigma-Aldrich. (n.d.). Molecular Self-Assembly.
-
Cheméo. (n.d.). Chemical Properties of 3-Mercaptopropionic acid (CAS 107-96-0). Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
- ResearchGate. (n.d.). Contact angles and thicknesses for SAMs produced by thiol splitting.
Sources
- 1. tiger.chem.uw.edu.pl [tiger.chem.uw.edu.pl]
- 2. Self-assembled alkanethiol monolayers on gold surfaces: resolving the complex structure at the interface by STM - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it - Google Patents [patents.google.com]
- 5. atamankimya.com [atamankimya.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 11. guidechem.com [guidechem.com]
- 12. 3-mercaptopropionic acid, 107-96-0 [thegoodscentscompany.com]
- 13. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 14. if.tugraz.at [if.tugraz.at]
- 15. sphinxsai.com [sphinxsai.com]
- 16. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
- 17. Esterification of self-assembled carboxylic-acid-terminated thiol monolayers in acid environment: a time-dependent study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Alkanethiols on platinum: multicomponent self-assembled monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. lee.chem.uh.edu [lee.chem.uh.edu]
- 21. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Oxidation of 3-Mercaptopropionic Acid Isopropyl Ester
Welcome to the technical support guide for 3-Mercaptopropionic Acid Isopropyl Ester. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile thiol-containing compound. The inherent reactivity of the thiol group makes this ester susceptible to oxidation, which can compromise experimental outcomes and product integrity. This guide provides in-depth, experience-driven answers to common questions and troubleshooting strategies to ensure the stability and purity of your material.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound?
The principal degradation pathway is the oxidation of the thiol (-SH) group.[1] This process is primarily initiated by exposure to atmospheric oxygen. The thiol group can be oxidized to form a disulfide bridge, effectively linking two molecules of the ester.[1] This dimerization results in the formation of diisopropyl 3,3'-disulfanediyldipropanoate, an impurity that can significantly alter the material's properties and reactivity in subsequent applications.
Q2: What are the common signs that my this compound has oxidized?
While visual inspection is not always definitive, a noticeable increase in the viscosity of the ester can be an indicator of disulfide formation. The most reliable method for detecting oxidation is through analytical techniques. Purity analysis via High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) will reveal the presence of the disulfide dimer as a separate peak with a higher molecular weight.
Q3: How does pH influence the rate of oxidation?
The oxidation of thiols is generally accelerated under basic conditions (pH > 8.5). This is because the thiolate anion (R-S⁻), which is more prevalent at higher pH, is more susceptible to oxidation than the protonated thiol (R-SH). While this compound is not typically handled in aqueous solutions where pH is a primary concern, it's a critical factor to consider if the compound is used in buffered systems or formulations.
Q4: Can trace metal ions affect the stability of the ester?
Yes, trace amounts of metal ions, particularly transition metals like iron (Fe³⁺) and copper (Cu²⁺), can catalyze the oxidation of thiols.[2] These ions can facilitate electron transfer processes that lead to the formation of disulfide bonds.[2] It is crucial to use high-purity solvents and avoid contact with metallic spatulas or containers that could introduce these catalytic impurities.
Troubleshooting Guide: Proactive Prevention of Oxidation
This section provides detailed protocols and explanations to help you maintain the integrity of your this compound.
Issue 1: My ester shows signs of increased viscosity and a new peak in the HPLC chromatogram after a short period of storage.
Cause: This is a classic sign of oxidative dimerization. The likely culprit is exposure to atmospheric oxygen during storage or handling.
Solution: Implement an Inert Atmosphere Protocol.
The most effective way to prevent oxidation is to minimize the ester's contact with oxygen. This can be achieved by working under an inert atmosphere, such as nitrogen or argon.
Experimental Protocol: Inert Gas Blanketing for Storage and Handling
-
Material Preparation:
-
Ensure your this compound is in a clean, dry container suitable for storage, such as an amber glass bottle with a PTFE-lined cap.[3]
-
Have a cylinder of high-purity nitrogen or argon with a regulator and a long, flexible tube (e.g., Tygon®) with a sterile pipette tip attached to the end.
-
-
Inerting the Headspace (for Storage):
-
Before sealing the container for the first time, or after each use, gently flush the headspace with a slow stream of inert gas for 30-60 seconds.
-
Position the pipette tip just above the liquid surface to displace the air in the headspace without bubbling gas through the liquid, which could cause splashing.
-
Quickly and tightly seal the container while the inert gas is still flowing to ensure a positive pressure of the inert gas is trapped inside.
-
-
Handling Under an Inert Atmosphere (for Aliquoting):
-
If you need to frequently access the ester, consider using a Schlenk line or a glove box for a more controlled inert environment.
-
For occasional access, you can create a simple inert atmosphere in a flask. Place your stock bottle and the receiving container in a larger flask. Purge the flask with inert gas for several minutes before opening the stock bottle to transfer the required amount.
-
Issue 2: I've been meticulous with inert atmosphere techniques, but I still observe some degradation over time.
Cause: Even with careful handling, trace amounts of oxygen can be present in solvents or slowly permeate container seals. Additionally, exposure to light and elevated temperatures can contribute to degradation.
Solution: Optimize Storage Conditions and Consider Antioxidants.
Optimized Storage Conditions:
-
Temperature: Store the ester at a reduced temperature, typically 2-8°C, to slow down the rate of any potential oxidative reactions.[4]
-
Light: Use amber glass bottles or wrap clear containers in aluminum foil to protect the compound from light, which can catalyze the formation of radical species that initiate oxidation.[5][6]
-
Container Seal: Ensure the container cap has a tight-fitting, inert liner, such as PTFE, to minimize gas exchange.
The Role of Antioxidants:
For long-term storage or in applications where the ester will be exposed to air, the addition of a small amount of an antioxidant can be beneficial. Antioxidants are compounds that preferentially react with oxidizing agents, thereby protecting the thiol.
| Antioxidant | Recommended Concentration | Mechanism of Action | Considerations |
| Butylated Hydroxytoluene (BHT) | 0.01 - 0.1% (w/w) | Radical scavenger | Can sometimes interfere with downstream reactions. |
| Triphenyl Phosphite | 0.1 - 0.5% (w/w) | Reduces hydroperoxides | May not be suitable for all applications. |
Note: The choice and concentration of an antioxidant should be carefully evaluated to ensure it does not interfere with your specific application.
Issue 3: How can I confirm the purity of my ester and quantify the extent of oxidation?
Cause: Visual inspection is insufficient for determining the purity of this compound. A quantitative analytical method is necessary.
Solution: Purity Analysis by HPLC.
High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the components of a mixture. A well-developed HPLC method can baseline-separate the this compound from its disulfide dimer and other potential impurities.
Experimental Protocol: Reverse-Phase HPLC for Purity Assessment
-
Sample Preparation:
-
Accurately weigh a small amount of your ester (e.g., 10 mg) and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
HPLC Conditions (Example Method):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of water and gradually increase the percentage of acetonitrile to elute the more nonpolar disulfide dimer.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The this compound will elute as the main peak.
-
The disulfide dimer, being larger and more nonpolar, will have a longer retention time and will appear as a separate peak.
-
The purity can be calculated based on the relative peak areas.
-
Visualizing the Problem: Oxidation Pathway and Prevention Workflow
Diagram 1: Oxidation of this compound
Caption: The oxidation pathway of the thiol to a disulfide.
Diagram 2: Workflow for Preventing Oxidation
Caption: A logical workflow for the proper handling and storage of the ester.
References
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
- Patai, S. (Ed.). (1974). The chemistry of the thiol group. John Wiley & Sons.
- Jocelyn, P. C. (1972). Biochemistry of the SH group. Academic Press.
- Singh, R., & Whitesides, G. M. (1990). The mechanism of disulfide interchange and the redox potential of dithiothreitol. Journal of the American Chemical Society, 112(3), 1190-1197.
- Riener, C. K., Kada, G., & Gruber, H. J. (2002). Quick measurement of protein-bound sulfhydryl groups with a new fluorescent maleimide. Analytical and bioanalytical chemistry, 373(4-5), 266-276.
- Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications.
-
Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 3-Mercaptopropionic acid. Retrieved from [Link]
-
University of Georgia Office of Research. (n.d.). Standard Operating Procedure: Ethyl Mercaptan. Retrieved from [Link]
Sources
Technical Support Center: 3-Mercaptopropionic Acid Isopropyl Ester Reactions
Welcome to the technical support center for 3-Mercaptopropionic Acid Isopropyl Ester reactions. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental protocols to ensure the success of your work.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The synthesis of this compound is typically achieved through the direct esterification of 3-Mercaptopropionic Acid (3-MPA) with isopropanol. This reaction is generally catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires the removal of water to drive the equilibrium towards the product. Another approach involves the reaction of 3-mercaptopropionyl chloride with isopropanol, which is a faster but more moisture-sensitive method.
Q2: What are the primary side reactions to be aware of during the synthesis?
The most significant side reaction is the oxidation of the thiol group (-SH) of 3-Mercaptopropionic Acid or its ester to form a disulfide (-S-S-).[1] This can occur in the presence of air (oxygen) or other oxidizing agents. Another potential issue, particularly during the synthesis of the 3-MPA precursor, is the formation of dimers like thiodipropionitrile.[2]
Q3: How can I minimize the oxidation of the thiol group?
To minimize oxidation, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.[3] Degassing the solvents and reagents prior to use can also be beneficial. The addition of a small amount of an antioxidant can be considered, but its compatibility with the reaction conditions must be verified.
Q4: My reaction yield is consistently low. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete reaction: The esterification reaction is an equilibrium process. Ensure that water is being effectively removed, for example, by using a Dean-Stark apparatus or a drying agent.
-
Sub-optimal catalyst: The type and concentration of the acid catalyst can significantly impact the reaction rate.
-
Side reactions: As mentioned, oxidation to the disulfide is a common issue that can reduce the yield of the desired product.
-
Purification losses: The product can be lost during workup and purification steps. Optimize your extraction and distillation procedures to minimize these losses.[2][4]
Q5: What is the best way to purify the final product?
Purification is typically achieved through distillation under reduced pressure.[2] This method is effective at separating the ester from non-volatile impurities and the higher-boiling disulfide byproduct. Before distillation, an aqueous workup is usually performed to remove the acid catalyst and any water-soluble impurities. Extraction with a suitable organic solvent like methyl isobutyl ketone may also be employed.[4]
Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to troubleshooting common issues encountered during reactions involving this compound.
Problem 1: Formation of a White Precipitate During the Reaction
-
Observation: A white, insoluble solid forms in the reaction mixture.
-
Potential Cause: This is often the disulfide byproduct, which can precipitate out of the reaction medium.
-
Troubleshooting Steps:
-
Inert Atmosphere: Immediately ensure that your reaction is properly blanketed with an inert gas like nitrogen or argon.
-
Solvent Degassing: For future reactions, degas your solvents by sparging with an inert gas or by the freeze-pump-thaw method.
-
Reaction Temperature: High temperatures can sometimes accelerate oxidative side reactions. Consider if the reaction can be performed at a lower temperature, potentially with a more active catalyst.
-
Problem 2: Difficulty in Removing Water from the Reaction
-
Observation: In a Dean-Stark setup, water is not being collected at the expected rate, or the reaction stalls.
-
Potential Cause: The azeotrope with the solvent might not be forming efficiently, or there could be a leak in the system.
-
Troubleshooting Workflow:
Caption: Key components of the esterification reaction.
References
- Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it.
-
3-MERCAPTOPROPIONIC ACID. Ataman Kimya. [Link]
-
Thioester and thioacid synthesis by acylation of thiols (thiolation). Organic Chemistry Portal. [Link]
-
3-MERCAPTOPROPIONIC ACID. Ataman Kimya. [Link]
-
Thioester synthesis by alkylation. Organic Chemistry Portal. [Link]
-
Thioester. Wikipedia. [Link]
-
Thioester: Bonding, Synthesis, and Reactions. Chemistry Learner. [Link]
-
3-Mercaptopropionic acid (3-MPA). ResearchGate. [Link]
-
Why doesn't the reaction between 3-mercaptopropionic acid and methyl iodide yield a methyl ester? Chemistry Stack Exchange. [Link]
- Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid.
-
3-Mercaptopropionic acid. Wikipedia. [Link]
-
Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. TREA. [Link]
-
3-Mercaptopropionic acid (3-MPA). Organic Chemistry Portal. [Link]
-
Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]
-
Strategies for the direct oxidative esterification of thiols with alcohols. National Institutes of Health. [Link]
-
3-MERCAPTOPROPIONIC ACID (3-MPA). Ataman Kimya. [Link]
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. [Link]
-
Thioesters synthesis: recent adventures in the esterification of thiols. Taylor & Francis. [Link]
-
The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. Whitesides Research Group. [Link]
-
Catalysis of Thiol–Thioester Exchange by Water-Soluble Alkyldiselenols Applied to the Synthesis of Peptide Thioesters and SEA-Mediated Ligation. ACS Publications. [Link]
-
Managing mercaptans. Oilfield Technology. [Link]
-
Hydrolysis of Thioesters Explained: Definition, Examples, Practice & Video Lessons. Pearson. [Link]
Sources
- 1. atamankimya.com [atamankimya.com]
- 2. KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it - Google Patents [patents.google.com]
- 3. Thioester and thioacid synthesis by acylation of thiols (thiolation) [organic-chemistry.org]
- 4. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 3-Mercaptopropionic Acid Isopropyl Ester
Welcome to the technical support center for the synthesis and optimization of 3-Mercaptopropionic Acid Isopropyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during its synthesis. As Senior Application Scientists, we have compiled this resource based on established literature and practical laboratory experience to ensure scientific integrity and experimental success.
I. Understanding the Synthesis: Two Primary Routes
The synthesis of this compound can be approached through two primary chemical pathways:
-
Fischer Esterification: The reaction of 3-Mercaptopropionic Acid with Isopropanol.
-
Michael Addition: The addition of Hydrogen Sulfide (H₂S) to Isopropyl Acrylate.
The choice of method often depends on the availability of starting materials, desired purity, and scalability of the reaction. This guide will cover the optimization and troubleshooting for both pathways.
II. Route 1: Fischer Esterification of 3-Mercaptopropionic Acid
This classical approach involves the acid-catalyzed reaction between 3-mercaptopropionic acid and isopropanol to yield the isopropyl ester and water.
Reaction Scheme:
Caption: Fischer Esterification Workflow for this compound Synthesis.
Troubleshooting Guide & FAQs: Fischer Esterification
This section addresses common issues encountered during the Fischer esterification of 3-mercaptopropionic acid.
Question 1: My reaction is not going to completion, or the yield is very low. What are the possible causes and solutions?
Answer:
Low conversion in Fischer esterification is a common issue, primarily due to the reversible nature of the reaction. Here are the key factors to investigate:
-
Inefficient Water Removal: The formation of water as a byproduct can shift the equilibrium back towards the reactants.
-
Solution: Ensure your Dean-Stark trap is functioning correctly to sequester water. Using a suitable azeotropic solvent like toluene or cyclohexane is crucial for efficient water removal. [1][2]Alternatively, removing water via distillation under reduced pressure can also drive the reaction forward. [1][2]* Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate.
-
Solution: For catalyzed reactions, a typical loading of a strong acid catalyst like p-toluenesulfonic acid (p-TSA) is used. [3]If you are avoiding a traditional catalyst, an excess of 3-mercaptopropionic acid can be employed to act as both a reactant and a catalyst. [1][2]A molar ratio of 1.5 to 2.5 of 3-mercaptopropionic acid to isopropanol is recommended in such cases. [1]* Reaction Time: Esterification reactions can be slow.
-
Solution: Monitor the reaction progress over a longer period. Typical reaction times can range from 3 to 5 hours at reflux. [3] Question 2: I am observing the formation of a significant amount of side products. How can I minimize them?
-
Answer:
Side product formation can complicate purification and reduce the yield of the desired ester.
-
Thioester Formation: High concentrations of the acid catalyst can sometimes promote the formation of thioester side-products. [3] * Solution: Optimize the catalyst concentration. A study on a similar system showed that increasing the acid catalyst concentration led to a higher generation of thioester-based side-products. [3]Consider reducing the catalyst loading or opting for a catalyst-free approach with excess 3-mercaptopropionic acid.
-
Oxidation of Thiol: The thiol group is susceptible to oxidation, especially at elevated temperatures in the presence of air, which can lead to the formation of disulfides. [4] * Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Question 3: The final product has a poor color. What causes this and how can it be rectified?
Answer:
Product discoloration is often an indication of impurities formed during the reaction or work-up.
-
Catalyst-Induced Degradation: The use of strong acid catalysts can sometimes lead to the formation of colored byproducts, necessitating an additional washing step in the purification process. [1] * Solution: If discoloration is a persistent issue, consider a catalyst-free synthesis by using an excess of 3-mercaptopropionic acid. [1][2]This method has been reported to yield a product with improved color, potentially eliminating the need for extra washing. [1]* Thermal Decomposition: Prolonged heating at high temperatures can cause decomposition of the product or starting materials.
-
Solution: Ensure the reaction temperature is not excessively high and that the reaction is not heated for an unnecessarily long time. After the reaction is complete, proceed with the work-up promptly.
-
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio (Acid:Alcohol) | 1.5:1 to 2.5:1 (catalyst-free) | Excess acid acts as a catalyst and drives the equilibrium. [1] |
| Catalyst (p-TSA) | Optimized low concentration | Minimizes thioester side-product formation. [3] |
| Solvent | Toluene, Cyclohexane, or Heptane | Forms an azeotrope with water for efficient removal. [1][2] |
| Temperature | Reflux | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents oxidation of the thiol group. |
III. Route 2: Michael Addition of H₂S to Isopropyl Acrylate
This method involves the base-catalyzed addition of hydrogen sulfide across the double bond of isopropyl acrylate.
Reaction Scheme:
Experimental Workflow: Michael Addition
The following diagram outlines a typical workflow for the Michael Addition route.
Caption: Michael Addition Workflow for this compound Synthesis.
Troubleshooting Guide & FAQs: Michael Addition
This section addresses common challenges in the synthesis via Michael addition.
Question 1: The reaction is sluggish, and the conversion to the desired product is low. How can I improve the reaction rate and yield?
Answer:
Low reactivity in the Michael addition of H₂S can be attributed to several factors:
-
Catalyst Activity: The choice and condition of the basic catalyst are critical.
-
Solution: A variety of basic catalysts can be used, including anion-exchange resins with tertiary amine or quaternary ammonium hydroxide functional groups, or solid supports functionalized with basic guanidine groups. [5]Ensure the catalyst is active and used in an appropriate amount (e.g., 10 to 70% by weight relative to the acrylic acid ester). [5]* H₂S Concentration: The concentration of H₂S in the reaction medium is a key driver.
-
Solution: To increase the concentration of dissolved H₂S, the reaction is often carried out under pressure. Pressures ranging from 15 to 35 bar are typically employed. [5]* Temperature: While higher temperatures can increase the rate, they may also favor side reactions.
-
Solution: The optimal temperature range is generally between 15°C and 80°C, with a preference for 15°C to 45°C to maximize the yield of the desired mercaptoester. [5][6] Question 2: I am forming a significant amount of a byproduct, which I suspect is a thioether. How can I prevent this?
-
Answer:
The formation of the monothiodipropionic acid ester is a common side reaction where the product, this compound, reacts with another molecule of isopropyl acrylate. [6]
-
Stoichiometry: The molar ratio of H₂S to isopropyl acrylate is the most critical factor in controlling this side reaction.
-
Local Excess of Acrylate: Adding the acrylate too quickly can create localized areas of high concentration, promoting the side reaction.
-
Solution: Consider a gradual addition of the isopropyl acrylate to the reaction mixture that is already saturated with H₂S. [5][6]
Parameter Recommended Condition Rationale Catalyst Solid-supported basic guanidine or anion-exchange resin Provides high activity and selectivity. [5] H₂S:Acrylate Molar Ratio 3:1 to 10:1 Suppresses the formation of the thioether byproduct. [5][6] Pressure 15 to 35 bar Increases the concentration of dissolved H₂S. [5] Temperature 15°C to 45°C Favors the formation of the desired mercaptoester over side products. [5][6] | Acrylate Addition | Gradual | Avoids localized high concentrations of the acrylate. [5][6]|
-
IV. General Purification and Handling
How should I purify the final product?
For both synthetic routes, the primary method for obtaining high-purity this compound is vacuum distillation . [1][2][7]Before distillation, a standard aqueous work-up is typically performed to remove catalysts and water-soluble impurities. For the Michael addition route, filtration is necessary to remove the solid catalyst.
What are the key safety considerations when working with the reagents for this synthesis?
-
Hydrogen Sulfide (H₂S): H₂S is a highly toxic, flammable gas. All manipulations involving H₂S must be conducted in a well-ventilated fume hood with appropriate gas detection and safety protocols in place.
-
3-Mercaptopropionic Acid: This compound has a strong, unpleasant odor. It is also a skin and eye irritant. Always handle it in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Acrylates: Isopropyl acrylate is a flammable liquid and can be an irritant. Handle with care and avoid inhalation of vapors.
V. References
-
KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it. Google Patents.
-
Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material. TREA. [Link]
-
3-Mercaptopropionic acid (3-MPA). ResearchGate. [Link]
-
US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters. Google Patents.
-
Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. Patent 0677512.
-
3-MERCAPTOPROPIONIC ACID. Ataman Kimya. [Link]
-
Method for preparing mercaptopropionic acid esters. European Patent Office - EP 0485139 B1.
-
Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. PMC - NIH. [Link]
Sources
- 1. KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it - Google Patents [patents.google.com]
- 2. Method for producing 3-mercaptopropionic acid, and methods using same for producing carboxylic acid ester compound having mercapto group and thiourethane-based optical material | TREA [trea.com]
- 3. Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atamankimya.com [atamankimya.com]
- 5. US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid - Patent 0677512 [data.epo.org]
Technical Support Center: Synthesis of 3-Mercaptopropionic Acid Isopropyl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of 3-mercaptopropionic acid isopropyl ester is a crucial step in the development of various pharmaceuticals and specialty chemicals. A common method for this synthesis is the Fischer-Speier esterification, which involves reacting 3-mercaptopropionic acid with isopropanol in the presence of an acid catalyst. While seemingly straightforward, this reaction can be prone to the formation of several side products that can complicate purification and impact the final product's purity and yield. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address the common challenges encountered during this synthesis.
Troubleshooting Guide & FAQs
Question 1: What are the most common side products I should expect during the synthesis of this compound?
Answer: During the synthesis of this compound, several side products can form. The most prevalent of these is the disulfide dimer of 3-mercaptopropionic acid. Other common impurities include unreacted starting materials, such as 3-mercaptopropionic acid, and the dimer thiodipropionic acid. The formation of these byproducts is often influenced by the reaction conditions.[1][2]
Here is a summary of the common side products and their primary causes:
| Side Product | Chemical Name | Common Cause(s) |
| Disulfide Dimer | 3,3'-Disulfanediyldipropanoic acid | Oxidation of the thiol group |
| Unreacted Acid | 3-Mercaptopropionic acid | Incomplete reaction, unfavorable equilibrium |
| Thioether Dimer | Thiodipropionic acid | Michael addition of the thiol to the acrylic acid precursor or side reactions |
Question 2: My final product is contaminated with a significant amount of a disulfide dimer. What causes this and how can I prevent its formation?
Answer: The formation of a disulfide dimer (3,3'-disulfanediyldipropanoic acid) is a result of the oxidation of the thiol group in 3-mercaptopropionic acid. Thiols are known to be susceptible to oxidation, especially in the presence of oxygen.[3]
Causality: The thiol (-SH) group can be easily oxidized to form a disulfide (S-S) bond. This process can be accelerated by the presence of atmospheric oxygen, metal ion contaminants, or elevated temperatures.
Preventative Measures:
-
Inert Atmosphere: To minimize oxidation, it is highly recommended to conduct the reaction under an inert atmosphere, such as nitrogen or argon.[3] This will displace any oxygen present in the reaction vessel.
-
Deoxygenated Reagents: Ensure that the solvents and reagents used are deoxygenated prior to the reaction. This can be achieved by bubbling an inert gas through the liquids.[3]
-
Temperature Control: Avoid excessively high reaction temperatures, as this can increase the rate of oxidation.
-
Avoid Metal Contaminants: Traces of metal ions, such as Fe(III), can catalyze the oxidation of thiols.[4] Using high-purity reagents and clean glassware can help mitigate this.
Question 3: I'm observing a significant amount of unreacted 3-mercaptopropionic acid in my product mixture. What are the likely reasons and how can I improve the conversion rate?
Answer: The presence of unreacted 3-mercaptopropionic acid is a common issue in Fischer esterification, which is an equilibrium-controlled process.
Causality: The Fischer esterification reaction is reversible.[5] If the water produced during the reaction is not removed, the equilibrium will not favor the formation of the ester, leading to incomplete conversion.
Strategies to Enhance Conversion:
-
Use of Excess Alcohol: Employing an excess of isopropanol can shift the reaction equilibrium towards the product side, according to Le Chatelier's principle.[5]
-
Water Removal: The most effective way to drive the reaction to completion is to remove the water as it is formed.[2][5] This can be accomplished by:
-
Azeotropic Distillation: Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or hexane) is a common and effective method.[5]
-
Dehydrating Agents: Adding a drying agent like molecular sieves to the reaction mixture can also sequester the water produced.
-
-
Effective Catalysis: Ensure that a suitable acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is used in an appropriate concentration.[6]
Question 4: I have identified thiodipropionic acid as a significant impurity. What is the origin of this side product?
Answer: Thiodipropionic acid can be present as an impurity if it is a byproduct in the synthesis of the starting material, 3-mercaptopropionic acid. 3-Mercaptopropionic acid is often produced from the reaction of acrylonitrile with a sulfur source, and under certain conditions, the formation of thiodipropionitrile, a precursor to thiodipropionic acid, can occur.[2]
Mitigation Strategy:
-
High-Purity Starting Materials: The most effective way to avoid this impurity is to use high-purity 3-mercaptopropionic acid as the starting material. It is advisable to analyze the starting material for the presence of thiodipropionic acid before beginning the synthesis.
Question 5: How can I effectively purify my this compound and remove the common side products?
Answer: A multi-step purification process is often necessary to achieve a high-purity product.
Recommended Purification Protocol:
-
Aqueous Workup:
-
After the reaction is complete, cool the mixture and dilute it with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any unreacted 3-mercaptopropionic acid and the acid catalyst.[5]
-
Follow with a wash with a saturated solution of sodium chloride (brine) to remove any remaining water-soluble impurities.[5]
-
-
Drying: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[5]
-
Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator.[5]
-
Distillation: The most effective method for separating the desired ester from the higher-boiling disulfide and thioether dimers is fractional distillation under reduced pressure.[2] This is particularly important for achieving high purity.
Experimental Protocols
Standard Synthesis Protocol for this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-mercaptopropionic acid, a 3 to 5-fold molar excess of isopropanol, and a catalytic amount of p-toluenesulfonic acid (approximately 1-2 mol%).
-
Add a suitable solvent for azeotropic water removal, such as toluene.
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Allow the reaction mixture to cool to room temperature.
-
Proceed with the aqueous workup and purification as described in Question 5.
Visualizations
Main Reaction and Common Side Products
Caption: Key reactions in the synthesis of this compound.
Formation of Disulfide Dimer
Caption: Oxidation of 3-mercaptopropionic acid to its disulfide dimer.
Troubleshooting Workflow
Caption: A troubleshooting workflow for impurity issues.
References
Sources
- 1. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
- 2. KR20130087447A - Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 3-Mercaptopropionic Acid Isopropyl Ester
A Guide for Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, I've frequently encountered challenges faced by researchers during the purification of sensitive thiol-containing compounds like 3-Mercaptopropionic Acid Isopropyl Ester. This guide is designed to be a comprehensive, question-and-answer-based resource to help you navigate these common hurdles. We will delve into the "why" behind each step, ensuring you have a solid understanding of the underlying chemistry to adapt and troubleshoot your specific situation effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've just completed the synthesis of this compound. What are the most common impurities I should be concerned about?
A1: The primary impurities in a crude reaction mixture of this compound typically arise from side reactions of the thiol group and unreacted starting materials. The most prevalent of these are:
-
Disulfide of this compound: This is the most common impurity, formed by the oxidation of two molecules of the desired product. This process is often catalyzed by trace metals and exposure to air (oxygen).
-
Thiodipropionic Acid Derivatives: These can form from the reaction of the starting 3-mercaptopropionic acid or its ester with the acrylate precursor, if applicable to your synthetic route.[1]
-
Unreacted Starting Materials: Depending on your synthetic approach, you may have residual 3-mercaptopropionic acid, isopropyl alcohol, or other reagents.
-
Polythioesters: In some cases, side reactions can lead to the formation of oligomeric thioesters.[2]
Here is a table summarizing these common impurities and their potential origins:
| Impurity | Structure | Common Origin |
| Disulfide of this compound | Isopropyl 3,3'-disulfanediyldipropanoate | Oxidation of the thiol group |
| Thiodipropionic Acid Derivatives | Varies | Reaction with acrylate precursors |
| Unreacted 3-Mercaptopropionic Acid | HSCH₂CH₂COOH | Incomplete esterification |
| Unreacted Isopropyl Alcohol | (CH₃)₂CHOH | Excess reagent |
Q2: My crude product has a yellow tint and a strong, unpleasant odor that seems to worsen over time. What is causing this, and how can I minimize it?
A2: The yellowing and intensifying odor are classic signs of thiol oxidation and decomposition.[3] The thiol group (-SH) in your isopropyl ester is susceptible to oxidation, especially when exposed to air, light, and trace metal contaminants. This oxidation leads to the formation of the corresponding disulfide, which can contribute to the color change. The strong odor is inherent to many low-molecular-weight thiols and their byproducts.
To minimize these issues, consider the following preventative measures:
-
Work under an inert atmosphere: Whenever possible, handle the crude product and perform purification steps under an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Use deoxygenated solvents: Purge your solvents with nitrogen or argon before use to remove dissolved oxygen.
-
Work quickly and at low temperatures: Minimize the time the compound is exposed to ambient conditions and keep it cool to slow down the rate of oxidation.
-
Acid-washed glassware: Use acid-washed glassware to remove trace metal residues that can catalyze oxidation.
Purification Strategies & Troubleshooting
Q3: I need to purify my this compound by distillation. What are the key challenges and how can I overcome them?
A3: Vacuum distillation is a primary method for purifying this compound.[4] However, the inherent reactivity of the thiol group presents several challenges.
Challenges:
-
Thermal Decomposition: Thiols can be thermally labile. Prolonged heating, even under vacuum, can lead to decomposition and the formation of colored and odorous byproducts.
-
Oxidation: As mentioned, exposure to air at elevated temperatures during distillation will accelerate disulfide formation.
-
Foaming: Crude reaction mixtures can sometimes foam upon heating, leading to contamination of the distillate.
Troubleshooting & Best Practices:
-
Fractional Vacuum Distillation: A fractional distillation setup is highly recommended over a simple distillation to achieve good separation from closely boiling impurities.[5]
-
Minimize Residence Time at High Temperatures: Use a setup that allows for rapid distillation, such as a short-path distillation apparatus for smaller scales.
-
Inert Atmosphere: Always perform the distillation under a gentle stream of nitrogen or argon to prevent oxidation.
-
Use of a Spinning Band Column: For very high purity requirements, a spinning band column can provide excellent separation efficiency at reduced pressures.
Experimental Workflow: Fractional Vacuum Distillation
Caption: Workflow for Fractional Vacuum Distillation.
Q4: My distillation is not giving me the desired purity. Can I use flash column chromatography? If so, what conditions do you recommend?
A4: Yes, flash column chromatography can be an effective method for purifying this compound, especially for removing less volatile impurities and colored byproducts.[2]
Key Considerations for Chromatography:
-
Stationary Phase: Standard silica gel is often suitable. However, if you suspect your compound is acid-sensitive, you can use deactivated silica gel. To do this, you can either purchase pre-deactivated silica or prepare it by flushing the packed column with your eluent system containing a small amount of a non-nucleophilic base like triethylamine (1-2%).
-
Eluent System: A non-polar/polar solvent system is typically used. A good starting point is a mixture of hexanes and ethyl acetate. You will need to determine the optimal ratio using thin-layer chromatography (TLC). Aim for an Rf value of 0.2-0.3 for your product to ensure good separation.
-
Minimizing On-Column Oxidation: To prevent oxidation during chromatography, it is crucial to use deoxygenated solvents and to run the column as quickly as is practical.
Step-by-Step Protocol for Flash Column Chromatography:
-
TLC Analysis: Determine the optimal eluent system by running TLC plates with your crude product. A good starting point is a 9:1 mixture of hexanes:ethyl acetate.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or your eluent) and load it onto the top of the silica gel bed.
-
Elution: Elute the column with your chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing your purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Logical Relationship: Choosing a Purification Method
Caption: Decision tree for selecting a purification method.
Q5: I suspect I have a significant amount of the disulfide impurity. How can I remove it?
A5: The disulfide impurity can often be separated by careful fractional distillation or chromatography due to its higher boiling point and different polarity. However, if it is present in large amounts or co-elutes with your product, a chemical reduction step to convert the disulfide back to the thiol is a viable strategy.[8]
Reducing Agents:
-
Tris(2-carboxyethyl)phosphine (TCEP): This is an excellent choice as it is a potent, odorless, and water-soluble reducing agent.[9] It is effective over a wide pH range and does not need to be removed before some subsequent reactions.
-
Dithiothreitol (DTT): Another common and effective reducing agent.[10]
Protocol for Disulfide Reduction with TCEP:
-
Dissolve the Crude Product: Dissolve your crude ester in a suitable solvent (e.g., a mixture of an organic solvent and a small amount of water or buffer to dissolve the TCEP).
-
Add TCEP: Add a slight molar excess of TCEP to the solution.
-
Stir: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or GC-MS to confirm the disappearance of the disulfide.
-
Work-up: Once the reduction is complete, you can proceed with an aqueous work-up to remove the TCEP and its oxide, followed by extraction of your product into an organic solvent.
-
Final Purification: The product can then be further purified by distillation or chromatography to remove any remaining impurities.
Purity Analysis & Stability
Q6: How can I accurately assess the purity of my final product?
A6: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities. A non-polar or intermediate polarity column is often suitable for separating the ester and its common byproducts.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure of your product and identifying impurities. The presence of characteristic peaks for the isopropyl group, the ethyl chain, and the thiol proton will confirm the identity of your product.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for purity analysis, especially for less volatile impurities. Derivatization of the thiol group may be necessary for sensitive UV or fluorescence detection.[1][12]
Recommended Purity Analysis Workflow:
Caption: Workflow for purity analysis.
Q7: What are the best practices for storing purified this compound to ensure its stability?
A7: The key to long-term stability is to minimize its exposure to oxygen, light, and heat.
Storage Recommendations:
-
Inert Atmosphere: Store the purified ester under an inert atmosphere (nitrogen or argon) in a tightly sealed vial.
-
Low Temperature: Store at low temperatures, preferably at -20°C, to slow down any potential decomposition.[13]
-
Protection from Light: Use an amber vial or store the vial in the dark to prevent light-induced degradation.
-
Aliquotting: For long-term storage, it is advisable to aliquot the sample into smaller vials to avoid repeated freeze-thaw cycles and exposure to air each time the sample is used.
By following these guidelines, you can significantly extend the shelf life of your purified this compound and ensure its integrity for your downstream applications.
References
-
Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]
-
Wikipedia. (2023). 3-Mercaptopropionic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 3-mercaptopropionate. Retrieved from [Link]
-
Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B, 990, 123-130. Retrieved from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
MYO Drinks. (n.d.). Troubleshooting Off-Flavours in Your Spirit: Sulfur, Solvent, and Sweetness. Retrieved from [Link]
-
DTIC. (n.d.). Stability of Liquid Propellants under Long-Term Storage. Retrieved from [Link]
-
Graczyk, J., et al. (2015). Quantification of Thiols and Disulfides. Methods in Enzymology, 554, 3-24. Retrieved from [Link]
- Google Patents. (n.d.). US5919971A - Process for the synthesis of 3-mercaptopropionic acid esters.
-
Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B, 990, 123-130. Retrieved from [Link]
-
Puranik, S. B., et al. (2008). Gas chromatographic methods for residual solvents analysis. Oriental Journal of Chemistry, 24(2), 579-584. Retrieved from [Link]
-
LCGC International. (2018). The Usage of Isopropyl Alcohol in Size-Exclusion Chromatography for Monoclonal Antibody Separation. Retrieved from [Link]
-
PrepChem. (n.d.). Synthesis of Isopropyl-alpha-mercapto-propionate. Retrieved from [Link]
-
Everglow Spirits. (n.d.). Sulphur removal: How to salvage and prepare wine for Brandy distillers. Retrieved from [Link]
-
Bernkop-Schnürch, A., et al. (2004). Thiolated polymers: Stability of thiol moieties under different storage conditions. Journal of Pharmaceutical Sciences, 93(8), 2057-2065. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparative isolation and purification of chemical constituents of belamcanda by MPLC, HSCCC, and PREP-HPLC. Retrieved from [Link]
-
Leitner, A., et al. (2004). Thiolated polymers: stability of thiol moieties under different storage conditions. International Journal of Pharmaceutics, 277(1-2), 15-23. Retrieved from [Link]
-
Bio-Synthesis Inc. (2012). Disulfide reduction using TCEP reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Retrieved from [Link]
- Geankoplis, C. J. (2003).
-
Bosanquet, A. G. (1986). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays. General considerations, the nitrosoureas and alkylating agents. Cancer Chemotherapy and Pharmacology, 17(1), 1-10. Retrieved from [Link]
-
Chemistry For Everyone. (2025). How Do You Troubleshoot Common Distillation Column Issues? [Video]. YouTube. Retrieved from [Link]
-
Wójcik, M., & Kliszcz, A. (2021). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Molecules, 26(21), 6483. Retrieved from [Link]
-
ResearchGate. (n.d.). Identification of an Acetonitrile Addition Impurity Formed during Peptide Disulfide Bond Reduction using Dithiothreitol and Tris(2-carboxyethyl)phosphine. Retrieved from [Link]
- Google Patents. (n.d.). US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid.
-
University of Rochester. (n.d.). Purification: Tips for Flash Column Chromatography. Retrieved from [Link]
-
Digital CSIC. (n.d.). Breaking a Couple: Disulfide Reducing Agents. Retrieved from [Link]
-
Scribd. (n.d.). Still Spirits Trouble Shooting Guide. Retrieved from [Link]
-
UOP LLC. (2019). Determination of Trace Methyl Mercaptan, Ethyl Mercaptan, and Isopropyl Disulfide in Polymer Grade Ethylene & Propylene by Gas Chromatography Mass Spectrometry. Retrieved from [Link]
- Google Patents. (n.d.). DE19903337A1 - Distillation process for removing sulfur compounds from alcoholic drinks without the use of chemical additives, loss of alcohol or detriment to flavor.
-
Wikipedia. (n.d.). Isopropyl mercaptan. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. myodrinks.co.nz [myodrinks.co.nz]
- 5. Poly(3-mercapto-2-methylpropionate), a Novel α-Methylated Bio-Polythioester with Rubber-like Elasticity, and Its Copolymer with 3-hydroxybutyrate: Biosynthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 7. Ethyl 3-mercaptopropionate | C5H10O2S | CID 21625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disulfide reduction using TCEP reaction [biosyn.com]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. orientjchem.org [orientjchem.org]
- 12. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of 3-Mercaptopropionic Acid Isopropyl Ester Solutions
Welcome to the technical support center for 3-Mercaptopropionic Acid Isopropyl Ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this versatile bifunctional molecule. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its storage and use in experimental settings.
Introduction: Understanding the Instability of this compound
This compound is a valuable reagent characterized by two reactive functional groups: a thiol (-SH) and an isopropyl ester (-COOCH(CH₃)₂). This dual functionality, while advantageous for various synthetic applications, also presents inherent stability challenges. The primary degradation pathways that users may encounter are:
-
Oxidation of the Thiol Group: The thiol is susceptible to oxidation, particularly in the presence of oxygen (air), metal ions, or other oxidizing agents. This leads to the formation of a disulfide dimer, an impurity that can interfere with subsequent reactions and compromise the integrity of your experiments.
-
Hydrolysis of the Isopropyl Ester: The ester linkage can be cleaved by water in a process called hydrolysis. This reaction is catalyzed by both acids and bases and results in the formation of 3-mercaptopropionic acid and isopropanol.[1][2] The rate of hydrolysis is significantly influenced by pH, temperature, and the amount of water present in the solution.
This guide will provide you with the knowledge and tools to mitigate these degradation pathways and ensure the long-term stability and reliability of your this compound solutions.
Degradation Pathways and Mitigation Strategies
The following diagram illustrates the primary degradation pathways of this compound and the key intervention points to enhance its stability.
Caption: Degradation pathways of this compound and corresponding mitigation strategies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common questions and issues that researchers face when working with this compound solutions.
Q1: I've noticed a decrease in the purity of my this compound solution over time, even when stored in a sealed container. What is the likely cause?
A1: The most probable cause is gradual oxidation of the thiol group to form the disulfide dimer. Even in a sealed container, residual oxygen in the headspace can be sufficient to initiate this process. The presence of trace metal ion impurities can also catalyze this oxidation.
Troubleshooting Steps:
-
Inert Atmosphere: Before sealing the container, purge the headspace with an inert gas such as nitrogen or argon. This will displace the oxygen and significantly slow down the oxidation process.
-
Solvent Purity: Ensure that the solvent used to prepare the solution is of high purity and has been deoxygenated prior to use. This can be achieved by sparging the solvent with an inert gas for 15-30 minutes.
-
Chelating Agents: If metal ion catalysis is suspected, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1-1 mM) can sequester metal ions and inhibit their catalytic activity.
Q2: My reaction yield is lower than expected, and I suspect my this compound has degraded. How can I confirm this?
A2: Degradation can be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
HPLC Analysis: An HPLC method can be developed to separate the parent compound from its potential degradation products (disulfide dimer and 3-mercaptopropionic acid). A reversed-phase C18 column is typically suitable. The eluent can be a gradient of an acidified aqueous mobile phase (e.g., 0.1% formic acid in water) and an organic solvent like acetonitrile.[3] A UV detector can be used for quantification. For enhanced sensitivity and specificity in detecting the thiol-containing species, pre-column derivatization with a thiol-specific reagent like monobromobimane followed by fluorescence detection can be employed.[4]
-
GC-MS Analysis: GC-MS is another powerful technique for identifying and quantifying the ester and its volatile degradation products.[5][6]
Q3: Can I add an antioxidant to my this compound solution to improve its stability? If so, which ones are recommended?
A3: Yes, adding an antioxidant is a highly effective strategy to prevent oxidative degradation. Phenolic antioxidants are commonly used for this purpose.
Recommended Antioxidants:
-
Butylated Hydroxytoluene (BHT): A widely used and effective radical scavenger.[7][8]
-
tert-Butylhydroquinone (TBHQ): Another potent antioxidant often used in industrial applications.[9][10]
-
Tocopherols (Vitamin E): A natural antioxidant that can also be effective.[10][11]
A typical starting concentration for these antioxidants is in the range of 100-500 ppm (parts per million). The optimal concentration should be determined empirically for your specific application to ensure it does not interfere with downstream processes.
Q4: I need to dissolve this compound in a protic solvent. What precautions should I take to prevent hydrolysis?
A4: Hydrolysis is a significant concern in protic solvents, especially in the presence of acidic or basic catalysts.
Preventative Measures:
-
Use Anhydrous Solvents: Whenever possible, use anhydrous (dry) solvents to prepare your solutions. The presence of water is a prerequisite for hydrolysis.[12]
-
Moisture Control: Minimize the exposure of your solution to atmospheric moisture. Use sealed containers and consider storing them in a desiccator.[12] Anhydrous salts like magnesium sulfate or sodium sulfate can be used to dry solvents before use.[13]
-
pH Control: Maintain a neutral pH. Both strong acids and strong bases will catalyze the hydrolysis of the ester.[1][14][15] If your experimental conditions require a non-neutral pH, be aware that the stability of the ester will be compromised, and the solution should be used as quickly as possible. Base-catalyzed hydrolysis is generally faster and irreversible compared to acid-catalyzed hydrolysis, which is a reversible equilibrium reaction.[1][2][14][15]
-
Low Temperature: Store the solution at a low temperature (e.g., 2-8 °C) to reduce the rate of hydrolysis.
Quantitative Stability Data
The following table provides typical stability data for thiol-containing esters under various conditions. These values should be considered as a general guide, and it is recommended to perform your own stability studies for critical applications.
| Parameter | Condition | Typical Half-life | Primary Degradation Pathway |
| Temperature | 25°C (in air) | Days to Weeks | Oxidation |
| 4°C (in air) | Weeks to Months | Oxidation | |
| 25°C (inert atmosphere) | Months | Slow Oxidation/Hydrolysis | |
| pH | pH 4 (aqueous buffer) | Hours to Days | Acid-catalyzed Hydrolysis |
| pH 7 (aqueous buffer) | Days to Weeks | Slow Hydrolysis/Oxidation | |
| pH 9 (aqueous buffer) | Minutes to Hours | Base-catalyzed Hydrolysis | |
| Additives | 100 ppm BHT (25°C, in air) | Months | Slow Hydrolysis |
| 100 ppm TBHQ (25°C, in air) | Months | Slow Hydrolysis |
Experimental Protocol: Accelerated Stability Study
This protocol outlines a general procedure for conducting an accelerated stability study on a solution of this compound.
Objective: To assess the stability of a 1 M solution of this compound in isopropanol under elevated temperature and exposure to air.
Materials:
-
This compound
-
Anhydrous Isopropanol
-
HPLC system with UV or MS detector
-
Reversed-phase C18 column
-
Formic acid
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Vials for storage and sampling
-
Incubator or oven set to 40°C
Procedure:
-
Solution Preparation: Prepare a 1 M solution of this compound in anhydrous isopropanol.
-
Control Sample: Immediately after preparation, take an aliquot of the solution for initial analysis (Time 0). This will serve as your control.
-
Stress Conditions: Place the remaining solution in a loosely capped vial (to allow air exposure) in an incubator at 40°C.
-
Time Points: Withdraw aliquots of the solution at regular intervals (e.g., 24, 48, 72, 96, and 168 hours).
-
Sample Analysis: Analyze the Time 0 control and all subsequent time-point samples by HPLC.
-
HPLC Method:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 95% A, ramp to 5% A over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
-
-
Data Analysis:
-
Identify the peaks corresponding to this compound and its disulfide dimer.
-
Calculate the peak area of the parent compound at each time point.
-
Plot the percentage of the remaining parent compound against time to determine the degradation rate.
-
Workflow Diagram:
Caption: Workflow for an accelerated stability study of this compound.
References
-
Salgado, P., et al. (2015). Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. Journal of Chromatography B, 992, 77-83. Available at: [Link]
-
Almeida, C. M. R., et al. (2015). Determination of 3-Mercaptopropionic Acid by HPLC: A Sensitive Method for Environmental Applications. ResearchGate. Available at: [Link]
-
Lin, C-H., et al. (2021). Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties. Antioxidants, 10(9), 1365. Available at: [Link]
-
HyMax. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. Available at: [Link]
-
Kučanda, K. (2015). What is a major advantage of base-catalysed hydrolysis of an ester over an acid-catalysed hydrolysis? Quora. Available at: [Link]
-
Zhang, Y., et al. (2023). Exploring the Mechanisms of the Antioxidants BHA, BHT, and TBHQ in Hepatotoxicity, Nephrotoxicity, and Neurotoxicity from the Perspective of Network Toxicology. Toxics, 11(11), 933. Available at: [Link]
-
Iannuzzi, M., et al. (2024). Natural Antioxidants: Advancing Stability and Performance in Sustainable Biobased and Biodegradable Plastics. Polymers, 16(1), 13. Available at: [Link]
-
Mohan, B., et al. (2020). Gas chromatography-mass spectrometry (GC-MS) determination of phytoconstituents from ethanolic and aqua-ethanolic root extracts of Uraria picta Desv. (Fabaceae). The Pharma Innovation Journal, 9(7), 463-467. Available at: [Link]
-
Zhang, X., et al. (2018). Influence of Moisture Content on Starch Esterification by Solvent-Free Method. Starch - Stärke, 70(1-2), 1700176. Available at: [Link]
-
Gramza-Michałowska, A., et al. (2022). Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies. Antioxidants, 11(11), 2197. Available at: [Link]
-
Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at: [Link]
-
Li, H., et al. (2013). Stability of thioester intermediates in ubiquitin-like modifications. The FEBS Journal, 280(21), 5345-5353. Available at: [Link]
-
LibreTexts Chemistry. (2022). 15.8: Hydrolysis of Esters. Available at: [Link]
-
Karami, Z., et al. (2021). Cytotoxic and genotoxic effects of tert-butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants. Food Science & Nutrition, 9(12), 6844-6857. Available at: [Link]
-
Dolinski, N. D., et al. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. Polymer Chemistry, 9(33), 4330-4334. Available at: [Link]
-
Daou, J. (2023). The Science Behind Moisture Management in Pharmaceuticals: Role of Excipients. Aptar CSP Technologies. Available at: [Link]
-
Rousova, J., et al. (n.d.). Optimizing GC-MS Analysis of 3-MCPD and Glycidyl Esters. Restek. Available at: [Link]
-
Chen, Y-C., et al. (2022). Non-destructive measurement technique for water content in organic solvents based on a thermal approach. Analytical Methods, 14(8), 845-852. Available at: [Link]
-
Martin, D., et al. (2023). Enhancing the Performance of Natural Ester Insulating Liquids in Power Transformers: A Comprehensive Review on Antioxidant Additives for Improved Oxidation Stability. Energies, 16(21), 7323. Available at: [Link]
- Feairheller, S. H., et al. (1995). U.S. Patent No. 5,391,820. Washington, DC: U.S. Patent and Trademark Office.
-
Reddit. (2018). Acid-catalyzed hydrolysis of Esters vs Base-catalyzed hydrolysis of Esters. r/chemhelp. Available at: [Link]
-
Wombacher, R., et al. (2021). Förster Resonance Energy Transfer Assay for Investigating the Reactivity of Thioesters in Biochemistry and Native Chemical Ligation. JACS Au, 1(10), 1646-1655. Available at: [Link]
-
Owusu-Ansah, Y. J., et al. (1991). Antioxidizing potentials of BHA, BHT, TBHQ, tocopherol, and oxygen absorber incorporated in a Ghanaian fermented fish product. Journal of Agricultural and Food Chemistry, 39(8), 1513-1517. Available at: [Link]
-
The Organic Chemistry Tutor. (2020, October 9). Acid-catalyzed ester hydrolysis [Video]. YouTube. Available at: [Link]
-
Mukai, K., et al. (1993). Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation. The Journal of Biological Chemistry, 268(3), 2007-2012. Available at: [Link]
-
Daou, J. (2024). Moisture Control and Degradation Management. Tablets and Capsules Magazine. Available at: [Link]
-
Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(6), 26-37. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Thioester and thioacid synthesis by acylation of thiols (thiolation). Available at: [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3-Mercaptopropionic acid. Available at: [Link]
Sources
- 1. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. gcms.cz [gcms.cz]
- 7. mdpi.com [mdpi.com]
- 8. Influence of Synthetic Antioxidants Used in Food Technology on the Bioavailability and Metabolism of Lipids - In Vitro Studies [journal.pan.olsztyn.pl]
- 9. Cytotoxic and genotoxic effects of tert‐butylhydroquinone, butylated hydroxyanisole and propyl gallate as synthetic food antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidizing potentials of BHA, BHT, TBHQ, tocopherol, and oxygen absorber incorporated in a Ghanaian fermented fish product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative study on dynamics of antioxidative action of alpha-tocopheryl hydroquinone, ubiquinol, and alpha-tocopherol against lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carbodiimide.com [carbodiimide.com]
- 13. tabletscapsules.com [tabletscapsules.com]
- 14. quora.com [quora.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Refining the Protocol for 3-Mercaptopropionic Acid Isopropyl Ester Surface Coating
This guide is designed for researchers, scientists, and drug development professionals who are utilizing 3-Mercaptopropionic Acid Isopropyl Ester (3-MPAIE) for surface modification. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the successful and reproducible formation of high-quality self-assembled monolayers (SAMs). Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the handling, properties, and application of this compound.
Q1: What is this compound (3-MPAIE) and why is it used for surface coating?
A1: this compound (3-MPAIE) is a bifunctional organic molecule with the chemical formula C₆H₁₂O₂S.[1] It possesses a thiol (-SH) group at one end, which has a strong affinity for and forms a covalent bond with noble metal surfaces like gold, silver, and platinum.[2] At the other end, it has an isopropyl ester group, which forms the new surface interface. This allows for the precise control of surface properties such as wettability, biocompatibility, and chemical reactivity. The ester group makes the surface moderately hydrophobic.
Q2: What are the critical handling and storage precautions for 3-MPAIE?
A2: 3-MPAIE should be handled with care in a well-ventilated fume hood. It is classified as causing skin and serious eye irritation.[1] Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Store the compound in a tightly sealed container in a cool, dry place to prevent oxidation of the thiol group and potential hydrolysis of the ester.
Q3: What is a self-assembled monolayer (SAM) and how does it form?
A3: A self-assembled monolayer is a highly organized, single layer of molecules that spontaneously forms on a substrate.[3] The formation is driven by the strong, specific interaction between the "head group" of the molecule (in this case, the thiol group of 3-MPAIE) and the substrate.[3] Van der Waals interactions between the alkyl chains of neighboring molecules contribute to the ordering and dense packing of the monolayer.[3] The process typically involves an initial rapid adsorption of molecules in a disordered state, followed by a slower reorganization into a well-ordered, densely packed monolayer.[4]
Q4: Which solvents are recommended for preparing the 3-MPAIE solution?
A4: High-purity ethanol (200 proof) is the most common and recommended solvent for preparing thiol solutions for SAM formation.[2][5] It is crucial to use anhydrous, high-purity solvents to prevent contamination and unwanted side reactions.
Q5: What is the typical concentration and immersion time for forming a 3-MPAIE SAM?
A5: A typical concentration range for the 3-MPAIE solution is 1-5 mM in ethanol.[5] For the formation of a well-ordered and densely packed monolayer, an immersion time of 24-48 hours is recommended.[5][6] While initial monolayer formation occurs much faster, this extended time allows for the molecules to reorganize into a more stable, crystalline-like structure.[4]
Part 2: Detailed Experimental Protocol for 3-MPAIE SAM Formation on Gold
This section provides a step-by-step methodology for creating a 3-MPAIE self-assembled monolayer on a gold substrate.
Substrate Preparation: The Foundation of a High-Quality SAM
The cleanliness of the substrate is paramount for the formation of a uniform and defect-free SAM.[2] Any organic or particulate contamination will lead to imperfections in the monolayer.
Step 1: Initial Cleaning
-
Sonication in a series of high-purity solvents (e.g., acetone, isopropanol, and finally ethanol) for 10-15 minutes each to remove gross organic contamination.
-
Thoroughly rinse with deionized water between each solvent wash.
-
Dry the substrate under a stream of dry, inert gas (e.g., nitrogen or argon).
Step 2: Piranha Etching (for robust cleaning of gold surfaces)
-
Caution: Piranha solution (typically a 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)) is extremely corrosive and reactive. It must be handled with extreme care inside a fume hood with appropriate PPE.
-
Immerse the gold substrate in freshly prepared Piranha solution for 10-15 minutes.
-
Copiously rinse with deionized water.
-
Immediately dry under a stream of inert gas.
Step 3: UV-Ozone or Plasma Cleaning (Alternative to Piranha)
-
Exposure to UV-Ozone or an oxygen plasma cleaner for 5-10 minutes can effectively remove organic contaminants. This is a dry and often safer alternative to Piranha etching.
SAM Formation Workflow
Caption: Workflow for 3-MPAIE SAM Formation.
Step 1: Solution Preparation
-
Prepare a 1-5 mM solution of 3-MPAIE in 200 proof ethanol. Ensure all glassware is meticulously clean.
Step 2: Immersion and Incubation
-
Place the freshly cleaned and dried gold substrate into the 3-MPAIE solution.
-
To minimize oxidation, it is best practice to purge the container with an inert gas (nitrogen or argon) before sealing.[5]
-
Allow the self-assembly to proceed for 24-48 hours at room temperature.[6]
Step 3: Rinsing and Drying
-
After incubation, remove the substrate from the solution.
-
Rinse the surface thoroughly with fresh, high-purity ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Dry the coated substrate under a gentle stream of dry nitrogen or argon.
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the 3-MPAIE coating process.
Q1: My coated surface shows patchy or incomplete coverage. What went wrong?
A1: This is one of the most common issues and can usually be traced back to a few key areas.[7]
-
Cause 1: Substrate Contamination: The gold surface was not sufficiently clean before immersion. Organic residues or other contaminants can block binding sites for the 3-MPAIE molecules.[7]
-
Solution: Re-evaluate your substrate cleaning procedure. For gold, a fresh Piranha solution or UV-Ozone/plasma cleaning is highly effective. Ensure you are using high-purity solvents and deionized water for rinsing.
-
-
Cause 2: Impure 3-MPAIE or Solvent: The presence of contaminants in the 3-MPAIE or the solvent can interfere with the self-assembly process.[2]
-
Solution: Use high-purity 3-MPAIE and 200 proof ethanol. If you suspect contamination, consider purifying your solvent.
-
-
Cause 3: Inadequate Incubation Time: While a monolayer forms quickly, achieving a well-ordered, densely packed SAM takes time.
-
Solution: Increase the incubation time to the recommended 24-48 hours to allow for molecular reorganization.[4]
-
Q2: The contact angle of my 3-MPAIE coated surface is lower than expected, suggesting a more hydrophilic surface. Why?
A2: A lower-than-expected contact angle (i.e., more hydrophilic) can indicate a few potential problems.
-
Cause 1: Incomplete Monolayer: If the monolayer is not densely packed, a portion of the underlying gold substrate may be exposed, which can alter the surface energy.
-
Solution: Refer to the solutions for patchy coverage in Q1.
-
-
Cause 2: Hydrolysis of the Ester Group: The isopropyl ester group can be susceptible to hydrolysis, especially if there is water contamination in your solvent or during prolonged exposure to humid air. This would expose carboxylic acid groups, making the surface more hydrophilic.
-
Solution: Ensure you are using anhydrous ethanol and storing your 3-MPAIE and prepared solutions in a dry environment. Minimize exposure of the coated substrate to ambient humidity before characterization.
-
-
Cause 3: Oxidation of the Thiol: If the thiol group oxidizes to form disulfides in solution, these larger molecules may not pack as efficiently on the surface.
-
Solution: Use fresh solutions and consider de-gassing your solvent before preparing the 3-MPAIE solution. Purging the reaction vessel with an inert gas can also help.[5]
-
Caption: Troubleshooting Decision Tree.
Part 4: Characterization and Data Interpretation
Verifying the quality of your 3-MPAIE SAM is a critical step. Here are some common characterization techniques and expected results.
Data Presentation: Expected Characterization Values
| Characterization Technique | Parameter | Expected Value/Result for a High-Quality 3-MPAIE SAM on Gold |
| Contact Angle Goniometry | Static Water Contact Angle | ~70-80°. The isopropyl ester group provides a moderately hydrophobic surface. Values can vary slightly based on packing density and environmental conditions. |
| X-ray Photoelectron Spectroscopy (XPS) | S 2p Binding Energy | A peak around 162 eV, corresponding to the sulfur atom covalently bonded to the gold surface (thiolate).[8] A smaller peak around 163-164 eV may indicate some unbound or oxidized sulfur species.[8] |
| C 1s Binding Energy | A main peak around 285 eV (C-C, C-H), and a higher binding energy shoulder or peak corresponding to the ester group (C-O and O-C=O). | |
| O 1s Binding Energy | Peaks corresponding to the carbonyl (C=O) and ether (C-O) oxygens of the ester group. | |
| Ellipsometry | Film Thickness | Dependent on the packing density and tilt angle of the molecules, but should be in the range of 7-10 Å. |
Visualizing the Coated Surface
Caption: Structure of 3-MPAIE SAM on Gold.
References
-
Thiol-based Self-assembled Monolayers: Formation and Organization. (n.d.). Dr. Lee Group. Retrieved January 26, 2026, from [Link]
-
3-MERCAPTOPROPIONIC ACID (3-MPA). (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]
-
Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
3-Mercaptopropionic acid. (n.d.). In Wikipedia. Retrieved January 26, 2026, from [Link]
- Preparation method of 3-mercaptopropionic acid and preparation method of carbonic acid ester compounds bearing mercapto group and thioepoxy based optical material using it. (n.d.). Google Patents.
-
Microscopic Wettability of Ester- and Acetate-Terminated Self-Assembled Monolayers. (2013). ACS Publications. Retrieved January 26, 2026, from [Link]
-
Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. (2022). MDPI. Retrieved January 26, 2026, from [Link]
- Hydrolysis of isopropyl esters with acid. (n.d.). Google Patents.
-
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. (2011). Retrieved January 26, 2026, from [Link]
-
Instability of Self-Assembled Monolayers (SAM) as a Model Material System for Macrophage/FBGC Cellular Behavior. (2014). PubMed Central. Retrieved January 26, 2026, from [Link]
-
XPS fine spectra of C 1s and O 1s. Spectra are fitted with contributions derived from DFT calculations on the model dimer. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Molecular engineering of surfaces using self-assembled monolayers. (2005). PubMed. Retrieved January 26, 2026, from [Link]
-
A study by contact angle of the acid-base behavior of monolayers containing .omega.-mercaptocarboxylic acids adsorbed on gold: an example of reactive spreading. (2000). ACS Publications. Retrieved January 26, 2026, from [Link]
-
3-MERCAPTOPROPIONIC ACID. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]
-
3-Mercaptopropionic Acid | C3H6O2S | CID 6514. (n.d.). PubChem. Retrieved January 26, 2026, from [Link]
-
Self assembled monolayer formation of alkanethiols on gold. (n.d.). Institute of Solid State Physics. Retrieved January 26, 2026, from [Link]
- A kind of method that isopropanol is prepared by isopropyl acetate ester hydrolysis. (n.d.). Google Patents.
-
Design and Characterization of Functional Self- assembled Monolayers in Context of Organic and Molecular Electronics. (2024). Heidelberg University. Retrieved January 26, 2026, from [Link]
- Process for the synthesis of 3-mercaptopropionic acid esters. (n.d.). Google Patents.
-
Wettabilities of Self-Assembled Monolayers Generated from CF3-Terminated Alkanethiols on Gold. (n.d.). Dr. Lee Group - University of Houston. Retrieved January 26, 2026, from [Link]
-
Structure and growth of self-assembling monolayers. (2000). Quantum Chemistry Laboratory. Retrieved January 26, 2026, from [Link]
-
Lactone-Terminated Self-Assembled Monolayers for Mimicking Nanoscale Polyester Surfaces. (2024). MDPI. Retrieved January 26, 2026, from [Link]
-
3-MERCAPTOPROPIONIC ACID. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]
-
A New Approach to Generate Thiol-terminated SAMs on Gold. (2007). Agilent. Retrieved January 26, 2026, from [Link]
-
Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lubrication to Neuronal Development. (n.d.). Retrieved January 26, 2026, from [Link]
-
Stability of thiol-based self-assembled monolayer functionalized electrodes in EG-OFET-based applications. (2023). Retrieved January 26, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. lee.chem.uh.edu [lee.chem.uh.edu]
- 3. "Use of Self-Assembled Monolayers to Tailor Surface Properties: From Lu" by Natalie Ann LaFranzo [openscholarship.wustl.edu]
- 4. if.tugraz.at [if.tugraz.at]
- 5. researchgate.net [researchgate.net]
- 6. Preparing Self-Assembled Monolayers [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization [mdpi.com]
Technical Support Center: Stability of 3-Mercaptopropionic Acid Isopropyl Ester
This technical guide provides in-depth information and troubleshooting advice regarding the stability of 3-Mercaptopropionic Acid Isopropyl Ester, a critical reagent in various research and development applications. Understanding the effects of temperature and other environmental factors on the integrity of this compound is paramount for ensuring experimental reproducibility and the success of your work.
Introduction: The Dual Nature of this compound
This compound is a bifunctional molecule featuring both a reactive thiol (-SH) group and an ester linkage. This duality makes it a versatile tool but also introduces specific stability challenges. The primary degradation pathways are oxidation of the thiol group and hydrolysis of the ester, both of which can be significantly accelerated by elevated temperatures. This guide will equip you with the knowledge to mitigate these degradation processes and troubleshoot common issues.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common questions and problems encountered during the handling and use of this compound.
Q1: I've noticed a decrease in the purity of my this compound over time, even when stored at the recommended temperature. What could be the cause?
A1: A gradual decrease in purity is often due to slow oxidation of the thiol group, leading to the formation of a disulfide dimer. This process can occur even at low temperatures, especially if the container has been opened multiple times, introducing atmospheric oxygen. To minimize this, we recommend the following:
-
Inert Atmosphere: After each use, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.
-
Aliquotting: For long-term storage, consider aliquoting the ester into smaller, single-use vials to minimize repeated exposure of the bulk material to air.
-
Purity Check: Before critical experiments, it is advisable to verify the purity of the ester using techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
Q2: My reaction is yielding unexpected byproducts, including isopropyl alcohol and 3-mercaptopropionic acid. Why is this happening?
A2: The presence of isopropyl alcohol and the parent carboxylic acid are clear indicators of ester hydrolysis. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions.
-
Moisture Control: Ensure that all solvents and reagents used in your reaction are anhydrous. The ester itself should be protected from atmospheric moisture.
-
pH Considerations: Be mindful of the pH of your reaction mixture. If your protocol involves acidic or basic conditions, be aware that this can promote ester cleavage. Consider if a buffered system could be employed to maintain a neutral pH.
Q3: I observed a significant pressure buildup in a container of this compound that was stored at room temperature for an extended period. What is the cause, and is it dangerous?
A3: While less common, significant pressure buildup could indicate decomposition leading to the formation of gaseous byproducts. This is more likely to occur at elevated temperatures. It is crucial to handle such containers with extreme caution. Vent the container slowly in a well-ventilated fume hood. For future storage, strictly adhere to recommended refrigerated conditions.[1][2][3]
Q4: Can I use stabilizers to prolong the shelf-life of this compound?
A4: The use of stabilizers in thiol-containing compounds is a known strategy, particularly in formulations like thiol-ene resins which are known for their limited storage stability.[4] Radical scavengers can be employed to inhibit oxidation. However, the addition of any stabilizer should be carefully considered as it may interfere with your downstream applications. If you choose to add a stabilizer, it is essential to validate its compatibility with your experimental system.
Core Stability Concerns and Degradation Pathways
The primary modes of degradation for this compound are oxidation and hydrolysis. Elevated temperatures act as a catalyst for both processes.
Oxidative Degradation
The thiol group is susceptible to oxidation, primarily forming a disulfide dimer. This process is accelerated by the presence of oxygen, light, and trace metal ions.
Caption: Oxidative degradation of this compound.
Hydrolytic Degradation
The ester linkage is susceptible to hydrolysis, which is the cleavage of the ester bond by water. This reaction is catalyzed by both acids and bases and is accelerated by heat.
Caption: Hydrolytic degradation of this compound.
Recommended Storage and Handling Protocols
To ensure the long-term stability of this compound, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | Store in a refrigerator, under an inert atmosphere.[5] | Low temperatures slow down the rates of both oxidation and hydrolysis. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes contact with oxygen, thereby reducing oxidative degradation. |
| Container | Store in a tightly sealed, opaque container.[1][2] | Prevents exposure to moisture and light, which can accelerate degradation. |
| Handling | Handle in a well-ventilated area, preferably a fume hood.[3] | Due to the potential for unpleasant odor and the need to maintain an inert atmosphere. |
| Incompatibilities | Avoid contact with strong bases, oxidizing agents, and reducing agents.[3] | These substances can directly react with and degrade the ester. |
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential for understanding the stability of a compound under various stress conditions.[6][7] This protocol provides a general framework for assessing the stability of this compound.
Caption: Workflow for a forced degradation study.
Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated oven
-
Photostability chamber
-
HPLC system with a suitable detector (e.g., UV or MS)
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Stress Conditions:
-
Thermal Stress: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C) in a calibrated oven.
-
Acidic Hydrolysis: Add a small volume of HCl to an aliquot of the stock solution to achieve a final concentration of 0.1 M HCl.
-
Basic Hydrolysis: Add a small volume of NaOH to an aliquot of the stock solution to achieve a final concentration of 0.1 M NaOH.
-
Oxidative Stress: Add a small volume of H₂O₂ to an aliquot of the stock solution to achieve a final concentration of 3% H₂O₂.
-
Photolytic Stress: Expose an aliquot of the stock solution to light in a photostability chamber.
-
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from each stress condition. Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.[8] This method should be able to separate the parent compound from its degradation products.
-
Data Interpretation: Quantify the amount of the parent ester remaining in each sample over time. Identify and characterize any significant degradation products, potentially using LC-MS.[9]
This study will provide valuable insights into the degradation profile of this compound under various conditions, allowing for the development of appropriate storage and handling procedures to maintain its quality and performance in your experiments.
References
-
Study on the thermal degradation of 3-MCPD esters in model systems simulating deodorization of vegetable oils. PubMed. Available from: [Link]
-
Material Safety Data Sheet - 3-Mercaptopropionic acid, 99+%. Cole-Parmer. Available from: [Link]
-
Synthesis and Characterization of Multifunctional Secondary Thiol Hardeners Using 3-Mercaptobutanoic Acid and Their Thiol–Epoxy Curing Behavior. ACS Omega. Available from: [Link]
-
3-Mercaptopropionic acid (3-MPA). ResearchGate. Available from: [Link]
- Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid. Google Patents.
-
3-Mercaptopropionic acid. Wikipedia. Available from: [Link]
-
Chemical Properties of 3-Mercaptopropionic acid (CAS 107-96-0). Cheméo. Available from: [Link]
-
Thiophene. Wikipedia. Available from: [Link]
-
Safety Data Sheet: 3-Mercaptopropionic acid. Chemos GmbH & Co.KG. Available from: [Link]
-
Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications. PubMed. Available from: [Link]
-
Biocompatibility and Physiological Thiolytic Degradability of Radically Made Thioester-Functional Copolymers: Opportunities for Drug Release. Biomacromolecules. Available from: [Link]
-
A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. Available from: [Link]
-
Advanced Applications of Thiol-Ene Formulations. RadTech. Available from: [Link]
-
Forced degradation study of thiocolchicoside: characterization of its degradation products. PubMed. Available from: [Link]
-
Forced degradation as an integral part of HPLC stability-indicating method development. ScienceDirect. Available from: [Link]
-
Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. PMC. Available from: [Link]
-
A new procedure for thioester deprotection using thioglycolic acid in both homogeneous and heterogeneous phase. National Institutes of Health. Available from: [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. IVT Network. Available from: [Link]
-
The mechanism of oxidation of 3-mercaptopropionic acid. ResearchGate. Available from: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. radtech.org [radtech.org]
- 5. guidechem.com [guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Determination of 3-mercaptopropionic acid by HPLC: A sensitive method for environmental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Forced degradation study of thiocolchicoside: characterization of its degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 3-Mercaptopropionic Acid Isopropyl Ester in Thiol Chemistry
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Guide to the Performance and Application of Isopropyl 3-Mercaptopropionate Compared to Other Thiol Compounds.
In the diverse landscape of thiol compounds, the selection of an appropriate agent is paramount for the success of applications ranging from polymer synthesis and nanotechnology to pharmaceuticals. This guide provides a comprehensive comparison of 3-Mercaptopropionic Acid Isopropyl Ester (IPA-3MP) with other relevant thiol compounds, offering experimental insights and data to inform your research and development endeavors.
At a Glance: Physicochemical Properties
A foundational understanding of the physicochemical properties of thiol compounds is crucial for predicting their behavior in various systems. The esterification of 3-mercaptopropionic acid (3-MPA) with isopropanol modifies its properties, influencing its solubility, volatility, and, consequently, its reactivity and handling characteristics.
| Property | This compound | 3-Mercaptopropionic Acid | Methyl 3-mercaptopropionate | Ethyl 3-mercaptopropionate |
| Molecular Formula | C₆H₁₂O₂S[1] | C₃H₆O₂S[2] | C₄H₈O₂S | C₅H₁₀O₂S |
| Molecular Weight ( g/mol ) | 148.22[1] | 106.14[2] | 120.17 | 134.20 |
| Boiling Point (°C) | Not available | 110-111 @ 15 mmHg[2] | 54-55 @ 14 mmHg; 169-170 @ 70 mmHg | Not available |
| Density (g/mL @ 20-25°C) | Not available | 1.218 @ 25°C[2] | 1.076 @ 25°C | 1.058-1.063 @ 20°C[3] |
| Refractive Index (@ 20°C) | Not available | 1.492[2] | 1.461-1.465 | 1.455-1.459[3] |
| Odor | Characteristic | Sulfurous, roasted[2] | Not specified | Sulfurous |
Table 1: Comparison of the physicochemical properties of this compound and related thiol compounds.
The isopropyl ester modification, when compared to the parent acid, is expected to decrease water solubility and increase solubility in organic solvents, a critical consideration for reaction medium selection. The presence of the ester group also influences the compound's volatility and odor profile, with mercaptopropionate esters generally being less odorous than their corresponding alkyl mercaptans.[4]
Performance in Polymer Synthesis: A Superior Chain Transfer Agent
In the realm of free-radical polymerization, chain transfer agents (CTAs) are instrumental in controlling the molecular weight and molecular weight distribution of polymers.[5] Thiol compounds, including esters of 3-mercaptopropionic acid, are widely recognized for their efficacy as CTAs.[4][6]
Experimental evidence has demonstrated that 3-mercaptopropionate esters, as a class, provide outstanding control over polymer molecular weight distribution.[6] In the emulsion polymerization of acrylic monomers, the use of various 3-mercaptopropionate esters resulted in polymer products with a heterogeneity index (HI) of 1.70 or below, a feat not achieved by analogous thioglycolate esters under similar conditions.[6] This superior control is a significant advantage in the synthesis of polymers where narrow molecular weight distributions are critical for performance.
The general mechanism for thiol-mediated chain transfer in radical polymerization is depicted below:
Figure 1: Chain transfer mechanism in radical polymerization mediated by a thiol compound.
Reactivity in Thiol-Ene and Thiol-Michael Additions
"Click" chemistry has revolutionized the synthesis of complex molecules and materials due to its high efficiency, selectivity, and mild reaction conditions. Thiol-ene and thiol-Michael additions are prominent examples of click reactions where the nucleophilic nature of the thiol group is harnessed.
The reactivity of the thiol in these reactions is a critical factor. Generally, thiols are more acidic than alcohols, with pKa values around 11, allowing for easier formation of the highly nucleophilic thiolate anion in the presence of a base.[7] This enhanced nucleophilicity makes thiols excellent partners in Michael additions to electron-deficient alkenes.
The reaction rate of the thiol-Michael addition is dependent on several factors, including the basicity of the catalyst, the acidity of the thiol, and the electrophilicity of the vinyl group.[8] While direct kinetic comparisons involving isopropyl 3-mercaptopropionate are scarce, the principles of physical organic chemistry suggest that the electron-withdrawing nature of the adjacent ester group in IPA-3MP will influence the acidity of the thiol proton, thereby affecting its reactivity.
The general mechanism for a base-catalyzed thiol-Michael addition is illustrated below:
Figure 2: Mechanism of the base-catalyzed thiol-Michael addition reaction.
Application as Capping Agents for Nanoparticles
In the synthesis of nanoparticles, capping agents play a pivotal role in controlling particle size, preventing aggregation, and imparting desired surface functionalities. Thiols are widely employed as capping agents for a variety of nanoparticles, particularly those made of noble metals like gold, due to the strong affinity of sulfur for these metals.[9]
The choice of thiol capping agent can significantly influence the properties and stability of the resulting nanoparticles. While extensive research exists on various thiol capping agents, comparative studies that include isopropyl 3-mercaptopropionate are limited. However, the principles governing the interaction of thiols with nanoparticle surfaces can be extrapolated. The ester functionality of IPA-3MP offers a less polar alternative to the carboxylic acid of 3-MPA, which can be advantageous for dispersing nanoparticles in non-aqueous media.
The stability of capped nanoparticles can be assessed using techniques such as thermogravimetric analysis (TGA), which provides information on the amount of organic ligand bound to the nanoparticle surface and the temperature at which it desorbs or decomposes.[9]
Performance in Corrosion Inhibition
The ability of thiol compounds to form protective layers on metal surfaces makes them effective corrosion inhibitors.[10] The sulfur atom can coordinate with the metal, forming a barrier that prevents contact with corrosive agents.
While specific data on the corrosion inhibition efficiency of isopropyl 3-mercaptopropionate is not available in the reviewed literature, studies on other organic inhibitors provide a framework for comparison. The effectiveness of a corrosion inhibitor is typically evaluated using electrochemical techniques such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS). The inhibition efficiency is often found to increase with the concentration of the inhibitor. For example, studies on plant extracts containing various organic compounds have shown inhibition efficiencies exceeding 90% at optimal concentrations.[11][12] The performance of IPA-3MP as a corrosion inhibitor would depend on its ability to adsorb onto the metal surface and form a stable, protective film.
Experimental Protocols
To facilitate comparative studies, the following are generalized protocols for evaluating the performance of thiol compounds in key applications.
Protocol 1: Determination of Chain Transfer Constant (Ctr)
The chain transfer constant is a measure of the efficiency of a chain transfer agent. It can be determined using the Mayo method, which relates the degree of polymerization to the concentrations of the monomer and the chain transfer agent.
Materials:
-
Monomer (e.g., methyl methacrylate)
-
Initiator (e.g., AIBN)
-
Thiol compound (chain transfer agent)
-
Solvent (e.g., toluene)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Prepare a series of reaction mixtures with a constant concentration of monomer and initiator, but varying concentrations of the thiol compound.
-
Degas the reaction mixtures by purging with an inert gas.
-
Initiate polymerization by raising the temperature to the appropriate level for the chosen initiator.
-
Allow the polymerization to proceed to low conversion (<10%) to ensure that the concentrations of monomer and chain transfer agent remain relatively constant.
-
Terminate the polymerization by rapid cooling and addition of an inhibitor.
-
Isolate and purify the polymer.
-
Determine the number-average molecular weight (Mn) of each polymer sample using a suitable technique such as gel permeation chromatography (GPC).
-
Plot the reciprocal of the number-average degree of polymerization (1/Xn) against the ratio of the concentration of the chain transfer agent to the concentration of the monomer ([S]/[M]).
-
The slope of the resulting straight line is the chain transfer constant (Ctr).
Protocol 2: Evaluation of Thiol-Michael Addition Kinetics
The kinetics of the thiol-Michael addition can be monitored using techniques such as Fourier-transform infrared (FTIR) spectroscopy or nuclear magnetic resonance (NMR) spectroscopy.
Materials:
-
Thiol compound
-
Michael acceptor (e.g., an acrylate or maleimide)
-
Base catalyst (e.g., triethylamine)
-
Solvent
-
Spectrometer (FTIR or NMR)
Procedure:
-
Prepare a reaction mixture containing the thiol, Michael acceptor, and solvent in the spectrometer sample holder.
-
Initiate the reaction by adding the base catalyst.
-
Monitor the reaction progress by acquiring spectra at regular time intervals.
-
For FTIR, track the disappearance of the thiol S-H stretching band (around 2550-2600 cm-1) and/or the C=C stretching band of the Michael acceptor.[13]
-
For NMR, monitor the disappearance of the signals corresponding to the reactants and the appearance of signals for the product.
-
Calculate the concentration of reactants and products at each time point.
-
Determine the reaction rate and rate constants by fitting the concentration-time data to an appropriate rate law.
Conclusion
This compound presents a valuable alternative to other thiol compounds in various applications. Its ester functionality modifies its physical properties, offering advantages in solubility and handling. In polymer synthesis, mercaptopropionate esters have demonstrated superior control over molecular weight distribution. While direct comparative data for the isopropyl ester in applications such as "click" chemistry and corrosion inhibition is still emerging, the fundamental principles of thiol reactivity provide a strong basis for its potential efficacy. The experimental protocols outlined in this guide offer a framework for researchers to conduct their own comparative studies and unlock the full potential of this versatile thiol compound.
References
-
Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. (2013). In CONICET Digital. Retrieved from [Link]
- Bobsein, R. L., & Lindstrom, M. J. (1986). Chain-transfer agents for emulsion polymerization and polymer products produced therewith. U.S. Patent No. 4,593,081. Washington, DC: U.S.
- ACS Applied Polymer Materials Ahead of Print. (2026).
-
03.02 Reactivity of Thiols and Thiolates. (2019, July 11). [Video]. YouTube. [Link]
- Lowe, A. B. (2010). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Polymer Chemistry, 1(2), 17-36.
- Northrop, B. H., & Coffey, R. N. (2012). Thiol–Ene Click Chemistry: Computational and Kinetic Analysis of the Influence of Alkene Functionality. Journal of the American Chemical Society, 134(33), 13804–13817.
- Harkness, G. J., & Yourd, E. R. (2011). Characterization of Thiolate-Protected Gold Nanoparticles by Mass Spectrometry. Analytical and bioanalytical chemistry, 401(10), 3097–3111.
-
methyl 3-mercaptopropionate, 2935-90-2. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]
- Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction.
-
Thiol-ene reaction. (2023, November 13). In Wikipedia. [Link]
- Hoyle, C. E., & Bowman, C. N. (2010).
- Lgaz, H., Salghi, R., Jodeh, S., & Hammouti, B. (2017). Comparative Study of Corrosion Inhibition Efficacy of Alkaloid Extract of Artemesia vulgaris and Solanum tuberosum in Mild Steel Samples in 1 M Sulphuric Acid. International Journal of Electrochemical Science, 12, 5143-5156.
- Lalevée, J., & Fouassier, J. P. (2014). Use of Mercapto-Methyl Esters as Chain Transfer Agents. U.S.
- Lee, T. Y., Smith, Z., & Hawker, C. J. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. RSC Advances, 11(55), 34857-34865.
- Phillips, E. M. (1995). Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid. U.S. Patent No. 5,391,820. Washington, DC: U.S.
- Umoren, S. A., Solomon, M. M., & Obot, I. B. (2022). Corrosion Inhibition Investigation of Small Organic Inhibitor on API5LX60 Steel in 3.
-
ethyl 3-mercaptopropionate, 5466-06-8. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]
- Liu, H., Maugein, V. A., & Haddleton, D. M. (2024). Radical polymerisation and thiol–ene post-polymerisation functionalisation of terpenoid acrylates in conventional and renewably sourced organic solvents. Polymer Chemistry.
- Lee, S. S., & Lee, Y. S. (2019). Two Growth Mechanisms of Thiol-Capped Gold Nanoparticles Controlled by Ligand Chemistry. Langmuir, 35(35), 11415–11423.
- Pozdnyakov, I. P., & Melnikov, M. Y. (2022).
- Minari, R. J., Gugliotta, L. M., & Vega, J. R. (2008). Emulsion polymerization of styrene with Iso-octyl-3-mercaptopropionate as chain transfer agent. Journal of Applied Polymer Science, 109(6), 3944-3952.
- Carro, P., & Tortora, L. (2015). Thermogravimetry and evolved gas analysis for the investigation of ligand-exchange reaction in thiol-functionalized gold nanoparticles. Journal of Thermal Analysis and Calorimetry, 121(1), 225-231.
- Decomplexation as a rate limitation in the thiol-Michael addition of N-acrylamides. (2023). Physical Chemistry Chemical Physics, 25(29), 19570-19580.
- Dadfar, S. M. M., Sekula-Neuner, S., Trouillet, V., & Hirtz, M. (2018). A Comparative Study of Thiol-Terminated Surface Modification by Click Reactions: Thiol-yne Coupling versus Thiol-ene Michael Addition.
- Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). (2016). Materials Today: Proceedings, 3(10), 3464-3470.
- Theory and Applications of Thiyl Radicals in Polymer Chemistry. (2019). Polymers, 11(11), 1845.
-
3-MERCAPTOPROPIONIC ACID. (n.d.). Ataman Kimya. Retrieved January 26, 2026, from [Link]
- Phillips, E. M. (1995). Process for the preparation of 3-mercapto-propion-nitrile and 3-mercapto-propionic acid. U.S.
- Inhibition of corrosion on API 5L X52 pipeline steel in acid media by Tradescantia spathacea. (2024). Revista Mexicana de Ingeniería Química, 23(1).
- Thiyl Radicals: Versatile Reactive Intermediates for Cyclization of Unsaturated Substr
- Synthetic Applications of Intramolecular Thiol-Ene “Click” Reactions. (2014). Molecules, 19(11), 18866-18890.
- Synthesis of Ag nanoparticles capped by thiol molecules. (2024).
- Eziuka, C. A., Onwumere, F. I., Oguzie, E. E., & Oguzie, K. L. (2023). Elucidating the inhibition behavior of Pterocarpus santalinoides leaves extract on mild steel corrosion in H2SO4 solution. Moroccan Journal of Chemistry, 11(3), 579-593.
-
PART-1: Characterization of Nanomaterials by Thermogravimetric Analysis (TGA). (2021, June 30). [Video]. YouTube. [Link]
- Al-Masoudi, W. A. (2021). Corrosion Inhibition Using Harmal Leaf Extract as an Eco-Friendly Corrosion Inhibitor.
-
ethyl methyl mercaptopropionate, 13327-56-5. (n.d.). The Good Scents Company. Retrieved January 26, 2026, from [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. 3-Mercaptopropionic acid | 107-96-0 [chemicalbook.com]
- 3. ethyl 3-mercaptopropionate, 5466-06-8 [thegoodscentscompany.com]
- 4. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 5. US20140235807A1 - Use of Mercapto-Methyl Esters as Chain Transfer Agents - Google Patents [patents.google.com]
- 6. US4593081A - Chain-transfer agents for emulsion polymerization and polymer products produced therewith - Google Patents [patents.google.com]
- 7. youtube.com [youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Characterization of Thiolate-Protected Gold Nanoparticles by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atamankimya.com [atamankimya.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Determining Michael Acceptor Reactivity from Kinetic, Mechanistic, and Computational Analysis for the Base-catalyzed Thiol-Michael Reaction - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Analysis: 3-Mercaptopropionic Acid Isopropyl Ester vs. Thioglycolic Acid
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of thiol-containing compounds, both 3-Mercaptopropionic Acid Isopropyl Ester (3-MPA-IPE) and Thioglycolic Acid (TGA) serve as critical tools in diverse scientific applications, from peptide synthesis to nanoparticle functionalization. Their shared thiol (-SH) group imparts potent reducing capabilities and a strong affinity for metal surfaces. However, the divergence in their molecular structure—specifically, the presence of an isopropyl ester in 3-MPA-IPE versus a carboxylic acid in TGA—dictates significant differences in their physicochemical properties and, consequently, their performance in experimental settings.
This guide provides an in-depth, objective comparison of these two reagents. Moving beyond a simple cataloging of features, we will explore the causal relationships between their chemical structures and experimental outcomes, empowering researchers to make informed decisions for their specific applications.
I. Core Physicochemical and Safety Profiles
The fundamental differences between 3-MPA-IPE and TGA begin at the molecular level. TGA is a small, polar molecule with both a thiol and a carboxylic acid functional group.[1] In contrast, 3-MPA-IPE features a thiol group and a less polar isopropyl ester, along with an additional methylene group in its backbone. These distinctions have profound implications for solubility, reactivity, and handling.
A critical consideration in any laboratory setting is safety. Pure TGA is a strong acid and must be handled with appropriate precautions.[2] It is known to be a skin irritant and can be corrosive.[2][3][4] Esters of thioglycolic and mercaptopropionic acids, however, are generally less irritating.[2][5] Furthermore, the higher molecular weight and esterification of 3-MPA-IPE reduce its volatility, leading to a less pronounced sulfidic odor compared to TGA, a significant practical advantage in a laboratory environment.[5]
| Property | Thioglycolic Acid (TGA) | This compound (3-MPA-IPE) | Causality and Implication |
| Molecular Formula | C₂H₄O₂S | C₆H₁₂O₂S | Larger size and carbon content of 3-MPA-IPE increase its non-polar character. |
| Molecular Weight | 92.12 g/mol | 148.22 g/mol | Higher molecular weight contributes to lower volatility and reduced odor for 3-MPA-IPE. |
| Functional Groups | Thiol, Carboxylic Acid | Thiol, Isopropyl Ester | The carboxylic acid of TGA imparts high aqueous solubility (especially at pH > 4) and a negative charge. The ester group of 3-MPA-IPE enhances solubility in organic solvents. |
| pKa (Thiol) | ~9.3 | Not widely reported, but expected to be similar to other alkyl thiols (~10-11) | The lower pKa of TGA's thiol means the active thiolate species is more readily formed at moderately alkaline pH, potentially accelerating reactions like disulfide reduction. |
| Appearance | Colorless liquid | Colorless liquid | Both are clear liquids under standard conditions. |
| Odor | Strong, unpleasant | Unpleasant, but less volatile | Esterification reduces vapor pressure, making 3-MPA-IPE easier to handle from an olfactory perspective.[5] |
| Stability | Readily oxidized by air.[4] | Susceptible to oxidation at the thiol group. | Both require storage in tightly sealed containers, preferably under an inert atmosphere, to prevent disulfide formation. TGA solutions can also form thioglycolides over time.[4] |
| Toxicity/Irritation | Skin irritant, can be corrosive.[2][3] | Generally non-irritating to the skin.[5] | Esterification significantly reduces the irritancy, making 3-MPA-IPE a safer alternative for topical or frequent handling applications. |
II. Performance in Key Applications
The choice between TGA and 3-MPA-IPE is driven by the specific demands of the application, primarily solvent compatibility, desired surface properties, and reaction kinetics.
A. Disulfide Bond Reduction in Peptides and Proteins
The reduction of disulfide bonds is a cornerstone of protein chemistry, essential for protein unfolding, refolding studies, and preparing cysteine residues for subsequent conjugation. The reaction proceeds via a thiol-disulfide exchange mechanism.
Mechanism: Thiol-Disulfide Exchange The active species in this reaction is the nucleophilic thiolate anion (-S⁻). This anion attacks one of the sulfur atoms of the disulfide bond in a nucleophilic substitution, cleaving the bond and forming a new, mixed disulfide. A second thiol molecule then attacks the mixed disulfide to release the second half of the original disulfide-linked molecule and form a new disulfide bond between the two reducing agent molecules.
Caption: General mechanism for thiol-disulfide exchange.
Comparative Insights:
-
Solubility & Accessibility: TGA is the reagent of choice for reducing disulfide bonds in proteins in aqueous buffers due to its high water solubility. Conversely, 3-MPA-IPE is superior for reactions in organic solvents or for reducing disulfide bonds in peptides or proteins that are embedded in non-polar environments, such as lipid membranes or polymeric matrices. Its ester group allows for better partitioning into these hydrophobic phases.
B. Nanoparticle Synthesis and Surface Functionalization
Both molecules are widely used as capping agents in the synthesis of nanoparticles (NPs), such as gold (AuNPs) or quantum dots (e.g., CdSe, ZnS).[6][7][8] The thiol group provides a robust anchor to the nanoparticle surface, preventing aggregation and providing a scaffold for further functionalization.
Workflow: Nanoparticle Capping The general process involves the reduction of a metal salt precursor in the presence of the thiol capping agent. The thiol rapidly coordinates to the surface of the nascent nanoparticles as they form.
Caption: Flowchart for peptide disulfide bond reduction.
Protocol 2: Synthesis of Surface-Functionalized Gold Nanoparticles (AuNPs)
This protocol outlines the synthesis of AuNPs with either a hydrophilic (TGA) or hydrophobic (3-MPA-IPE) surface.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄)
-
Capping Agent: TGA or 3-MPA-IPE
-
Sodium borohydride (NaBH₄)
-
Solvent: Deionized water (for TGA) or Toluene (for 3-MPA-IPE)
Procedure:
-
Precursor Solution:
-
For TGA: Prepare a 20 mL aqueous solution containing 0.25 mM HAuCl₄ and 0.50 mM TGA. Stir vigorously.
-
For 3-MPA-IPE: Prepare a 20 mL toluene solution containing 0.25 mM HAuCl₄ and 0.50 mM 3-MPA-IPE. Stir vigorously.
-
-
Reducing Agent Preparation: Prepare a fresh, ice-cold 10 mM solution of NaBH₄ in the corresponding solvent (water for TGA, ethanol/toluene for 3-MPA-IPE).
-
Synthesis: While vigorously stirring the precursor solution, rapidly inject 0.6 mL of the NaBH₄ solution.
-
Observation:
-
TGA/Water: The solution should rapidly change color from yellow to a deep red, indicating the formation of AuNPs.
-
3-MPA-IPE/Toluene: A similar color change to deep red/purple should be observed.
-
-
Maturation: Continue stirring the solution for at least 2 hours to ensure complete reaction and surface ligand stabilization.
-
Purification: Purify the AuNPs by centrifugation. Discard the supernatant, and resuspend the nanoparticle pellet in fresh solvent. Repeat this washing step 2-3 times.
-
Validation: Characterize the AuNPs using UV-Vis spectroscopy (a surface plasmon resonance peak should be observed around 520 nm for ~15-20 nm spheres), and Transmission Electron Microscopy (TEM) to confirm size and morphology. The dispersibility of the final pellet in water vs. an organic solvent will self-validate the success of the chosen capping agent.
IV. Conclusion and Recommendations
This compound and Thioglycolic Acid are not interchangeable reagents; they are complementary tools tailored for different experimental environments.
-
Choose Thioglycolic Acid (TGA) for applications requiring high water solubility , such as the reduction of most soluble proteins, or for creating hydrophilic, charge-stabilized nanoparticles intended for use in biological buffers and subsequent bioconjugation. Be mindful of its higher potential for skin irritation and the need for a well-ventilated workspace.
-
Choose this compound (3-MPA-IPE) when working in organic solvents , dealing with hydrophobic peptides or proteins , or when synthesizing nanoparticles for dispersion in non-polar media like polymer matrices. Its significantly lower skin irritancy and reduced odor make it a safer and more user-friendly option for many applications.
By understanding the fundamental chemical causality behind their performance, researchers can strategically select the optimal thiol reagent, leading to more efficient, reliable, and safer experimental outcomes.
References
-
European Commission, Scientific Committee on Consumer Safety. (2013). OPINION ON Thioglycolic acid and its salts (TGA). Retrieved from [Link]
-
Taylor & Francis. (n.d.). Thioglycolic acid – Knowledge and References. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1133, Thioglycolic acid. Retrieved from [Link]
- Gershon, H., & Shani, A. (1994). Thioglycolic and mercaptopropionic acid derivatives as penetration enhancers. Google Patents (GB2278056A).
-
Karadag, C. (2014). The Synthesis and Characterization of Thioglycolic Acid and Thiourea Capped Fluorescent Zinc Sulfide Nanoparticles. Middle East Technical University. Retrieved from [Link]
-
Wikipedia. (n.d.). Thioglycolic acid. Retrieved from [Link]
- Robert, T. (2013). "Thioglycolic Acid". In: Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
Sources
- 1. Thioglycolic acid - Wikipedia [en.wikipedia.org]
- 2. softbeam.net:8080 [softbeam.net:8080]
- 3. ec.europa.eu [ec.europa.eu]
- 4. Thioglycolic Acid | HSCH2COOH | CID 1133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GB2278056A - Thioglycolic and mercaptopropionic acid derivatives as penetration enhancers - Google Patents [patents.google.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. open.metu.edu.tr [open.metu.edu.tr]
- 8. atamankimya.com [atamankimya.com]
A Comparative Guide to the Structural Confirmation of Synthesized 3-Mercaptopropionic Acid Isopropyl Ester
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison to definitively identify 3-Mercaptopropionic Acid Isopropyl Ester, distinguishing it from potential isomers and impurities through a multi-technique analytical approach. We will delve into the expected experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the spectral output.
The Synthetic Route and Potential Isomeric Impurities
This compound is typically synthesized via a Fischer esterification of 3-Mercaptopropionic acid with isopropanol, catalyzed by a strong acid such as sulfuric acid.[1] This reaction, while generally efficient, is an equilibrium process. The primary structural ambiguity that can arise is the formation of the isomeric thioester, S-propyl 3-mercaptopropionate, through an alternative reaction pathway where the thiol group of one molecule attacks the activated carboxyl group of another, followed by reaction with the propyl source. Therefore, a robust analytical workflow is essential to confirm the desired O-alkylation product.
Experimental Workflow for Structural Confirmation
A multi-pronged analytical approach is crucial for the unambiguous structural elucidation of the synthesized ester. The following workflow ensures self-validation at each stage, providing a comprehensive and trustworthy characterization of the final product.
Caption: A typical workflow for the synthesis, purification, and structural confirmation of this compound.
Comparative Analysis of Spectroscopic Data
The following sections provide a detailed comparison of the expected spectral data for this compound and its potential isomer, S-propyl 3-mercaptopropionate.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for distinguishing between the two isomers due to the distinct chemical environments of the protons and carbons in each molecule.
1.1. ¹H NMR Spectroscopy
The proton NMR spectra will show clear differences in chemical shifts and splitting patterns.
| Assignment | This compound (Predicted) | S-propyl 3-mercaptopropionate (Predicted) | Rationale for Differentiation |
| -CH(CH₃)₂ | Septet, ~4.9-5.1 ppm | - | The methine proton of the isopropyl group is deshielded by the adjacent ester oxygen, resulting in a downfield shift. |
| -CH(CH₃)₂ | Doublet, ~1.2-1.3 ppm | - | The six equivalent methyl protons of the isopropyl group are coupled to the methine proton. |
| -CH₂-SH | Triplet, ~2.7-2.9 ppm | - | The methylene group adjacent to the thiol is deshielded, but to a lesser extent than the methylene next to the thioester sulfur. |
| -CH₂-C=O | Triplet, ~2.6-2.8 ppm | - | The methylene group adjacent to the carbonyl is also deshielded. |
| -SH | Triplet, ~1.6-1.8 ppm | Triplet, ~1.6-1.8 ppm | The thiol proton signal is often broad and its chemical shift can vary. |
| -S-CH₂- | - | Triplet, ~2.9-3.1 ppm | The methylene group directly attached to the thioester sulfur is more deshielded than a methylene next to a thiol. |
| -CH₂-CH₂-S- | - | Sextet, ~1.6-1.8 ppm | The central methylene of the propyl group. |
| -CH₃ | - | Triplet, ~0.9-1.1 ppm | The terminal methyl group of the propyl chain. |
| -CH₂-C=O | - | Triplet, ~2.8-3.0 ppm | The methylene group adjacent to the carbonyl in the thioester. |
1.2. ¹³C NMR Spectroscopy
The carbon NMR provides complementary evidence for the correct isomeric structure.
| Assignment | This compound (Predicted) | S-propyl 3-mercaptopropionate (Predicted) | Rationale for Differentiation |
| C=O | ~171-173 ppm | ~195-200 ppm | The carbonyl carbon of a thioester is significantly more deshielded (further downfield) than that of a standard ester. |
| -CH(CH₃)₂ | ~68-70 ppm | - | The methine carbon of the isopropyl group is deshielded by the ester oxygen. |
| -CH(CH₃)₂ | ~21-23 ppm | - | The methyl carbons of the isopropyl group. |
| -CH₂-SH | ~20-22 ppm | - | The carbon bearing the thiol group. |
| -CH₂-C=O | ~38-40 ppm | ~45-48 ppm | The carbon adjacent to the carbonyl. |
| -S-CH₂- | - | ~30-32 ppm | The carbon directly attached to the thioester sulfur. |
| -CH₂-CH₂-S- | - | ~22-24 ppm | The central carbon of the propyl group. |
| -CH₃ | - | ~13-15 ppm | The terminal methyl carbon of the propyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying the carbonyl group and the thiol group.
| Functional Group | Expected Wavenumber (cm⁻¹) | Significance |
| C=O (Ester) | 1730-1750 | A strong absorption in this region is characteristic of an ester carbonyl stretch. |
| C=O (Thioester) | 1690-1710 | A thioester carbonyl stretch appears at a lower frequency than a standard ester, providing a key point of differentiation. |
| S-H (Thiol) | 2550-2600 | A weak and often broad absorption in this region indicates the presence of a thiol group. |
| C-O (Ester) | 1100-1300 | Strong C-O stretching vibrations are expected for the ester linkage. |
The presence of a strong C=O stretch around 1735 cm⁻¹ and a weak S-H stretch around 2570 cm⁻¹ would be strong evidence for the formation of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the synthesized compound.
Expected Fragmentation Patterns:
-
This compound:
-
Molecular Ion (M⁺): m/z = 148
-
Key Fragments:
-
m/z = 105: Loss of the isopropyl group (-OCH(CH₃)₂)
-
m/z = 87: McLafferty rearrangement (loss of propene)
-
m/z = 43: Isopropyl cation ([CH(CH₃)₂]⁺)
-
-
-
S-propyl 3-mercaptopropionate:
-
Molecular Ion (M⁺): m/z = 148
-
Key Fragments:
-
m/z = 105: Loss of the propyl group (-SCH₂CH₂CH₃)
-
m/z = 75: [CH₂CH₂C=O]⁺ fragment
-
m/z = 43: Propyl cation ([CH₂CH₂CH₃]⁺)
-
-
The fragmentation patterns, particularly the characteristic loss of the alkoxy group in the ester versus the thioalkyl group in the thioester, can help to confirm the correct structure.
Detailed Experimental Protocols
Synthesis of this compound
This procedure is based on the principles of Fischer esterification.[1]
Materials:
-
3-Mercaptopropionic acid (1.0 eq)
-
Isopropanol (10.0 eq, serves as solvent and reactant)
-
Concentrated Sulfuric Acid (0.1 eq, catalyst)
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate
-
Toluene (for azeotropic removal of water, optional)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-mercaptopropionic acid and isopropanol.
-
Carefully add the concentrated sulfuric acid dropwise with stirring.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, remove the excess isopropanol under reduced pressure.
-
Dissolve the residue in diethyl ether or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation to yield pure this compound.
Sample Preparation for Analysis
-
NMR: Dissolve a small amount of the purified product in deuterated chloroform (CDCl₃).
-
IR: Analyze the neat liquid product using a salt plate (NaCl or KBr).
-
MS: Introduce a dilute solution of the product into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).
Logical Framework for Structural Confirmation
The following diagram illustrates the logical process of comparing the experimental data with the expected data for the target molecule and its potential isomer.
Caption: A decision-making diagram for the structural confirmation based on the comparison of experimental and expected spectral data.
By systematically applying this comprehensive analytical and comparative approach, researchers can confidently confirm the structure of synthesized this compound, ensuring the integrity and reliability of their scientific findings.
References
-
Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]
Sources
The Isopropyl Ester Advantage: A Senior Application Scientist's Guide to 3-Mercaptopropionic Acid Isopropyl Ester in Advanced Assays
For researchers, scientists, and drug development professionals at the forefront of innovation, the selection of reagents is a critical decision that dictates the reliability and reproducibility of experimental outcomes. In the realm of assays requiring thiol chemistry, the choice of a reducing agent or a nucleophile can significantly impact assay performance. This guide provides an in-depth technical comparison of 3-Mercaptopropionic Acid Isopropyl Ester, elucidating its distinct advantages over conventional thiol-containing compounds in specific assay formats.
The Critical Role of Thiols in Biological Assays
Thiol (-SH) groups are central to a multitude of biological processes and, consequently, are pivotal in a wide array of in vitro and cell-based assays. Their functions range from reducing disulfide bonds in proteins and peptides to acting as nucleophiles in derivatization reactions for analytical quantification. The ideal thiol reagent should exhibit a balance of reactivity and stability, ensuring efficient participation in the desired reaction without introducing artifacts or succumbing to premature degradation.
Commonly used thiol reagents, such as 2-mercaptoethanol (BME) and dithiothreitol (DTT), while effective in many applications, present limitations. These can include volatility, unpleasant odor, and suboptimal stability of the resulting modified products. 3-Mercaptopropionic acid (3-MPA) has emerged as a superior alternative in certain contexts, notably in derivatization for High-Performance Liquid Chromatography (HPLC) analysis.
The 3-Mercaptopropionic Acid Backbone: An Inherently Stable Scaffold
A key differentiator of the 3-mercaptopropionic acid structure is its performance in derivatization reactions with o-phthalaldehyde (OPA) for the analysis of primary amines, such as amino acids. Numerous studies have demonstrated that the thioether derivatives formed with 3-MPA are significantly more stable than those formed with BME or ethanethiol.[1][2] This enhanced stability is crucial for achieving reproducible and accurate quantification in automated HPLC systems where samples may reside in the autosampler for extended periods.[3][4]
This inherent stability suggests that the thiol group of the 3-MPA backbone possesses favorable electronic and steric properties that contribute to the longevity of its reaction products. This principle of enhanced stability is a foundational advantage that is carried over to its esterified derivatives.
The Isopropyl Ester Modification: Unlocking Intracellular Applications
While 3-MPA offers advantages in in-vitro applications, its free carboxylic acid group renders it polar and less permeable to cell membranes. This limits its efficacy in cell-based assays where the target is intracellular. To overcome this limitation, esterification of the carboxylic acid with an isopropyl group yields this compound, a more lipophilic analogue.
This modification is based on a well-established principle in medicinal chemistry and cell biology: increasing the lipophilicity of a molecule can significantly enhance its ability to traverse the lipid bilayer of cell membranes.[5][6] Once inside the cell, ubiquitous intracellular esterases can hydrolyze the ester bond, releasing the active 3-mercaptopropionic acid.[6] This "pro-drug" like approach ensures the targeted delivery of the thiol where it is needed most, within the intracellular environment.
dot
Caption: Intracellular delivery of this compound.
Comparative Performance in Key Assays
The unique combination of a stable thiol backbone and enhanced cell permeability positions this compound as a superior reagent in specific, demanding assays.
Cell-Based Antioxidant and Redox Assays
In assays measuring cellular responses to oxidative stress, the ability of an exogenous antioxidant to penetrate the cell and quench reactive oxygen species (ROS) or reduce oxidized proteins is paramount.
| Feature | This compound | 3-Mercaptopropionic Acid (3-MPA) | 2-Mercaptoethanol (BME) | Dithiothreitol (DTT) |
| Cell Permeability | High (due to lipophilic ester) | Low (due to charged carboxylate) | Moderate | Low |
| Intracellular Concentration | High (accumulates upon hydrolysis) | Low | Moderate | Low |
| Odor | Low | Low | Strong, unpleasant | Strong, unpleasant |
| Stability of Thiolated Products | High | High | Lower | Moderate |
Experimental Insight: When studying the mitigation of intracellular oxidative stress, pre-incubation of cells with this compound is hypothesized to lead to a more robust protection against a subsequent oxidative challenge compared to treatment with equimolar concentrations of 3-MPA, BME, or DTT. This is attributable to its efficient delivery and intracellular accumulation.
In-Vitro Protein/Peptide Modification and Reduction
For applications requiring the reduction of disulfide bonds in proteins or peptides, particularly for subsequent analysis by mass spectrometry or functional assays, the choice of reducing agent can influence the outcome.
| Feature | This compound | 3-Mercaptopropionic Acid (3-MPA) | 2-Mercaptoethanol (BME) | Dithiothreitol (DTT) |
| Reducing Potential | Effective | Effective | Effective | Very Strong |
| Volatility | Low | Low | High | Low |
| Reaction Product Stability | High | High | Lower | Moderate |
| Suitability for Lyophilization | High | High | Low (difficult to remove) | Moderate (non-volatile salts) |
Experimental Insight: While DTT is a powerful reducing agent, its non-volatile nature can complicate downstream sample processing. BME, though volatile, can be challenging to completely remove and may re-oxidize the sample. 3-Mercaptopropionic Acid and its isopropyl ester offer a favorable balance of effective reduction and ease of removal during sample clean-up, with the added benefit of forming stable reduced products.
Experimental Protocols
Protocol 1: Cell-Based Assay for Intracellular Antioxidant Activity
This protocol is designed to compare the efficacy of different thiol reagents in protecting cultured cells from an induced oxidative stress event.
Workflow:
dot
Caption: Workflow for comparing intracellular antioxidant activity.
Detailed Steps:
-
Cell Culture: Plate adherent mammalian cells (e.g., HeLa or A549) in a 96-well plate and culture until they reach approximately 80% confluency.
-
Reagent Preparation: Prepare fresh 100 mM stock solutions of this compound, 3-MPA, BME, and DTT in a suitable solvent (e.g., DMSO for the ester, and culture medium for the others).
-
Pre-incubation: Dilute the stock solutions in fresh culture medium to final concentrations ranging from 100 µM to 1 mM. Remove the old medium from the cells and add the medium containing the different thiol reagents. Incubate for 1-2 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Prepare a working solution of hydrogen peroxide (H₂O₂) in culture medium. After the pre-incubation period, add H₂O₂ to the wells to a final concentration that induces a measurable level of oxidative stress (e.g., 100-500 µM). Incubate for a further 1-4 hours.
-
ROS Detection: To quantify intracellular ROS levels, use a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFDA). Lyse the cells and measure the fluorescence intensity according to the manufacturer's protocol.
-
Cell Viability: In a parallel plate, assess cell viability using a standard MTT or similar assay to determine the protective effect of the thiol reagents against cell death induced by oxidative stress.
Protocol 2: In-Vitro Reduction of a Disulfide-Containing Peptide
This protocol compares the efficiency of disulfide bond reduction and the stability of the resulting free thiol.
Workflow:
dot
Caption: Workflow for in-vitro peptide reduction and stability analysis.
Detailed Steps:
-
Peptide Solution: Prepare a 1 mg/mL solution of a disulfide-containing peptide (e.g., somatostatin) in a suitable buffer (e.g., 50 mM ammonium bicarbonate, pH 8.0).
-
Reduction: Aliquot the peptide solution and add equimolar concentrations of this compound, 3-MPA, BME, and DTT. Incubate at 37°C for 1 hour.
-
Sample Cleanup: For each reaction, desalt the peptide using a C18 ZipTip or similar solid-phase extraction method to remove the reducing agent and other buffer components. Elute the peptide in a solvent suitable for mass spectrometry (e.g., 50% acetonitrile with 0.1% trifluoroacetic acid).
-
Mass Spectrometry Analysis: Immediately after cleanup, and at subsequent time points (e.g., 1, 4, and 24 hours) for samples left at room temperature, analyze the peptide by MALDI-TOF mass spectrometry. Compare the mass spectra to determine the extent of reduction (disappearance of the disulfide-linked peptide mass and appearance of the reduced peptide mass) and the stability of the reduced form (re-emergence of the disulfide-linked peptide mass over time).
Conclusion
This compound represents a rationally designed reagent that leverages the inherent stability of the 3-mercaptopropionic acid backbone and enhances its utility through esterification. For researchers conducting cell-based assays that require the intracellular delivery of a thiol, the isopropyl ester offers a distinct advantage in terms of cell permeability and subsequent intracellular accumulation. In in-vitro applications, it provides an effective alternative to traditional thiol reagents, with favorable properties for downstream analysis. By understanding the chemical principles behind its design, scientists can make an informed choice to employ this compound to enhance the precision and reliability of their experimental work.
References
- pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. (2021). Journal of the American Society for Mass Spectrometry.
- In-Needle Pre-Column Derivatization for Amino Acid Quantific
- Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. (2022). Scientific Reports.
- Effect of surface functionalization by 3-mercaptopropionic acid on structure of NiCo2O4 nanoparticles. (n.d.).
- Thiol-Mediated Uptake. (2021). Journal of the American Chemical Society.
- Process for the synthesis of 3-mercaptopropionic acid esters. (n.d.).
- Characteristics and stability of the OPA/3-mercaptopropionic acid and OPA/N-acetyl-L-cysteine derivatives of amino acids. (n.d.).
- Surface Modifications of Nanoparticles for Stability in Biological Fluids. (2018).
- The Relative Rates of Thiol–Thioester Exchange and Hydrolysis for Alkyl and Aryl Thioalkanoates in Water. (2011). Origins of Life and Evolution of Biospheres.
- Retention/quantitation properties of the o-phthaldialdehyde-3-mercaptopropionic acid and the o-phthaldialdehyde-N-acetyl-L-cysteine amino acid derivatives in reversed-phase high-performance liquid chromatography. (n.d.).
- (PDF) Comparison of validated highperformance liquid chromatography methods using two derivatizing agents for gamma-aminobutyric acid quantification. (n.d.).
- 3-MERCAPTOPROPIONIC ACID | -. (n.d.).
- Thiol-Specific Linkers for the Synthesis of Oligonucleotide Conjugates via Metal-Free Thiol–Ene Click Reaction. (2024).
- Lipophilic ester and amide derivatives of rosmarinic acid protect cells against H2O2-induced DNA damage and apoptosis: The potential role of intracellular accumulation and labile iron chel
- Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatiz
- Lipophilic ester and amide derivatives of rosmarinic acid protect cells against H2O2-induced DNA damage and apoptosis: The potential role of intracellular accumulation and labile iron chel
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. mdpi.com [mdpi.com]
- 6. US5391820A - Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to the Biological Activity of 3-Mercaptopropionic Acid Analogs
For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 3-mercaptopropionic acid (3-MPA) backbone presents a compelling starting point for medicinal chemistry campaigns due to its inherent dual functionality: a thiol group known for its metal-chelating and antioxidant properties, and a carboxylic acid moiety that allows for diverse structural modifications, such as esterification. This guide provides an in-depth comparison of the biological activities of 3-mercaptopropionic acid analogs, with a particular focus on how structural modifications, specifically esterification, can modulate their therapeutic potential. While direct comparative studies on a homologous series of 3-MPA esters are nascent in publicly available literature, we can construct a robust analysis by examining a clinically relevant analog and extrapolating structure-activity relationships (SAR) to predict the behavior of compounds like 3-Mercaptopropionic Acid Isopropyl Ester.
The 3-Mercaptopropionic Acid Scaffold: A Foundation for Bioactivity
3-Mercaptopropionic acid is a bifunctional molecule that has been noted for several biological activities.[1][2] Its thiol (-SH) group is a potent nucleophile and a key player in its antioxidant and enzyme-inhibiting capabilities.[1][3] The thiol can directly interact with reactive oxygen species (ROS) and is crucial for binding to metalloenzymes.[4][5] The carboxylic acid (-COOH) group provides a handle for chemical modification, enabling the synthesis of a wide array of derivatives, including esters and amides, to fine-tune pharmacokinetic and pharmacodynamic properties.[3]
Two primary areas of biological activity associated with the 3-MPA scaffold are:
-
Enzyme Inhibition: The thiol group can act as a zinc-binding moiety in the active sites of metalloenzymes.[4] A prominent example is the inhibition of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[4]
-
Antioxidant Activity: The ability of the thiol group to donate a hydrogen atom makes 3-MPA and its derivatives potential antioxidants, capable of neutralizing free radicals.[1][6]
This guide will use the well-documented case of ACE inhibition to illustrate the profound impact of structural modification on the 3-MPA core and then extrapolate these principles to the potential antioxidant activities of its ester analogs.
Case Study: Rentiapril (SA-446) - A Potent 3-MPA Analog for ACE Inhibition
The development of ACE inhibitors is a landmark in structure-based drug design.[7] Captopril, the first-in-class ACE inhibitor, prominently features a thiol group that coordinates with the zinc ion in the enzyme's active site.[8] Building on this principle, rentiapril (SA-446), a derivative of 3-mercaptopropionic acid, was developed as a potent, orally active ACE inhibitor.[9][10]
A comparative in vivo study in rats demonstrated the efficacy of rentiapril alongside other established ACE inhibitors.[11] While a direct IC50 value for rentiapril from this specific study is not provided, its potent antihypertensive effects are clear. The study highlights that all three tested drugs were potent, orally effective converting enzyme inhibitors.[11]
| Compound | Chemical Class | Key Structural Features | Relative Potency/Duration |
| Rentiapril (SA-446) | 3-Mercaptopropionic Acid Derivative | Thiol group for zinc binding; modified propionic acid backbone | Potent inhibitor with a shorter duration of action compared to Captopril and MK 421 in the studied model.[11] |
| Captopril (SQ 14225) | Sulfhydryl-containing | Thiol group; Proline moiety | Potent inhibitor with an intermediate duration of action in the studied model.[11] |
| MK 421 (Enalaprilat) | Dicarboxylate-containing | Dicarboxylate for zinc binding | The most potent on a molar basis with the longest duration of action in the studied model.[11] |
This comparison underscores that the 3-mercaptopropionic acid scaffold, when appropriately modified, can yield highly effective enzyme inhibitors. The core interaction is mediated by the thiol group, a defining feature of this class of compounds.[4]
Mechanism of ACE Inhibition
The renin-angiotensin system (RAS) is a critical regulator of blood pressure. Angiotensin-converting enzyme (ACE) plays a central role in this pathway by converting angiotensin I to the potent vasoconstrictor, angiotensin II. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure. The thiol group of 3-MPA analogs like rentiapril is crucial for this inhibition as it directly interacts with the zinc ion in the ACE active site.
Caption: Mechanism of ACE inhibition by 3-MPA analogs.
Structure-Activity Relationship (SAR) of 3-Mercaptopropionic Acid Esters
While there is a lack of direct comparative studies on the biological activity of a simple homologous series of 3-mercaptopropionic acid esters, we can infer potential SAR trends based on established medicinal chemistry principles. Esterification of the carboxylic acid group would convert the parent acid into a more lipophilic prodrug. The ester would likely be hydrolyzed in vivo by esterases to release the active 3-mercaptopropionic acid. The nature of the ester group would be critical in determining the rate of hydrolysis and the overall pharmacokinetic profile.
Hypothetical Comparison of 3-MPA Ester Analogs
Let's consider a hypothetical series of alkyl esters of 3-MPA and their potential biological activities:
| Compound | Ester Group | Expected Lipophilicity | Predicted ACE Inhibition (as a prodrug) | Predicted Antioxidant Activity (as a prodrug) |
| 3-MPA | -H (Acid) | Low | Active | Active |
| Methyl Ester | -CH₃ | Moderate | Potentially higher cell permeability, rapid hydrolysis | Similar to the acid after hydrolysis |
| Ethyl Ester | -CH₂CH₃ | Moderate-High | Good balance of permeability and hydrolysis | Good balance of permeability and hydrolysis |
| Isopropyl Ester | -CH(CH₃)₂ | High | Increased steric hindrance may slow hydrolysis | Slower release of the active antioxidant |
| tert-Butyl Ester | -C(CH₃)₃ | Very High | Significant steric hindrance likely slows hydrolysis considerably | Very slow release of the active antioxidant |
Rationale Behind the Predictions:
-
Lipophilicity and Permeability: Increasing the size of the alkyl ester group (from methyl to tert-butyl) will increase the lipophilicity of the molecule. This could enhance membrane permeability and absorption, but might also lead to increased metabolic clearance or sequestration in fatty tissues.
-
Steric Hindrance and Hydrolysis: The rate of in vivo hydrolysis by esterases is crucial for the prodrug to be converted to the active acid form. Bulkier ester groups, such as isopropyl and particularly tert-butyl, will introduce steric hindrance around the carbonyl group, likely slowing down the rate of enzymatic cleavage. This would result in a slower onset and potentially longer duration of action, but if hydrolysis is too slow, the therapeutic concentration of the active acid may not be reached.
-
Antioxidant Activity: The direct antioxidant activity of the ester form is expected to be minimal, as the free thiol group is the primary active moiety. Therefore, the antioxidant efficacy of the ester analogs will be dependent on their conversion to 3-MPA.
Experimental Protocols for Biological Activity Assessment
To empirically determine the biological activities of this compound and its analogs, standardized in vitro assays are essential. Below are detailed protocols for assessing ACE inhibition and antioxidant activity.
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay measures the ability of a compound to inhibit the ACE-catalyzed hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL). The product, hippuric acid, is quantified spectrophotometrically.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-histidyl-L-leucine (HHL)
-
Borate buffer with NaCl
-
1M HCl
-
Ethyl acetate
-
Test compounds (3-MPA and its ester analogs)
-
Captopril (positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of ACE in borate buffer.
-
Prepare a stock solution of HHL in borate buffer.
-
Prepare stock solutions of the test compounds and captopril in a suitable solvent (e.g., DMSO, then dilute in buffer).
-
-
Assay Procedure:
-
To each well of a microplate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of buffer.
-
Add 20 µL of the ACE solution to each well and incubate at 37°C for 10 minutes.[12]
-
To initiate the enzymatic reaction, add 50 µL of the HHL solution to each well.[12]
-
Incubate the plate at 37°C for 60 minutes.[12]
-
Stop the reaction by adding 250 µL of 1M HCl to each well.[12]
-
-
Extraction and Measurement:
-
Add 1.5 mL of ethyl acetate to each reaction mixture to extract the hippuric acid.[12]
-
Vortex the mixture and centrifuge to separate the layers.
-
Carefully transfer 1 mL of the upper ethyl acetate layer to a new tube and evaporate the solvent.[12]
-
Re-dissolve the dried hippuric acid in 1 mL of deionized water.[12]
-
Measure the absorbance of the solution at 228 nm using a microplate reader.
-
-
Calculation:
-
The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of the ACE activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Workflow for the in vitro ACE inhibition assay.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change (from purple to yellow) is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Test compounds (3-MPA and its ester analogs)
-
Ascorbic acid or Trolox (positive control)
-
96-well microplate
-
Microplate reader
Step-by-Step Protocol:
-
Preparation of Reagents:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).[13] The solution should have an absorbance of approximately 1.0 at 517 nm.
-
Prepare stock solutions of the test compounds and the positive control in methanol at various concentrations.
-
-
Assay Procedure:
-
Add 100 µL of the test compound solution to the wells of a microplate.
-
Add 100 µL of the DPPH solution to each well and mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[13]
-
-
Measurement:
-
Measure the absorbance of each well at 517 nm using a microplate reader.[13]
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as follows: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 (where Abs_control is the absorbance of the DPPH solution without the test compound).
-
The IC50 value is determined by plotting the percentage of scavenging activity against the logarithm of the compound concentration.
-
Conclusion and Future Perspectives
The 3-mercaptopropionic acid scaffold holds significant promise for the development of novel therapeutic agents. As demonstrated by the potent ACE inhibitor rentiapril, strategic modification of the 3-MPA backbone can lead to highly active compounds. While direct experimental data on the biological activities of simple ester analogs like this compound is currently limited, a thorough understanding of structure-activity relationships allows for informed predictions.
Esterification of 3-MPA is a viable prodrug strategy to enhance lipophilicity and potentially improve pharmacokinetic properties. However, the choice of the ester group is critical, as it must balance increased permeability with the necessity of in vivo hydrolysis to the active thiol-containing acid. Future research should focus on the systematic synthesis and evaluation of a series of 3-MPA esters to elucidate their comparative antioxidant, anti-inflammatory, and enzyme-inhibitory activities. Such studies will be invaluable in unlocking the full therapeutic potential of this versatile chemical scaffold.
References
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
-
G-Biosciences. (n.d.). DPPH Antioxidant Assay. Retrieved from [Link]
- Unger, T., Ganten, D., Lang, R. E., & Schölkens, B. A. (1984). In vivo comparison of three orally active inhibitors of angiotensin-converting enzyme. Journal of cardiovascular pharmacology, 6(5), 872–880.
- Cushman, D. W., & Ondetti, M. A. (1991). History of the design of captopril and related inhibitors of angiotensin converting enzyme. Hypertension, 17(4), 589–592.
-
ETFLIN. (n.d.). In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Test on Extract Dayak Onion Herb (Eleutherine americana (Aubl.) Merr. ex K. Heyne). Retrieved from [Link]
-
ResearchGate. (n.d.). Antioxidant Assays. Retrieved from [Link]
-
ResearchGate. (n.d.). Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
- Cushman, D. W., Cheung, H. S., Sabo, E. F., & Ondetti, M. A. (1977). Design of potent competitive inhibitors of angiotensin-converting enzyme. Carboxyalkanoyl and mercaptoalkanoyl amino acids. Biochemistry, 16(25), 5484–5491.
-
Ataman Kimya. (n.d.). 3-THIOPROPIONIC ACID. Retrieved from [Link]
-
Andrew Alliance. (n.d.). ACE Inhibition Assay Protocol. Retrieved from [Link]
-
G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay. Retrieved from [Link]
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
-
ResearchGate. (n.d.). Crystal structure of captopril bound to the active site of ACE. Retrieved from [Link]
-
OneLab. (n.d.). ACE Inhibition Assay - Protocol. Retrieved from [Link]
-
Stereoelectronics. (2021). ACE inhibitors. Retrieved from [Link]
-
Phcogj.com. (n.d.). Angiotensin Converting Enzyme (ACE) Inhibition Activity by Syzygium polyanthum Wight (Walp.) Leaves. Retrieved from [Link]
Sources
- 1. Angiotensin-converting enzyme inhibitory assay [protocols.io]
- 2. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural relationships of angiotensin converting-enzyme inhibitors to pharmacologic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ahajournals.org [ahajournals.org]
- 8. stereoelectronics.org [stereoelectronics.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. phcogj.com [phcogj.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to 3-Mercaptopropionic Acid Isopropyl Ester and its Alternatives in Research Applications
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis and materials science, the precise control over molecular architecture is paramount. Thiol-containing compounds, or mercaptans, are a versatile class of molecules that have become indispensable tools for researchers. Their unique reactivity enables a wide range of applications, from controlling the growth of polymers to functionalizing the surfaces of nanoparticles. Among these, 3-Mercaptopropionic Acid Isopropyl Ester stands out as a bifunctional molecule offering both a reactive thiol group and an isopropyl ester moiety.
This guide provides an in-depth technical comparison of this compound with its common alternatives in three key research areas: as a chain transfer agent in polymerization, as a capping agent for nanoparticle synthesis, and as a reactant in thiol-ene click chemistry. By presenting experimental data and explaining the underlying chemical principles, this guide aims to equip researchers with the knowledge to make informed decisions when selecting the optimal thiol for their specific application.
Section 1: this compound as a Chain Transfer Agent in Polymerization
In free radical polymerization, controlling the molecular weight and achieving a narrow molecular weight distribution (low polydispersity) are crucial for tailoring the final properties of the polymer. Chain transfer agents (CTAs) are introduced into the polymerization to regulate these parameters. This compound serves as an effective CTA, offering a balance of reactivity and solubility.
Mechanism of Action: The Chain Transfer Process
The thiol group (-SH) of the mercaptopropionate ester is the key to its function as a CTA. During polymerization, a growing polymer radical can abstract the hydrogen atom from the thiol group. This terminates the growth of that particular polymer chain and creates a new thiyl radical. This new radical can then initiate the polymerization of another monomer, starting a new polymer chain. This process is repeated, leading to a larger number of shorter polymer chains and, consequently, a lower average molecular weight and a narrower distribution of chain lengths.
Experimental Protocol: Emulsion Polymerization of Methyl Methacrylate (MMA) with a Mercaptopropionate Ester CTA
This protocol is adapted from a study on the emulsion polymerization of MMA using iso-octyl-3-mercaptopropionate and can be modified for the use of this compound.
-
Preparation of the Aqueous Phase: In a reactor, dissolve the emulsifier (e.g., sodium lauryl sulfate) and a buffer salt in deionized water.
-
Addition of Monomer and CTA: Add the methyl methacrylate (MMA) monomer and the desired concentration of this compound to the reactor.
-
Temperature Stabilization: Heat the mixture to the desired reaction temperature (e.g., 70°C) and stabilize.
-
Initiation: Initiate the polymerization by adding an initiator (e.g., potassium persulfate) dissolved in water.
-
Reaction: Carry out the reaction under a continuous nitrogen purge for a set period (e.g., 75 minutes).
-
Termination: Stop the reaction by adding a quenching agent (e.g., a hydroquinone solution).
Performance Comparison with Alternative Chain Transfer Agents
Table 1: Comparison of Chain Transfer Agents in Polymerization
| Chain Transfer Agent | Functionality | Typical Ctr (for MMA) | Key Characteristics |
| This compound | Monofunctional | Estimated to be ~1 | Good solubility in organic monomers, moderate reactivity. |
| iso-Octyl-3-mercaptopropionate | Monofunctional | ~0.1 - 0.44 | Lower environmental impact, mixture of isomers. |
| n-Butyl Mercaptan | Monofunctional | ~0.67 | Volatile, strong odor.[2] |
| Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP) | Tetrafunctional | High | Acts as a crosslinker, leading to branched or network polymers. |
| Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) | Trifunctional | High | Used for creating crosslinked networks. |
Note: The Ctr for this compound is an estimation based on the behavior of similar mercaptopropionate esters. The actual value may vary depending on the specific polymerization conditions.
Causality Behind Performance Differences:
The structure of the CTA plays a critical role in its performance. The isopropyl ester group in this compound enhances its solubility in common organic monomers compared to its carboxylic acid counterpart, 3-mercaptopropionic acid. This improved miscibility ensures a more homogeneous distribution of the CTA in the polymerization medium, leading to more consistent control over the polymer's molecular weight.
Compared to simple alkyl thiols like n-butyl mercaptan, the ester group can have a slight electronic effect on the reactivity of the thiol group. Multifunctional thiols like PETMP and TMPTMP, on the other hand, are primarily used when the goal is to create a crosslinked polymer network rather than just controlling the molecular weight of linear polymers.
Diagram: Chain Transfer Mechanism
Caption: Mechanism of chain transfer in free radical polymerization.
Section 2: this compound as a Capping Agent for Nanoparticle Synthesis
The synthesis of colloidal nanoparticles, such as semiconductor quantum dots (QDs) and metallic nanoparticles, requires the use of capping agents or ligands. These molecules bind to the surface of the growing nanoparticles, controlling their size and preventing them from aggregating. The choice of capping agent is critical as it influences the nanoparticle's size distribution, colloidal stability, and its optical and electronic properties.
The Role of this compound in Nanoparticle Stabilization
The thiol group of this compound has a strong affinity for the surface of many types of nanoparticles, including those made of cadmium selenide (CdSe), gold (Au), and other metals.[3] By binding to the nanoparticle surface, it creates a protective layer that passivates surface defects and provides steric hindrance, preventing the nanoparticles from coming into close contact and aggregating.
Experimental Protocol: Synthesis of CdSe Quantum Dots with a Thiol Capping Agent
This is a general protocol that can be adapted for the use of this compound as a capping agent.[4][5]
-
Precursor Preparation: Prepare a cadmium precursor solution (e.g., by dissolving CdO in a long-chain fatty acid and a non-coordinating solvent like 1-octadecene) and a selenium precursor solution.
-
Injection: Heat the cadmium precursor solution to a high temperature (e.g., 250-300 °C) under an inert atmosphere. Swiftly inject the selenium precursor into the hot solution.
-
Growth and Capping: Nanocrystals will begin to nucleate and grow. The capping agent, this compound, is typically introduced at this stage to control the growth and stabilize the nanoparticles.
-
Quenching: Aliquots of the reaction mixture can be taken at different time points and cooled to stop the growth, yielding QDs of different sizes.
-
Purification: The synthesized QDs are then purified by precipitation and redispersion in an appropriate solvent.
Performance Comparison with Alternative Capping Agents
The choice of capping agent significantly affects the final properties of the nanoparticles.
Table 2: Comparison of Capping Agents for Nanoparticle Synthesis
| Capping Agent | Binding Group | Key Characteristics | Impact on Nanoparticle Properties |
| This compound | Thiol | Good solubility in organic solvents, moderate steric hindrance. | Provides good stability in non-polar media. The ester group may influence surface charge and reactivity. |
| 3-Mercaptopropionic Acid (3-MPA) | Thiol, Carboxylic Acid | Water-soluble, can impart a negative surface charge. | Enables dispersion in aqueous solutions, useful for biological applications. |
| Dodecanethiol | Thiol | Long alkyl chain, provides excellent steric stabilization. | Results in highly stable nanoparticles in non-polar solvents. |
| Oleic Acid | Carboxylic Acid | A common capping agent for a wide range of nanoparticles. | Provides good stability but may be less strongly bound than thiols. |
Causality Behind Performance Differences:
The isopropyl ester group of this compound makes it more hydrophobic than its parent acid, 3-MPA. This makes it a suitable capping agent for nanoparticles that are to be dispersed in organic solvents. The length of the alkyl chain of the capping agent influences the degree of steric stabilization. Dodecanethiol, with its longer alkyl chain, provides a thicker protective layer and thus better prevention of aggregation compared to the shorter isopropyl group of the ester.
The nature of the binding group is also crucial. Thiols generally form stronger bonds with the surfaces of metal and semiconductor nanoparticles compared to carboxylic acids. This can lead to more robustly capped nanoparticles with better long-term stability.
Diagram: Nanoparticle Stabilization with Different Capping Agents
Caption: Comparison of nanoparticle stabilization with different capping agents.
Section 3: this compound in Thiol-Ene Click Chemistry
Thiol-ene "click" chemistry has emerged as a powerful tool for the efficient and versatile synthesis of a wide range of materials. This reaction involves the radical-mediated addition of a thiol to a carbon-carbon double bond (an "ene"). It is known for its high yields, rapid reaction rates, and tolerance to a variety of functional groups.
The Role of this compound in Thiol-Ene Reactions
As a monofunctional thiol, this compound can be used to modify molecules containing "ene" functionalities. The ester group can be retained in the final product or subsequently hydrolyzed to a carboxylic acid, providing a route to further functionalization.
Experimental Protocol: Photo-initiated Thiol-Ene Reaction
This is a general protocol that can be adapted for reactions involving this compound.[6]
-
Reactant Mixture: In a suitable vessel, mix the "ene"-containing compound, this compound, and a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone).
-
Inert Atmosphere: Purge the mixture with an inert gas (e.g., nitrogen or argon) to remove oxygen, which can inhibit the radical reaction.
-
UV Irradiation: Expose the mixture to a UV light source to initiate the reaction.
-
Monitoring: Monitor the progress of the reaction using techniques such as FTIR spectroscopy (by observing the disappearance of the S-H and C=C stretching bands).
-
Purification: Once the reaction is complete, the product can be purified if necessary, for example, by removing any unreacted starting materials.
Performance Comparison with Other Thiols in Thiol-Ene Reactions
The reactivity of a thiol in a thiol-ene reaction is influenced by the substitution pattern around the thiol group.
Table 3: Comparison of Thiols in Thiol-Ene Reactions
| Thiol | Type | Relative Reactivity | Key Characteristics |
| This compound | Primary | High | The ester group can influence solubility and provides a handle for post-reaction modification. |
| Primary Alkyl Thiols (e.g., 1-Butanethiol) | Primary | High | Generally high reactivity.[7] |
| Secondary Alkyl Thiols (e.g., 2-Butanethiol) | Secondary | Moderate | Lower reactivity compared to primary thiols due to increased steric hindrance.[7] |
| Tertiary Alkyl Thiols (e.g., tert-Butyl Mercaptan) | Tertiary | Low | Significantly lower reactivity due to steric hindrance.[7] |
Causality Behind Performance Differences:
The rate of the thiol-ene reaction is highly dependent on the steric accessibility of the thiol hydrogen and the stability of the resulting thiyl radical. Primary thiols, such as this compound, are generally more reactive than secondary and tertiary thiols because the thiol group is less sterically hindered. This allows for more efficient hydrogen abstraction by the growing radical chain, which is a key step in the reaction mechanism.
The presence of the isopropyl ester group in this compound does not significantly hinder the reactivity of the primary thiol group, but it does offer the advantage of modifying the solubility of the thiol and the final product.
Diagram: Thiol-Ene Click Reaction Mechanism
Caption: The radical-mediated thiol-ene "click" reaction mechanism.
Section 4: Safety and Handling
This compound, like other thiol-containing compounds, has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves and safety glasses, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
Conclusion
This compound is a versatile and valuable tool for researchers in polymer chemistry, materials science, and nanotechnology. Its bifunctional nature, combining a reactive thiol group with an isopropyl ester, offers a unique set of properties that can be leveraged to achieve specific research goals.
As a chain transfer agent , it provides effective control over the molecular weight of polymers with the added benefit of enhanced solubility in organic media.
As a capping agent , it enables the synthesis of stable nanoparticles in non-polar solvents, with the ester group offering a potential site for further functionalization.
In thiol-ene click chemistry , its primary thiol structure ensures high reactivity, making it an excellent choice for the modification of "ene"-containing molecules.
While direct comparative data for this compound is not always available, by understanding the fundamental principles of how thiols and their derivatives behave, researchers can make well-reasoned decisions. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the application, including the desired solvent system, the need for further functionalization, and the target properties of the final product. This guide provides a solid foundation for navigating these choices and successfully incorporating this versatile molecule into a wide range of research endeavors.
References
- Le, T., et al. (Year).
-
Guth, J., et al. (2023). Kinetic Study on Acrylic Acid Polymerisations in Isopropanol. MDPI. [Link]
-
Quijada, R., et al. (2013). Emulsion polymerisation of MMA employing a chain transfer agent of low environmental impact: ISOoctyl3mercaptopropionate. CONICET. [Link]
-
Cetinkaya, S., et al. (2014). Effect of the different chain transfer agents on molecular weight and optical properties of poly(methyl methacrylate). ResearchGate. [Link]
-
Schlaad, H., et al. (2000). Investigation of the Telomerization Kinetics of N -Isopropylacrylamide Using 3-Mercaptopropionic Hydrazide as Chain Transfer Agent. ResearchGate. [Link]
-
Ahmad, I., et al. (2024). A Comparative Study of Nanoparticles: Properties and Applications in the Textile Industry. ijeab. [Link]
-
Hassan, M. (2021). Glass surface functionalization with (3-Mercaptopropyl)trimethoxysilane for thoil-ene polymer adhesion to improve luminescent s. Diva-Portal.org. [Link]
-
Gogolides, E., et al. (2007). Development and molecular-weight issues on the lithographic performance of poly (methyl methacrylate). ResearchGate. [Link]
-
Lowe, A. B. (2014). Thiol-ene “Click” Reactions and Recent Applications in Polymer and Materials Synthesis: A First Update. ResearchGate. [Link]
-
Lee, T.-Y., et al. (2021). Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. PMC - NIH. [Link]
-
Wolska-Pietkiewicz, M., et al. (2023). Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology. NIH. [Link]
-
Gordel, M., et al. (2020). Colloidal stability of nanoparticles stabilized with mixed ligands in solvents with varying polarity. PubMed. [Link]
-
Ghamdi, A. M. A., et al. (2015). "Click Synthesis" of Mercaptosilyl-Functionalized Ionic Liquids via Thiol-Ene Chemistry for Use as Hydrophobic Surface Coating Agents. ResearchGate. [Link]
-
MRSEC Education Group. (n.d.). Synthesis of Cadmium Selenide Quantum Dot Nanoparticles. MRSEC Education Group. [Link]
-
Lazzari, S., et al. (2012). Colloidal stability of polymeric nanoparticles in biological fluids. ResearchGate. [Link]
-
Singh, S., et al. (2014). Synthesis and characterization of magnetic Co nanoparticles: A comparison study of three different capping surfactants. ResearchGate. [Link]
-
Zhang, K., et al. (2020). Development of Synthesis and Application of High Molecular Weight Poly(Methyl Methacrylate). MDPI. [Link]
-
Atamankimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. atamankimya.com. [Link]
-
Long, K., et al. (2018). Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions. Morressier. [Link]
-
Yan, T., et al. (2022). Efficient catalytic depolymerization of high-molecular-weight PMMA under low-temperature and high-concentration conditions. Green Chemistry (RSC Publishing). [Link]
-
Riedel, C., et al. (2020). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. MDPI. [Link]
- Elf Aquitaine. (1999). Process for the synthesis of 3-mercaptopropionic acid esters.
-
Snee, P. (2021). Synthesis of CdSe Quantum Dots. YouTube. [Link]
-
Atamankimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. atamankimya.com. [Link]
-
Kuznetsov, A., et al. (2022). The Use of the Thiol-Ene Addition Click Reaction in the Chemistry of Organosilicon Compounds: An Alternative or a Supplement to the Classical Hydrosilylation?. PubMed Central. [Link]
-
Medintz, I. L., et al. (2007). Capping of CdSe–ZnS quantum dots with DHLA and subsequent conjugation with proteins. Nature Protocols. [Link]
-
de Groot, F., et al. (2010). Functional Monolayers on Oxide-Free Silicon Surfaces via Thiol-Ene Click Chemistry. The Royal Society of Chemistry. [Link]
-
Melo, M. J., et al. (2019). Characterization and Long-Term Stability of Historical PMMA: Impact of Additives and Acrylic Sheet Industrial Production Processes. NIH. [Link]
-
Ishizuka, T., et al. (2023). Bulk Depolymerization of PMMA via Pendent Group Activation. ChemRxiv. [Link]
-
Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry. [Link]
- Phillips Petroleum Company. (1995). Preparation of 3-mercaptopropionitrile and 3-mercaptopropionic acid.
-
Svec, F., et al. (2011). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. PMC - NIH. [Link]
-
Chong, S. Y., et al. (2021). Colloidal Stability of CA, SDS and PVA Coated Iron Oxide Nanoparticles (IONPs): Effect of Molar Ratio and Salinity. MDPI. [Link]
-
Lee, Y., et al. (2014). Novel dithiols as capping ligands for CdSe quantum dots: optical properties and solar cell applications. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Wilhelm, S., et al. (2015). Assessing nanoparticle colloidal stability with single-particle inductively coupled plasma mass spectrometry (SP-ICP-MS). Wilhelm Lab. [Link]
-
Podgórski, M., et al. (2020). Effects of 1°, 2°, and 3° Thiols on Thiol–Ene Reactions: Polymerization Kinetics and Mechanical Behavior. ResearchGate. [Link]
-
Ritz, S., et al. (2015). Coating Matters: Review on Colloidal Stability of Nanoparticles with Biocompatible Coatings in Biological Media, Living Cells and Organisms. PubMed Central. [Link]
Sources
- 1. sco-sakai-chem.com [sco-sakai-chem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of CdSe Quantum Dots in Two Solvents of Different Boiling Points for Polymer Optical Fiber Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Cadmium Selenide Quantum Dot Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]
- 6. researchgate.net [researchgate.net]
- 7. Kinetic differences between primary, secondary, and tertiary alkyl thiols in thiol-ene reactions [morressier.com]
A Comparative Guide to the Efficacy of 3-Mercaptopropionic Acid Esters and Related Thiol Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of 3-Mercaptopropionic Acid (3-MPA) and its ester derivatives, with a focus on their roles as enzyme inhibitors and reducing agents. While peer-reviewed studies specifically on 3-Mercaptopropionic Acid Isopropyl Ester are limited, we will draw upon data from its parent compound, 3-MPA, and a close analogue, Ethyl 3-mercaptopropionate (EMP), to provide a comprehensive analysis. This guide will also compare these compounds to other widely used thiol-containing molecules in research and development.
Introduction to 3-Mercaptopropionic Acid and its Esters: Structure and Functionality
3-Mercaptopropionic acid (3-MPA) is a bifunctional organosulfur compound containing both a thiol (-SH) and a carboxylic acid (-COOH) group.[1][2] This structure allows for a wide range of chemical reactions and applications. The thiol group is a potent nucleophile and reducing agent, capable of cleaving disulfide bonds in proteins and scavenging reactive oxygen species.[3][4] The carboxylic acid group can be esterified to modify the molecule's physicochemical properties, such as solubility and cell permeability.[2][5]
Esterification of 3-MPA with an alcohol, such as isopropanol or ethanol, yields the corresponding isopropyl or ethyl ester. This modification neutralizes the negative charge of the carboxylate group, increasing the molecule's hydrophobicity. This can be advantageous for applications requiring passage through cell membranes or for use in non-aqueous solvent systems.
Caption: Chemical structures of 3-MPA and its isopropyl and ethyl esters.
Efficacy as an Enzyme Inhibitor: A Case Study of Ethyl 3-Mercaptopropionate (EMP)
A recent peer-reviewed study highlights the efficacy of Ethyl 3-mercaptopropionate (EMP), a safe food flavoring agent, as a potent inhibitor of polyphenol oxidase (PPO).[6] PPO is an enzyme responsible for enzymatic browning in fruits and vegetables, which leads to significant economic losses in the food industry.[6] This study provides a valuable model for understanding the potential efficacy of 3-MPA esters.
The study found that EMP effectively prevented browning in fresh-cut potatoes and tobacco leaf pulp at concentrations of 50-100 μL/L.[6] Its performance was comparable to sodium bisulfite, a standard anti-browning agent, but with a better safety profile.[6]
Comparative Efficacy Data
| Compound | Target Enzyme | IC₅₀ Value | Mechanism of Inhibition | Reference |
| Ethyl 3-mercaptopropionate (EMP) | Potato Polyphenol Oxidase (PPO) | 156.7 ± 17.26 nM | Competitive | [6] |
| Sodium Bisulfite | Polyphenol Oxidase (PPO) | Not specified, but comparable efficacy at tested concentrations | Various, including reduction of o-quinones | [6] |
| 3-Mercaptopropionic Acid (3-MPA) | Glutamate Decarboxylase | Not specified, but noted as a competitive inhibitor | Competitive | [1] |
Expertise & Experience: The low nanomolar IC₅₀ value for EMP indicates a very high affinity for the PPO active site. Molecular modeling suggested that EMP acts as a competitive inhibitor by binding to key amino acid residues, including the copper-coordinating histidines, in the enzyme's active site.[6] This binding induces a more rigid enzyme conformation, thereby hindering its catalytic activity.[6] The esterification of the carboxylic acid in 3-MPA to form EMP likely enhances its ability to access the hydrophobic active site of the enzyme. This provides a strong rationale for investigating isopropyl and other esters of 3-MPA as potentially potent enzyme inhibitors in various applications.
Efficacy as a Reducing Agent for Protein Disulfide Bonds
The thiol group of 3-MPA and its esters can reduce disulfide bonds in proteins, a critical step in protein unfolding, refolding studies, and proteomics sample preparation.[3][4] The general reaction involves a thiol-disulfide exchange.[4]
Caption: General mechanism of protein disulfide bond reduction by thiol reagents.
Comparison of Thiol-Based Reducing Agents
| Reducing Agent | Structure | Key Features & Considerations |
| 3-Mercaptopropionic Acid (3-MPA) | HS-CH₂-CH₂-COOH | Monothiol; the carboxyl group can be charged at neutral pH, potentially limiting cell permeability. |
| 3-MPA Esters (e.g., Isopropyl, Ethyl) | HS-CH₂-CH₂-COOR | Monothiol; more hydrophobic than 3-MPA, which may improve membrane permeability. Requires a large excess for complete reduction.[7] |
| β-Mercaptoethanol (BME) | HS-CH₂-CH₂-OH | Widely used monothiol; volatile with a strong odor; toxic.[7] |
| Dithiothreitol (DTT) | HS-CH₂-(CHOH)₂-CH₂-SH | Dithiol; more potent reducing agent than monothiols due to the formation of a stable intramolecular disulfide ring.[4] Less pungent odor than BME. |
| Tris(2-carboxyethyl)phosphine (TCEP) | P(CH₂CH₂COOH)₃ | Phosphine-based reducing agent (not a thiol); odorless, more stable, and effective over a wider pH range. Reduces disulfides without engaging in thiol-disulfide exchange. |
Trustworthiness: The choice of a reducing agent is dictated by the specific experimental context. For intracellular applications, a more membrane-permeable compound like a 3-MPA ester might be preferable to the charged 3-MPA or less permeable reagents. However, for in vitro applications where potency is paramount, DTT or TCEP are often the preferred choices. Monothiols like 3-MPA esters require a significant molar excess to drive the reduction equilibrium towards the fully reduced protein.[7]
Experimental Protocols
To ensure self-validating and reproducible results, detailed protocols are essential. Below is a representative methodology for evaluating the efficacy of a thiol compound as a PPO inhibitor, based on the study of Ethyl 3-mercaptopropionate.[6]
Protocol: Assay of Polyphenol Oxidase (PPO) Inhibition
-
Enzyme Extraction and Purification:
-
Homogenize fresh potato tubers in a phosphate buffer (pH 7.0) containing polyvinylpyrrolidone (PVP) to bind phenolic compounds.
-
Centrifuge the homogenate and collect the supernatant.
-
Purify the PPO from the supernatant using ammonium sulfate precipitation followed by dialysis and column chromatography (e.g., DEAE-cellulose).
-
Determine the protein concentration of the purified enzyme solution using a standard method like the Bradford assay.
-
-
PPO Activity Assay:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.8) and a suitable substrate (e.g., catechol or L-DOPA).
-
Add a specific amount of the purified PPO enzyme solution to initiate the reaction.
-
Monitor the formation of the colored product (dopaquinone) by measuring the increase in absorbance at 420 nm over time using a spectrophotometer.
-
One unit of PPO activity is typically defined as the amount of enzyme that causes a change in absorbance of 0.001 per minute.
-
-
Inhibition Assay:
-
Pre-incubate the purified PPO enzyme with various concentrations of the inhibitor (e.g., this compound) for a set period (e.g., 5 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the residual enzyme activity as described above.
-
A control reaction without the inhibitor is run in parallel.
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Caption: Experimental workflow for determining the IC₅₀ of a PPO inhibitor.
Conclusion and Future Directions
While direct, peer-reviewed efficacy data for this compound is currently sparse, the available evidence from its parent compound, 3-MPA, and its ethyl ester analogue, EMP, demonstrates significant potential in various applications, particularly as a potent enzyme inhibitor. The esterification of 3-MPA is a key structural modification that can enhance its biological activity by increasing its hydrophobicity and ability to interact with non-polar environments, such as enzyme active sites.
For drug development professionals and researchers, 3-MPA esters represent a promising class of molecules. However, further studies are required to quantify the specific efficacy of the isopropyl ester in different systems and to fully characterize its toxicological profile. Comparative studies against established reducing agents like DTT and TCEP would be particularly valuable in defining its utility in proteomics and other biochemical applications.
References
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
- Tomioka, K. (1995). U.S. Patent No. 5,391,820. Washington, DC: U.S.
-
Ataman Kimya. (n.d.). 3-MERCAPTOPROPIONIC ACID (3-MPA). Retrieved from [Link]
-
Wikipedia. (2023). 3-Mercaptopropionic acid. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 3-Mercaptopropionic acid (3-MPA). Retrieved from [Link]
- Nagy, P. (2013). The role of thiols and disulfides in protein chemical and physical stability. Antioxidants & Redox Signaling, 18(13), 1634–1641.
-
ResearchGate. (n.d.). Effect of 3-Mercaptopropionic Acid on Polymerization of Thermo-Responsive Poly(N-Isopropylacrylamide). Retrieved from [Link]
-
ResearchGate. (n.d.). 3-Mercaptopropionic acid (3-MPA). Retrieved from [Link]
-
Chemistry LibreTexts. (2022, July 20). 15.7: Redox Reactions of Thiols and Disulfides. Retrieved from [Link]
- Li, Y., et al. (2025). Ethyl 3-mercaptopropionate, a safe food flavoring, competitively inhibits polyphenol oxidase and prevents browning in fresh-cut produce. Food Chemistry: X, 25, 102859.
-
Let's Talk Academy. (n.d.). The Most Effective Reducing Agent for Disulfide Bonds in Proteins. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Effects of Aromatic Thiols on Thiol-Disulfide Interchange Reactions that Occur During Protein Folding. Retrieved from [Link]
-
ResearchGate. (2020). 3-Mercaptopropionic/3-Mercaptoisobutyric Acids Used as Novel Selective Depressants for Improved Flotation of Chalcopyrite from Galena. Retrieved from [Link]
-
ResearchGate. (n.d.). 9 questions with answers in 3-MERCAPTOPROPIONIC ACID. Retrieved from [Link]
- Mthembu, S. N., Sharma, A., Albericio, F., & De la Torre, B. G. (2020). Breaking a Couple: Disulfide Reducing Agents. ChemBioChem, 21(15), 2088-2100.
-
MDPI. (2020). Biological Production of 3-Hydroxypropionic Acid: An Update on the Current Status. Retrieved from [Link]
Sources
- 1. 3-Mercaptopropionic acid - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. atamankimya.com [atamankimya.com]
- 6. Ethyl 3-mercaptopropionate, a safe food flavoring, competitively inhibits polyphenol oxidase and prevents browning in fresh-cut produce - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.csic.es [digital.csic.es]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 3-Mercaptopropionic Acid Isopropyl Ester
For the diligent researcher, scientist, or drug development professional, the proper handling and disposal of laboratory chemicals is not merely a regulatory hurdle, but a cornerstone of a safe and ethical research environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 3-Mercaptopropionic Acid Isopropyl Ester, a compound characterized by its corrosive nature, toxicity, and potent stench. Moving beyond a simple checklist, this document delves into the chemical reasoning behind each procedural step, ensuring a thorough understanding and fostering a culture of safety and scientific integrity.
Understanding the Hazard Profile
Before any handling or disposal, it is imperative to recognize the multifaceted hazards of this compound. Safety Data Sheets (SDS) classify the parent compound, 3-Mercaptopropionic Acid, as acutely toxic if swallowed, capable of causing severe skin burns and serious eye damage.[1] The isopropyl ester derivative shares these hazardous properties. The presence of a thiol (-SH) group is responsible for its pervasive and unpleasant odor.
From a regulatory perspective, this chemical is classified as a hazardous waste. Its corrosive nature, characteristic of acids, typically assigns it the EPA hazardous waste code D002 .[2] Furthermore, its acute oral toxicity (LD50 for the parent acid is 96 mg/kg in rats) may also subject it to additional state or local toxicity classifications.[3] Therefore, it must be managed in accordance with all federal, state, and local regulations.[4]
Table 1: Hazard Summary for 3-Mercaptopropionic Acid and its Isopropyl Ester
| Hazard Characteristic | Description | EPA Waste Code |
| Corrosivity | Capable of causing severe skin burns and eye damage.[1] | D002 [2] |
| Acute Toxicity (Oral) | Toxic if swallowed.[1] | Varies by jurisdiction |
| Other Hazards | Pervasive stench.[1] | N/A |
Immediate Safety and Personal Protective Equipment (PPE)
Given its hazardous nature, strict adherence to safety protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks and control the malodor.
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles and a face shield (minimum 8-inch) are mandatory to protect against splashes.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) must be worn. Always inspect gloves for any signs of degradation before use.
-
Body Protection: A lab coat or chemically resistant apron should be worn to protect against skin contact.
-
Respiratory Protection: While working in a fume hood should provide adequate ventilation, a respirator may be required for spill cleanup or in situations with inadequate ventilation.
Spill Management Protocol
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Immediately alert others in the vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain the Spill: For small spills, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the liquid.
-
Neutralize (for odor control): To mitigate the stench during cleanup, a dilute solution of sodium hypochlorite (bleach) can be carefully applied to the absorbent material. Exercise caution as this can be an exothermic reaction.
-
Collect Absorbent Material: Carefully scoop the absorbed material into a designated, properly labeled hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a cloth soaked in a 10% bleach solution, followed by a thorough rinse with water. All cleaning materials must be disposed of as hazardous waste.
Step-by-Step Disposal Procedures
There are two primary routes for the disposal of this compound: direct collection by a certified hazardous waste management service or in-laboratory chemical treatment prior to collection.
Method 1: Direct Collection (Recommended for most laboratories)
This is the most straightforward and often the safest method, as it transfers the responsibility of final treatment to a specialized facility.
Workflow for Direct Collection of Hazardous Waste
Caption: Workflow for direct collection of hazardous waste.
Procedural Steps:
-
Container Selection: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) is a suitable choice. Do not use metal containers.
-
Waste Segregation: Do not mix this compound waste with other waste streams, especially with incompatible materials like bases, strong oxidizing agents, or reducing agents.[3]
-
Labeling: Clearly label the container with a hazardous waste tag. The label must include the full chemical name ("this compound") and a clear indication of its hazards (Corrosive, Toxic).
-
Secure Storage: Keep the waste container tightly sealed and store it in a designated satellite accumulation area that is well-ventilated and has secondary containment to prevent the spread of potential leaks.
-
Arrange for Disposal: Contact your institution's Environmental Health and Safety (EH&S) department to schedule a pickup by a licensed hazardous waste disposal company.
Method 2: In-Laboratory Chemical Treatment (For small quantities, with caution)
For small quantities, chemical treatment can be employed to reduce the reactivity and odor of the waste before collection. This procedure involves the simultaneous oxidation of the thiol group and hydrolysis of the ester.
A critical safety warning: The alkaline hydrolysis of isopropyl esters in the presence of sodium hypochlorite can lead to the formation of chloroform, a toxic and regulated substance.[6][7] This procedure must be performed with strict adherence to safety protocols in a well-ventilated chemical fume hood.
Workflow for In-Laboratory Chemical Treatment
Sources
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. sciencenotes.org [sciencenotes.org]
- 7. Chloroform [chemeurope.com]
A Comprehensive Guide to the Safe Handling of 3-Mercaptopropionic Acid Isopropyl Ester
Researchers and professionals in drug development and chemical synthesis are increasingly utilizing a diverse array of reagents. Among these is 3-Mercaptopropionic Acid Isopropyl Ester, a thiol-containing compound whose safe handling is paramount for ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information, grounded in established safety protocols and chemical data, to empower you to work with this compound confidently and securely.
The unique properties of thiols, including their potent odor and potential for adverse health effects, necessitate a thorough understanding of the risks and the implementation of robust safety measures. This document moves beyond a simple checklist, offering a detailed rationale for each procedural step, thereby fostering a proactive safety culture within your laboratory.
Hazard Analysis: Understanding the Risks
Key Potential Hazards:
-
Toxicity: 3-Mercaptopropionic acid is known to be toxic if swallowed and harmful if inhaled.[1][2][3] By extension, the isopropyl ester should be handled with measures to prevent ingestion and inhalation.
-
Corrosivity: The parent acid causes severe skin burns and eye damage.[1][2][3][4] The ester, while potentially less corrosive, should be treated as a substance capable of causing significant skin and eye irritation.
-
Stench: Thiols are notorious for their strong, unpleasant odors. While this serves as a useful leak indicator, prolonged or high-concentration inhalation should be avoided.[4]
-
Flammability: The product information for Isopropyl 3-Mercaptopropionate indicates it is a combustible liquid.[5]
Personal Protective Equipment (PPE): A Multi-layered Defense
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table outlines the recommended PPE for various tasks involving this compound.
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Prepa ration | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves. Double-gloving is recommended. | Fully-buttoned lab coat. | Not generally required if performed in a certified chemical fume hood. |
| Active Handling/Reaction | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Double-gloving is recommended. | Chemical-resistant apron over a lab coat. | Recommended if there is a potential for aerosol generation or if working outside of a fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or neoprene gloves. | Chemical-resistant suit or coveralls. | Air-purifying respirator with an organic vapor cartridge. |
Operational Protocol: A Step-by-Step Guide to Safe Handling
This protocol provides a systematic approach to handling this compound, from initial preparation to final disposal.
Preparation and Engineering Controls
-
Ventilation: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6] Have a chemical spill kit appropriate for flammable and corrosive liquids readily available.
-
Material Inspection: Before use, visually inspect the container for any signs of damage or leaks.
Handling and Use
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above before handling the chemical.
-
Dispensing: When transferring the liquid, do so slowly and carefully to avoid splashing. Use a pipette or a funnel for transfers between containers.
-
Heating: If heating is required, use a well-controlled heating mantle or water bath. Avoid open flames.[7]
-
Inert Atmosphere: Given that the compound may be air and moisture sensitive, consider handling under an inert atmosphere (e.g., nitrogen or argon) for reactions requiring stringent conditions.[5]
Spill Management
-
Immediate Action: In the event of a spill, evacuate the immediate area and alert your colleagues and laboratory supervisor.
-
Containment: If it is safe to do so, contain the spill using an absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels to absorb the initial spill.
-
Neutralization (for acid): For spills of the parent acid, a weak base like sodium bicarbonate can be used for neutralization after absorption.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a designated hazardous waste container.
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.
Disposal Plan
-
Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and absorbent materials, must be collected in a clearly labeled, sealed, and compatible hazardous waste container.
-
Disposal Route: Dispose of the hazardous waste through your institution's designated chemical waste disposal program. Do not pour this chemical down the drain.[2]
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. chemos.de [chemos.de]
- 3. merckmillipore.com [merckmillipore.com]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Isopropyl 3-Mercaptopropionate | 7383-64-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. chem-stop.com [chem-stop.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
